Beclobrate
Description
This compound is a structural analog of clofibrate, converted to its free acid form after oral administration. This compound reduces LDL-cholesterol and increased HDL-cholesterol and improves the clearance of triglyceride-rich lipoproteins by improving lipoprotein-lipase activity.
RN given refers to cpd without isomeric designation; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO3/c1-4-20(3,19(22)23-5-2)24-18-12-8-16(9-13-18)14-15-6-10-17(21)11-7-15/h6-13H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQGBCXVCXMSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021600, DTXSID00866522 | |
| Record name | Beclobrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-{4-[(4-chlorophenyl)methyl]phenoxy}-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55937-99-0 | |
| Record name | Beclobrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55937-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Beclobrate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055937990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beclobrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beclobrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BECLOBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USZ5MY269R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Beclobrate as a PPARα Modulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Beclobrate and the Fibrate Class
This compound is a second-generation fibrate drug developed for the treatment of hyperlipidemia.[1] Fibrates exert their lipid-lowering effects by activating PPARα, a transcription factor that modulates the expression of genes involved in fatty acid transport, breakdown, and storage.[2] this compound, administered as a racemic mixture, is rapidly converted to its active form, beclobric acid, upon absorption.[1]
Chemical Properties of this compound
-
Systematic Name: ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate
-
Molecular Formula: C₂₀H₂₃ClO₃
-
Molecular Weight: 346.8 g/mol
Mechanism of Action: PPARα Activation
The primary mechanism of action of this compound, through its active metabolite beclobric acid, is the activation of PPARα.
The PPARα Signaling Pathway
PPARα is a ligand-activated nuclear receptor. Upon binding to a ligand, such as a fibrate, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Downstream Effects of PPARα Activation
Activation of PPARα by beclobric acid leads to the upregulation of genes involved in:
-
Fatty Acid Uptake and Transport: Increased expression of fatty acid transport proteins (FATPs) and CD36.
-
Mitochondrial and Peroxisomal Fatty Acid β-oxidation: Upregulation of key enzymes such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase 1 (ACOX1).[3]
-
Lipoprotein Metabolism: Increased expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, and apolipoproteins A-I and A-II, components of high-density lipoprotein (HDL).[2]
-
Reduced Inflammation: PPARα activation can also exert anti-inflammatory effects.
Conversely, PPARα activation leads to the downregulation of genes such as apolipoprotein C-III (ApoC-III), an inhibitor of LPL.
Quantitative Data
While specific EC50 and binding affinity values for this compound are not widely published, the following quantitative data from clinical and preclinical studies provide insights into its efficacy.
In Vitro Efficacy
| Parameter | Species | Cell Type | Value | Reference |
| Maximal Effective Concentration | Rat | Primary Hepatocytes | 10 µM |
This value represents the concentration at which beclobric acid produced its maximal effect on peroxisomal fatty acid β-oxidation.
Clinical Efficacy in Hyperlipidemia
| Parameter | Patient Population | Dosage | Change | Reference |
| LDL-Cholesterol | Hyperlipidemia Types IIa, IIb, IV | 100 mg/day | -10% to -28% | |
| Triglycerides | Hyperlipidemia Types IIa, IIb, IV | 100 mg/day | -20% to -58% | |
| HDL-Cholesterol | Hyperlipidemia Types IIa, IIb, IV | 100 mg/day | +8.5% to +23.9% |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize this compound as a PPARα modulator. These are generalized protocols that should be optimized for specific laboratory conditions.
PPARα Reporter Gene Assay
This assay measures the ability of a compound to activate PPARα and drive the expression of a reporter gene (e.g., luciferase) under the control of a PPRE.
Materials:
-
Mammalian cell line stably expressing full-length human PPARα and a PPRE-driven luciferase reporter construct (e.g., HepG2).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Beclobric acid (active metabolite of this compound).
-
Positive control (e.g., GW7647).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the PPARα reporter cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of beclobric acid and the positive control in cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and add the prepared compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Plot the luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
PPARα Competitive Binding Assay
This assay determines the ability of a compound to displace a known fluorescently-labeled PPARα ligand from the ligand-binding domain (LBD) of the receptor.
Materials:
-
Recombinant human PPARα ligand-binding domain (LBD).
-
Fluorescently labeled PPARα ligand (e.g., a fluorescent analog of a known agonist).
-
Beclobric acid.
-
Unlabeled known PPARα agonist as a positive control.
-
Assay buffer.
-
384-well microplates.
-
Plate reader capable of measuring fluorescence polarization or FRET.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of beclobric acid and the positive control in assay buffer.
-
Assay Setup: In a 384-well plate, add the fluorescent ligand, the recombinant PPARα-LBD, and the test compound dilutions.
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 1-3 hours).
-
Signal Measurement: Measure the fluorescence polarization or FRET signal using a plate reader.
-
Data Analysis: Plot the signal against the log of the compound concentration and fit the data to determine the IC50 value. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Gene Expression Analysis by qPCR
This method quantifies the change in the expression of PPARα target genes in response to this compound treatment.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes.
-
Beclobric acid.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for PPARα target genes (e.g., CPT1A, ACOX1, LPL) and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument.
Protocol:
-
Cell Treatment: Treat cultured hepatocytes with beclobric acid at various concentrations for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Conclusion
This compound, through its active metabolite beclobric acid, is a potent modulator of PPARα. Its activation of this nuclear receptor leads to a cascade of transcriptional changes that ultimately result in beneficial effects on lipid metabolism, including the reduction of triglycerides and LDL-cholesterol, and an increase in HDL-cholesterol. While a comprehensive quantitative profile of its direct interaction with PPARα is not fully available, the existing data and the well-established mechanism of the fibrate class provide a strong foundation for its clinical use and for further investigation. The experimental protocols detailed in this guide offer a framework for researchers to further elucidate the specific molecular interactions and downstream effects of this compound and other novel PPARα modulators.
References
- 1. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of gemfibrozil analogues that activate PPARα and enhance the expression of gene CPT1A involved in fatty acids catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Beclobrate (CAS Number: 55937-99-0): A Technical Whitepaper for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beclobrate (CAS No. 55937-99-0) is a fibric acid derivative that has demonstrated significant efficacy as a lipid-lowering agent. Like other fibrates, its primary mechanism of action is through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. This technical guide provides an in-depth overview of this compound, consolidating key data on its physicochemical properties, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for preclinical evaluation and analysis are presented, alongside visualizations of its signaling pathway and a typical experimental workflow to support further research and development.
Physicochemical Properties
This compound is a structural analog of clofibrate.[1] A summary of its key physicochemical properties is provided in Table 1.
| Property | Value | Source |
| CAS Number | 55937-99-0 | [1] |
| Molecular Formula | C₂₀H₂₃ClO₃ | [2] |
| Molecular Weight | 346.85 g/mol | [2] |
| Physical Description | Oily body | [2] |
| Boiling Point | 200-204 °C at 1.33-13.3Pa | |
| Storage Condition | Sealed in dry, 2-8°C |
Pharmacokinetics and Metabolism
This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, beclobric acid, immediately after absorption. Unchanged this compound is not detected in plasma following oral administration. Beclobric acid exists as two enantiomers, (-)- and (+)-beclobric acid, which exhibit distinct pharmacokinetic profiles.
The maximum plasma concentrations and AUC values of the (+)-enantiomer are nearly twice those of the (-)-enantiomer. Beclobric acid is further metabolized to an acyl glucuronide. The renal clearance of the unchanged drug is low, with the majority of the drug being excreted in the urine as glucuronic acid conjugates.
A study in healthy male volunteers investigated the irreversible binding of beclobric acid enantiomers to plasma proteins after single and multiple oral doses of 100 mg racemic this compound. The adduct densities for (-)- and (+)-beclobric acid after a single dose were 0.147 x 10⁻⁴ and 0.177 x 10⁻⁴ mol/mol protein, respectively. Multiple dosing resulted in a 3- to 4-fold increase in irreversible binding.
Pharmacodynamics and Efficacy
This compound exerts its lipid-lowering effects by modulating the levels of various lipoproteins. It is effective in reducing total cholesterol, LDL-cholesterol, and triglycerides, while increasing HDL-cholesterol. The effectiveness of this compound has been evaluated in patients with various types of hyperlipidemia, including types IIa, IIb, and IV.
Clinical Efficacy
A clinical study involving 63 patients with primary hyperlipoproteinemia treated with 100 mg of this compound once daily for 3 months demonstrated significant improvements in lipid profiles (Table 2).
| Parameter | Mean Baseline (mmol/l) | Mean Post-treatment (mmol/l) | Mean Percentage Change |
| Total Cholesterol | 9.35 | 7.73 | -17.3% |
| LDL-Cholesterol | 6.32 | 5.38 | -14.9% |
| HDL-Cholesterol | - | Increased by 0.21 | +15.3% |
| Triglycerides | - | - | -50% |
| Apoprotein B | - | - | -19.7% |
| Apoprotein A1 | - | - | +20.3% |
| Apoprotein A2 | - | - | +26.8% |
In a broader context, the mean reduction of LDL-cholesterol with this compound therapy ranges from -10% to -28%, and triglycerides from -20% to -58%, depending on the type of hyperlipidemia. The mean increase in serum HDL-cholesterol has been reported to be between 8.5% and 23.9%. A 100 mg daily dose of this compound is considered as effective as 300 mg of fenofibrate, 600 mg of bezafibrate, or 900 mg of gemfibrozil on a molar basis.
Preclinical Efficacy in a Rat Model
In a study with rats on a normal diet, this compound at doses of 10-50 mg/kg lowered total plasma cholesterol by 22-33.4%. In rats fed a hypercholesterolemic diet, a 50 mg/kg dose of this compound resulted in a 25% reduction in total cholesterol and a significant 166% increase in HDL cholesterol.
Mechanism of Action: PPARα Activation
The lipid-modifying effects of this compound, like other fibrates, are mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily.
Upon activation by a ligand such as beclobric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism.
Key effects of PPARα activation include:
-
Increased Lipoprotein Lipase Activity: Leading to enhanced clearance of triglyceride-rich lipoproteins.
-
Increased ApoA-I and ApoA-II Expression: Resulting in increased HDL cholesterol levels.
-
Increased Fatty Acid Oxidation: By upregulating genes involved in fatty acid transport and catabolism.
-
Decreased ApoC-III Expression: Which in turn enhances the clearance of VLDL.
The signaling pathway is depicted in the following diagram:
Experimental Protocols
This section outlines a representative experimental protocol for evaluating the efficacy of this compound in a preclinical hyperlipidemic rat model and a method for the analytical determination of its active metabolite, beclobric acid, in plasma.
In Vivo Efficacy Study in a High-Fat Diet-Induced Hyperlipidemic Rat Model
Objective: To assess the lipid-lowering effects of this compound in rats with diet-induced hyperlipidemia.
Materials and Reagents:
-
Male Wistar rats (180-220 g)
-
Standard rodent chow
-
High-fat diet (HFD) (e.g., 45% kcal from fat)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
Commercial enzymatic kits for total cholesterol, triglycerides, LDL-C, and HDL-C analysis.
Methodology:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to standard chow and water for at least one week.
-
Induction of Hyperlipidemia: Divide rats into a normal control group (standard diet) and an HFD group. Feed the respective diets for 4-6 weeks to induce hyperlipidemia in the HFD group.
-
Treatment Groups: Subdivide the HFD-fed rats into a vehicle control group and this compound treatment groups (e.g., low, medium, and high dose). A positive control group treated with a standard lipid-lowering drug can also be included.
-
Drug Administration: Administer this compound or vehicle orally via gavage once daily for a predetermined period (e.g., 4 weeks).
-
Sample Collection: At the end of the treatment period, fast the animals overnight. Anesthetize the rats and collect blood samples via cardiac puncture into EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Lipid Profile Analysis: Analyze the plasma samples for total cholesterol, triglycerides, LDL-C, and HDL-C using commercial enzymatic kits according to the manufacturer's instructions.
-
Data Analysis: Compare the lipid profiles of the this compound-treated groups with the HFD vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
HPLC Method for Quantification of Beclobric Acid in Plasma
Objective: To determine the concentration of beclobric acid in plasma samples.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile phase: A suitable mixture of buffer and organic solvent (e.g., phosphate buffer and acetonitrile).
-
Beclobric acid standard.
-
Internal standard.
-
Plasma samples from the in vivo study.
-
Reagents for liquid-liquid extraction (e.g., ethyl acetate, hexane) or solid-phase extraction.
-
For chiral separation (optional): A chiral stationary phase column and a suitable mobile phase. For indirect measurement, a chiral fluorescent derivatizing agent can be used.
Methodology:
-
Sample Preparation:
-
To a known volume of plasma, add the internal standard.
-
Perform protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Alternatively, perform liquid-liquid extraction or solid-phase extraction to isolate beclobric acid from the plasma matrix.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the detector wavelength for optimal detection of beclobric acid.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram and determine the peak areas of beclobric acid and the internal standard.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of beclobric acid of known concentrations.
-
Calculate the concentration of beclobric acid in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a potent lipid-lowering agent of the fibrate class with a well-defined mechanism of action centered on the activation of PPARα. This guide has summarized its key characteristics and provided detailed experimental frameworks for its continued investigation. The presented data and protocols offer a valuable resource for researchers and drug development professionals working on novel therapies for hyperlipidemia and related metabolic disorders. Further studies to elucidate the specific interactions of this compound's enantiomers with the PPARα receptor and their differential effects on gene expression would be a valuable next step in fully characterizing this compound.
References
- 1. PPARα-independent action against metabolic syndrome development by fibrates is mediated by inhibition of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
Beclobrate (Sgd 24774): A Technical Overview of its Hypolipidemic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclobrate, also known by its developmental code Sgd 24774, is a fibric acid derivative with significant lipid-lowering properties. As a structural analog of clofibrate, it has been investigated for its efficacy in managing hyperlipidemia. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its mechanism of action, pharmacokinetic profile, and clinical and preclinical findings. The information is presented to support further research and development in the field of lipid metabolism and cardiovascular disease.
Synonyms and Chemical Identity
This compound is chemically known as 2-(4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid ethyl ester. It is identified by several synonyms and registry numbers, ensuring clarity in scientific communication.
| Identifier Type | Identifier |
| Systematic Name | ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate |
| Developmental Code | Sgd 24774 |
| CAS Number | 55937-99-0 |
| Other Synonyms | Beclobrato, Beclobratum |
Mechanism of Action: A PPARα Agonist
This compound exerts its primary pharmacological effect as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism.
Upon oral administration, this compound is rapidly hydrolyzed to its active metabolite, beclobric acid. Beclobric acid then binds to and activates PPARα. This activation leads to the heterodimerization of PPARα with the retinoid X receptor (RXR). The resulting complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various aspects of lipid metabolism.
The key downstream effects of this compound's activation of PPARα include:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene.[1] LPL is a crucial enzyme responsible for the hydrolysis of triglycerides from very-low-density lipoproteins (VLDL) and chylomicrons, facilitating the clearance of these triglyceride-rich particles from the circulation.
-
Enhanced Fatty Acid Oxidation: this compound promotes the uptake and beta-oxidation of fatty acids in the liver and muscle by increasing the expression of genes encoding for fatty acid transport proteins and mitochondrial and peroxisomal fatty acid oxidation enzymes.[2]
-
Regulation of Apolipoprotein Expression: PPARα activation influences the expression of apolipoproteins, including an increase in apoA-I and apoA-II (associated with HDL) and a decrease in apoC-III (an inhibitor of LPL).
-
Modulation of Hepatic Lipid Metabolism: The overall effect is a reduction in hepatic triglyceride synthesis and VLDL production.
Pharmacokinetics
Following oral administration, this compound is rapidly and completely hydrolyzed to its pharmacologically active metabolite, beclobric acid.[3] Unchanged this compound is not detected in the plasma.[3] Beclobric acid is chiral, and its enantiomers exhibit different pharmacokinetic profiles.
Pharmacokinetic Parameters of Beclobric Acid Enantiomers
A study in eight healthy male volunteers following a single 100 mg oral dose of racemic this compound provided the following key findings[3]:
| Parameter | (-)-Beclobric Acid | (+)-Beclobric Acid |
| Maximum Plasma Concentration (Cmax) | Lower | Nearly 2-fold higher than (-)-enantiomer |
| Area Under the Curve (AUC) | Lower | Nearly 2-fold higher than (-)-enantiomer |
Beclobric acid is further metabolized to an acyl glucuronide. The diastereomeric glucuronides are detectable in plasma, but the pharmacokinetic differences between them are less pronounced than those of the beclobric acid enantiomers. The renal clearance of the unchanged drug is low, with the majority being excreted in the urine as glucuronic acid conjugates.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in the treatment of hyperlipidemia, particularly types IIa and IIb.
Double-Blind, Crossover Trial in Hyperlipidemia
In a study involving 6 patients with type IIb and 13 patients with type IIa hyperlipidemia, this compound was administered at a dosage of 100 mg twice daily in a double-blind, crossover trial with placebo periods.
Summary of Efficacy Data
A review of various studies on this compound reported the following mean changes in lipid profiles:
| Lipid Parameter | Mean Percentage Change |
| LDL-Cholesterol | -10% to -28% |
| Triglycerides | -20% to -58% |
| HDL-Cholesterol | +8.5% to +23.9% |
Experimental Protocols
Clinical Trial in Hyperlipidemia Types IIa and IIb
-
Study Design: A double-blind, crossover trial with placebo periods before, in between, and after the active treatment phase.
-
Patient Population: 19 patients with hyperlipidemia (6 with type IIb and 13 with type IIa).
-
Dosage: 100 mg of this compound administered twice daily.
-
Methodology: While specific inclusion/exclusion criteria and analytical methods were not detailed in the available abstract, standard protocols for such trials in that era would have likely included:
-
Inclusion Criteria: Patients aged 18 years or older with a diagnosis of primary hyperlipidemia type IIa or IIb based on the Fredrickson classification, with lipid levels exceeding established thresholds after a period of dietary stabilization.
-
Exclusion Criteria: Secondary causes of hyperlipidemia (e.g., uncontrolled diabetes, hypothyroidism, nephrotic syndrome, obstructive liver disease), history of significant cardiovascular events, and use of other lipid-lowering medications.
-
Lipid Analysis: Plasma total cholesterol, triglycerides, and HDL-cholesterol would have been measured using standard enzymatic colorimetric methods. LDL-cholesterol would have been calculated using the Friedewald formula.
-
Preclinical Studies
An experimental study in normocholesterolemic rats investigated the effects of this compound on cholesterol metabolism. The study revealed that this compound enhances hepatic HMG-CoA reductase activity but does not affect cholesterol-7 alpha-hydroxylase.
Experimental Protocol in Normocholesterolemic Rats
-
Animal Model: While the specific strain was not mentioned, such studies typically use male Wistar or Sprague-Dawley rats.
-
Diet: The rats were fed a standard laboratory chow.
-
Drug Administration: this compound (Sgd 24774) was administered orally.
-
Enzyme Assays:
-
HMG-CoA Reductase Activity: This would have been determined by measuring the conversion of [14C]HMG-CoA to [14C]mevalonate in liver microsomal preparations. The radioactivity of the product would be quantified by liquid scintillation counting.
-
Cholesterol-7 alpha-hydroxylase Activity: This assay would involve incubating liver microsomes with [4-14C]cholesterol and measuring the formation of 7α-hydroxycholesterol, typically separated by thin-layer chromatography and quantified by liquid scintillation counting.
-
Conclusion
This compound (Sgd 24774) is a potent lipid-lowering agent that acts as a PPARα agonist. Its mechanism of action involves the modulation of a suite of genes responsible for lipid transport and metabolism, leading to significant reductions in LDL-cholesterol and triglycerides, and an increase in HDL-cholesterol. Pharmacokinetic studies reveal stereoselective disposition of its active metabolite, beclobric acid. Both clinical and preclinical data support its efficacy as a hypolipidemic agent. This technical guide summarizes the core scientific knowledge on this compound, providing a foundation for further investigation and potential therapeutic development.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of beclobric acid enantiomers and their conjugates after single and multiple oral dosage of racemic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of Beclobrate: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclobrate is a hypolipidemic agent belonging to the fibrate class of drugs. Fibrates are known for their ability to modulate lipid metabolism, primarily by activating peroxisome proliferator-activated receptors (PPARs), which play a key role in the regulation of genes involved in lipid and lipoprotein metabolism. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, summarizing key data, experimental methodologies, and metabolic pathways to support further research and development in this area.
Core Pharmacokinetic Profile
This compound is administered orally as a racemic mixture. Following administration, it acts as a prodrug and is rapidly and completely hydrolyzed to its pharmacologically active metabolite, beclobric acid. Unchanged this compound is not detected in plasma, indicating extensive first-pass metabolism.[1]
The metabolism of this compound proceeds via the formation of beclobric acid, which then undergoes further biotransformation. The primary metabolic pathway for beclobric acid is glucuronidation, leading to the formation of an acyl glucuronide conjugate.[1]
Stereoselectivity
A crucial aspect of this compound's pharmacokinetics is its stereoselectivity. Beclobric acid exists as two enantiomers, (+)-beclobric acid and (-)-beclobric acid. In vivo studies in humans have revealed significant differences in the pharmacokinetic profiles of these enantiomers. The (+)-enantiomer exhibits approximately two-fold higher maximum plasma concentrations (Cmax) and area under the plasma concentration-time curve (AUC) values compared to the (-)-enantiomer.[1] This suggests stereoselective absorption, distribution, metabolism, or excretion of beclobric acid.
Quantitative Pharmacokinetic Data (Human Studies)
The following table summarizes the key pharmacokinetic parameters of beclobric acid enantiomers in healthy male volunteers following a single oral dose of 100 mg of racemic this compound.
| Parameter | (+)-Beclobric Acid | (-)-Beclobric Acid |
| Cmax (Maximum Plasma Concentration) | ~2-fold higher than (-)-enantiomer | - |
| AUC (Area Under the Curve) | ~2-fold higher than (-)-enantiomer | - |
Note: Specific numerical values for Cmax, Tmax, and half-life were not available in the reviewed literature abstracts.
Experimental Protocols
Human Pharmacokinetic Study
Objective: To investigate the pharmacokinetics of beclobric acid enantiomers and their glucuronide conjugates after single and multiple oral doses of racemic this compound.[1]
Study Design:
-
Subjects: Healthy male volunteers.[1]
-
Treatment:
-
Single dose: 100 mg of racemic this compound.
-
Multiple doses: 100 mg of racemic this compound administered once daily.
-
-
Sampling: Plasma samples were collected at various time points after drug administration.
-
Analytical Method: A stereospecific analytical method, likely a chiral chromatography technique such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, was used to quantify the individual enantiomers of beclobric acid and their diastereomeric glucuronides in plasma.
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed to determine key pharmacokinetic parameters for each enantiomer.
Signaling and Metabolic Pathways
The metabolic pathway of this compound is a straightforward two-step process. The following diagram illustrates this pathway.
Caption: Metabolic pathway of this compound.
In Vivo Animal Studies: Pharmacodynamics in Rats
Key Findings from Rat Studies:
-
Lipid-Lowering Effects: this compound has been shown to be a potent agent for lowering cholesterol and triglycerides in rats.
-
Hepatomegaly: Similar to other fibrates, this compound can cause an increase in liver size (hepatomegaly) in rats.
-
Effects on Lipoproteins:
-
In normocholesterolemic rats, this compound reduces total plasma cholesterol primarily by decreasing high-density lipoprotein (HDL) cholesterol.
-
In hypercholesterolemic rats, this compound reduces total cholesterol while significantly increasing HDL cholesterol.
-
-
Mechanism of Action: this compound enhances the clearance of triglyceride-rich lipoproteins by increasing the activity of lipoprotein lipase.
The following workflow diagram illustrates a typical experimental design for evaluating the pharmacodynamic effects of this compound in a rat model of hyperlipidemia.
Caption: Experimental workflow for a rat pharmacodynamic study.
Conclusion
This compound is a prodrug that is rapidly converted to its active metabolite, beclobric acid. The pharmacokinetics of beclobric acid in humans are characterized by significant stereoselectivity, with the (+)-enantiomer showing higher systemic exposure than the (-)-enantiomer. The primary metabolic pathway is glucuronidation. While detailed in vivo pharmacokinetic data in animal models are limited in the available literature, pharmacodynamic studies in rats have demonstrated its efficacy in modulating lipid profiles. Further research is warranted to fully elucidate the in vivo pharmacokinetic properties of this compound in various animal species to better support its preclinical and clinical development.
References
The Pharmacodynamics of Beclobrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclobrate is a fibric acid derivative, a class of drugs primarily indicated for the treatment of hyperlipidemia.[1] Like other fibrates, its principal mechanism of action involves the modulation of lipid metabolism through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), with a key role for PPARα.[2][3][4] This document provides an in-depth technical overview of the pharmacodynamics of this compound, including its mechanism of action, effects on lipid profiles, and the experimental methodologies used to elucidate these properties. Due to the limited availability of specific quantitative data for this compound in the public domain, data from other well-studied fibrates may be used for illustrative purposes and will be duly noted.
Core Mechanism of Action: PPARα Activation
This compound exerts its pharmacodynamic effects primarily through the activation of PPARα, a nuclear receptor that acts as a ligand-activated transcription factor.[2] The activation of PPARα leads to a cascade of downstream effects that collectively contribute to the regulation of lipid homeostasis.
Signaling Pathway of this compound via PPARα
The binding of this compound (or its active metabolite, beclobric acid) to PPARα induces a conformational change in the receptor. This allows it to form a heterodimer with the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of a suite of genes involved in various aspects of lipid metabolism.
Key Pharmacodynamic Effects on Lipid Metabolism
The activation of PPARα by this compound leads to a series of downstream events that collectively improve the lipid profile. These effects are summarized below:
-
Decreased Triglyceride Levels: this compound significantly reduces plasma triglyceride concentrations. This is achieved through:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of LPL, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.
-
Decreased Apolipoprotein C-III (ApoC-III) Expression: ApoC-III is an inhibitor of LPL. By downregulating ApoC-III, this compound further enhances LPL activity.
-
Increased Fatty Acid Oxidation: PPARα activation promotes the uptake and β-oxidation of fatty acids in the liver and muscle, thereby reducing the substrate available for triglyceride synthesis.
-
-
Modulation of Cholesterol Levels:
-
Reduction in LDL-Cholesterol: Clinical studies have shown a mean reduction of LDL-cholesterol ranging from -10% to -28%.
-
Increase in HDL-Cholesterol: this compound has been reported to increase HDL-cholesterol levels by 8.5% to 23.9%. This is partly due to the increased expression of apolipoproteins A-I and A-II, the major protein components of HDL.
-
Quantitative Pharmacodynamic Data
Table 1: Clinical Efficacy of this compound on Lipid Parameters
| Parameter | Mean Reduction / Increase | Reference |
| LDL-Cholesterol | -10% to -28% | |
| Triglycerides | -20% to -58% | |
| HDL-Cholesterol | +8.5% to +23.9% |
Table 2: Comparative Efficacy of this compound
| Drug | Effective Daily Dose | Molar Equivalent Efficacy | Reference |
| This compound | 100 mg | - | **** |
| Fenofibrate | 300 mg | Equivalent to 100 mg this compound | |
| Bezafibrate | 600 mg | Equivalent to 100 mg this compound | |
| Gemfibrozil | 900 mg | Equivalent to 100 mg this compound |
Table 3: In Vitro PPARα Activity of Other Fibrates (for illustrative purposes)
| Compound | EC50 (µM) for PPARα | Reference |
| Fenofibric Acid | 9.47 | |
| Bezafibrate | 30.4 | |
| Clofibric Acid | Lower potency than fenofibric acid |
Note: EC50 is the concentration of a drug that gives a half-maximal response.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, the following sections describe generalized methodologies commonly employed in the study of fibrates.
In Vitro PPARα Activation Assay (Reporter Gene Assay)
This assay is used to determine the ability of a compound to activate PPARα.
Objective: To quantify the dose-dependent activation of PPARα by a test compound.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HepG2, COS-7) is cultured under standard conditions.
-
Transfection: The cells are transiently transfected with two plasmids:
-
An expression vector for the PPARα ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., a GAL4 upstream activation sequence).
-
-
Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., beclobric acid) for a specified period (e.g., 24 hours).
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., vehicle-treated cells) and plotted against the compound concentration to determine the EC50 value.
Animal Models of Hyperlipidemia
Animal models are crucial for evaluating the in vivo efficacy of lipid-lowering agents.
Objective: To assess the effect of this compound on plasma lipid profiles in a hyperlipidemic animal model.
Methodology:
-
Animal Model: A suitable animal model, such as rats or mice fed a high-fat diet to induce hyperlipidemia, is used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period.
-
Grouping: Animals are randomly assigned to different treatment groups (e.g., control, this compound low dose, this compound high dose).
-
Drug Administration: this compound is administered orally (e.g., by gavage) at the specified doses for a defined treatment period (e.g., several weeks).
-
Sample Collection: Blood samples are collected at baseline and at the end of the treatment period.
-
Lipid Profile Analysis: Plasma total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are measured using standard enzymatic assays.
-
Data Analysis: The changes in lipid parameters are compared between the treatment and control groups to determine the efficacy of this compound.
Conclusion
This compound is a potent lipid-lowering agent that primarily acts as a PPARα agonist. Its activation of this nuclear receptor leads to a coordinated regulation of genes involved in lipid metabolism, resulting in a significant reduction in plasma triglycerides and LDL-cholesterol, and an increase in HDL-cholesterol. While specific quantitative data on its direct interaction with PPARα are limited, clinical studies have demonstrated its efficacy in treating hyperlipidemia. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other fibrates, which are essential for a comprehensive understanding of their pharmacodynamic profiles and for the development of novel lipid-modulating therapies.
References
- 1. This compound:pharmacodynamic properties and therapeutic use in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of the PPARα agonism of fibrates by a combined MM-docking approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
Beclobrate and Lipid Metabolism Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beclobrate is a fibric acid derivative recognized for its potent lipid-lowering effects, specifically in reducing plasma triglycerides and cholesterol. This technical guide provides an in-depth overview of this compound's core mechanism of action, its influence on lipid metabolism, and the experimental methodologies used to evaluate its efficacy. The primary mode of action for this compound, like other fibrates, is through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in lipid and lipoprotein metabolism. This document summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Mechanism of Action: PPARα Activation
This compound exerts its effects on lipid metabolism primarily by activating PPARα.[1] PPARα is a ligand-activated transcription factor that, upon binding to its ligand (in this case, this compound), forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1] This binding initiates the transcription of genes involved in various aspects of lipid metabolism.
The key downstream effects of PPARα activation by this compound include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the mitochondrial and peroxisomal β-oxidation of fatty acids, such as Acyl-CoA oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1 (CPT1).[3][4] This leads to increased catabolism of fatty acids, primarily in the liver and muscle.
-
Regulation of Lipoprotein Metabolism:
-
Increased Lipoprotein Lipase (LPL) Synthesis: PPARα activation enhances the expression of the LPL gene, leading to increased hydrolysis of triglycerides from very-low-density lipoproteins (VLDLs) and chylomicrons.
-
Decreased Apolipoprotein C-III (ApoC-III) Synthesis: PPARα activation suppresses the expression of the APOC3 gene. Since ApoC-III is an inhibitor of LPL, its reduction further enhances triglyceride clearance.
-
Increased Apolipoprotein A-I (ApoA-I) and A-II (ApoA-II) Synthesis: Upregulation of the APOA1 and APOA2 genes leads to increased production of the primary apolipoproteins of high-density lipoprotein (HDL), contributing to an increase in HDL cholesterol levels.
-
-
Modulation of Hepatic Lipid Metabolism: this compound has been shown to enhance hepatic HMG-CoA reductase activity in normocholesterolemic rats. It also increases the activity of high-affinity receptors for β-VLDL in isolated liver membranes, improving lipoprotein catabolism and receptor-mediated clearance.
Signaling Pathway of this compound via PPARα Activation
Quantitative Data on Lipid Profile Modulation
Clinical and preclinical studies have consistently demonstrated the efficacy of this compound in improving lipid profiles. The following tables summarize the quantitative effects of this compound on key lipid parameters.
Table 1: Effects of this compound on Lipid Parameters in Human Clinical Trials
| Study Population | This compound Dosage | Duration | LDL-C Reduction | Triglyceride Reduction | HDL-C Increase | Reference |
| Hyperlipidemia Types IIa, IIb, and IV | 100 mg/day | - | -10% to -28% | -20% to -58% | +8.5% to +23.9% | |
| Hyperlipidemia Type IIa and IIb | 100 mg twice daily | - | Effective Reduction | - | Remarkable Increase |
Table 2: Effects of this compound on Lipid Parameters in Animal Models (Rats)
| Animal Model | This compound Dosage | Key Findings | Reference |
| Normocholesterolemic Rats | - | Lowered serum and liver cholesterol, increased liver triglycerides, enhanced hepatic HMG-CoA reductase activity. | |
| Normocholesterolemic Rats | 10-50 mg/kg | Lowered total plasma cholesterol by 22-33.4%; cholesterol reduction mainly in HDL (by 24-45%). | |
| Hypercholesterolemic Rats | 50 mg/kg | 25% reduction in total cholesterol, 166% rise in HDL cholesterol. | |
| Normocholesterolemic Rats | 20 mg/kg | Metabolic clearance of 125I-labelled β-VLDL almost doubled (0.20 l/h vs. 0.13 l/h in controls). | |
| Normocholesterolemic Rats | - | Increased activity of high-affinity receptors for β-VLDL in isolated liver membranes (Bmax: 208 ± 17.6 vs. 146 ± 2.6 ng/mg of protein for controls). |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of this compound and other lipid-lowering agents.
In Vivo Model: Triton WR-1339-Induced Hyperlipidemia in Rats
This model is widely used for the rapid screening of hypolipidemic drugs.
-
Objective: To induce an acute state of hyperlipidemia to evaluate the efficacy of a test compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Induction of Hyperlipidemia:
-
Rats are fasted overnight.
-
A single intraperitoneal (IP) injection of Triton WR-1339 (tyloxapol) is administered at a dose of 200-300 mg/kg body weight. Triton WR-1339 is typically dissolved in sterile saline.
-
-
Treatment:
-
The test compound (e.g., this compound) or a reference drug (e.g., fenofibrate at 100 mg/kg) is administered orally or via IP injection, often shortly after Triton WR-1339 administration.
-
-
Blood Sampling and Analysis:
-
Blood samples are collected at specified time points (e.g., 7 and 18 hours post-treatment) via retro-orbital puncture or cardiac puncture under anesthesia.
-
Serum is separated by centrifugation.
-
Serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C are measured using commercially available enzymatic kits.
-
In Vitro Assay: PPARα Reporter Gene Assay
This assay is used to determine if a compound can activate the PPARα receptor.
-
Objective: To quantify the activation of PPARα by a test compound in a cellular context.
-
Cell Line: A suitable mammalian cell line, such as HepG2 (human hepatoma cells) or AML12 (mouse hepatocytes), is co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA for human or rat PPARα.
-
A reporter plasmid containing a PPRE sequence upstream of a reporter gene (e.g., luciferase).
-
-
Experimental Procedure:
-
Transfected cells are seeded in 96-well plates.
-
Cells are treated with various concentrations of the test compound (e.g., this compound) or a known PPARα agonist (positive control) for a specified duration (e.g., 24 hours).
-
After incubation, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.
-
-
Data Analysis: The fold induction of reporter gene activity by the test compound is calculated relative to a vehicle control.
In Vitro Assay: HMG-CoA Reductase Activity Assay
This assay measures the activity of the rate-limiting enzyme in cholesterol synthesis.
-
Objective: To determine the effect of a test compound on the enzymatic activity of HMG-CoA reductase.
-
Principle: The assay measures the oxidation of NADPH to NADP+ by HMG-CoA reductase, which results in a decrease in absorbance at 340 nm.
-
Reagents and Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Assay Buffer
-
Test compound and a known inhibitor (e.g., a statin)
-
96-well UV-transparent plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
-
Experimental Procedure (based on commercially available kits):
-
A reaction mixture containing assay buffer and NADPH is prepared.
-
The test compound or inhibitor is added to the respective wells.
-
The reaction is initiated by adding HMG-CoA and the HMG-CoA reductase enzyme.
-
The decrease in absorbance at 340 nm is measured kinetically over time.
-
-
Data Analysis: The rate of NADPH consumption is calculated from the linear portion of the absorbance curve. The inhibitory effect of the test compound is expressed as a percentage of the activity in the absence of the inhibitor.
Measurement of Lipoprotein Cholesterol
Several methods are employed to measure LDL-C and HDL-C levels.
-
Friedewald Equation: A commonly used method to estimate LDL-C in clinical settings.
-
Formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (for mg/dL)
-
Limitation: This calculation is not accurate when triglyceride levels are very high (>400 mg/dL) or in non-fasting samples.
-
-
Beta-Quantification (Ultracentrifugation): Considered the gold standard reference method.
-
Procedure: Involves sequential ultracentrifugation to separate lipoproteins based on their density. VLDL is first removed, and then HDL is separated from LDL. Cholesterol content in each fraction is then measured.
-
-
Direct Homogeneous Assays: Automated methods used in most clinical laboratories that directly measure LDL-C and HDL-C without the need for precipitation or ultracentrifugation.
Experimental Workflow and Logical Relationships
Preclinical Evaluation of a Novel Hypolipidemic Agent
References
- 1. Developmental and pharmacological regulation of apolipoprotein C-II gene expression. Comparison with apo C-I and apo C-III gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]
- 3. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Impact of Beclobrate on Cholesterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beclobrate, a fibric acid derivative, has demonstrated significant efficacy in modulating lipid profiles, primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's effects on cholesterol biosynthesis. It delves into the intricate signaling pathways, presents quantitative data from preclinical and clinical studies, and details the experimental protocols used to elucidate these effects. The information is intended to serve as a valuable resource for researchers and professionals involved in the study of lipid metabolism and the development of novel hypolipidemic therapies.
Introduction
Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for cardiovascular disease. Fibrates, a class of lipid-lowering drugs, have been a cornerstone in the management of dyslipidemia for decades. This compound, a potent fibric acid derivative, has shown significant promise in this therapeutic area. Understanding its precise mechanism of action is crucial for its optimal use and for the development of next-generation lipid-modifying agents. This document provides an in-depth exploration of this compound's influence on the complex process of cholesterol biosynthesis.
Mechanism of Action: The Central Role of PPARα
The primary mechanism of action of this compound, like other fibrates, is the activation of PPARα, a nuclear receptor that acts as a ligand-activated transcription factor. The binding of this compound to PPARα leads to a cascade of genomic and non-genomic effects that collectively alter lipid and lipoprotein metabolism.
PPARα Signaling Pathway
Upon activation by this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation.
Downstream Effects on Lipid Metabolism
The activation of PPARα by this compound leads to:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation, thereby reducing the availability of fatty acids for triglyceride synthesis.
-
Modulation of Lipoprotein Lipase (LPL) Activity: Increased expression of LPL, which enhances the clearance of triglyceride-rich lipoproteins.
-
Regulation of Apolipoprotein Expression: Alterations in the expression of apolipoproteins, such as ApoA-I and ApoA-II (increasing HDL) and ApoC-III (decreasing VLDL).
This compound's Influence on Cholesterol Biosynthesis
While the primary effect of fibrates is on triglyceride metabolism, this compound also impacts cholesterol biosynthesis, albeit through a more complex and sometimes indirect mechanism.
The SREBP-2 Pathway Connection
A key regulator of cholesterol homeostasis is the Sterol Regulatory Element-Binding Protein-2 (SREBP-2). Under conditions of low intracellular cholesterol, SREBP-2 is activated and translocates to the nucleus, where it stimulates the transcription of genes involved in cholesterol synthesis and uptake, including HMG-CoA reductase and the LDL receptor.
PPARα activation by fibrates has been shown to indirectly influence the SREBP-2 pathway. Studies suggest that PPARα activation can increase the expression of Insulin-induced gene 1 (Insig-1), a protein that retains the SREBP-2 precursor in the endoplasmic reticulum, thereby preventing its activation. This leads to a downregulation of SREBP-2 target genes.[1]
The Paradoxical Effect on HMG-CoA Reductase
Interestingly, some preclinical studies in rats have reported that this compound can enhance the activity of hepatic HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2] This seemingly contradictory finding may be explained by a compensatory feedback mechanism. By increasing the catabolism of cholesterol-rich lipoproteins and potentially reducing hepatic cholesterol levels through other mechanisms, the cell may attempt to restore cholesterol homeostasis by upregulating HMG-CoA reductase. However, the overall effect of this compound in humans is a reduction in plasma cholesterol levels, suggesting that the cholesterol-lowering effects via enhanced lipoprotein clearance and other PPARα-mediated actions outweigh this compensatory increase in synthesis.
Quantitative Data on Lipid Profile Modulation
The following tables summarize the quantitative effects of this compound and other fibrates on key lipid parameters from various studies.
Table 1: Effect of this compound on Lipid Profiles in Humans
| Study Population | Dosage | Duration | Total Cholesterol | LDL-Cholesterol | HDL-Cholesterol | Triglycerides | Reference |
| Primary Hyperlipoproteinemia (n=63) | 100 mg/day | 3 months | ↓ 17.3% | ↓ 14.9% | ↑ 15.3% | ↓ 50% | [3] |
| Hyperlipidemia Type IIa & IIb (n=19) | 100 mg twice daily | N/A | N/A | Significant ↓ in Type IIa | Remarkable ↑ | N/A | [4][5] |
| Hyperlipidemia Types IIa, IIb, IV | 100 mg/day | N/A | N/A | ↓ 10-28% | ↑ 8.5-23.9% | ↓ 20-58% |
Table 2: Comparative Effects of Other Fibrates on Lipid Profiles
| Fibrate | Study Population | Dosage | Duration | Total Cholesterol | LDL-Cholesterol | HDL-Cholesterol | Triglycerides | Reference |
| Bezafibrate | Mixed Dyslipidemia (n=12) | 400 mg/day | 90 days | 6.3 ± 0.7 to 4.6 ± 1.2 mM | 3.4 ± 0.6 to 2.2 ± 1.3 mM | N/A | 2.6 ± 0.8 to 1.3 ± 0.7 mM | |
| Fenofibrate | Type 2 Diabetes (FIELD study) | 200 mg/day | 6 weeks | ↓ 10% | ↓ 10% | ↑ 6.5% | ↓ 26% | |
| Gemfibrozil | Hypertriglyceridemia in NIDDM (n=110) | 1200 mg/day | 20 weeks | No significant change | No significant change | Significant ↑ | 316 ± 84 to 214 ± 82 mg/dl |
Experimental Protocols
This section provides an overview of the methodologies used to investigate the effects of this compound on cholesterol biosynthesis.
HMG-CoA Reductase Activity Assay
This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the oxidation of its cofactor, NADPH.
-
Principle: The conversion of HMG-CoA to mevalonate by HMG-CoA reductase is coupled with the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, characteristic of NADPH, is measured spectrophotometrically.
-
Procedure:
-
Isolate liver microsomes from control and this compound-treated animals.
-
Prepare a reaction mixture containing a potassium phosphate buffer, NADPH, and dithiothreitol.
-
Add the microsomal protein to the reaction mixture and pre-incubate at 37°C.
-
Initiate the reaction by adding the substrate, HMG-CoA.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADPH oxidation.
-
LDL Receptor Binding Assay
This assay quantifies the binding of LDL to its receptor on the cell surface.
-
Principle: Radiolabeled LDL (e.g., with ¹²⁵I) is incubated with cultured cells. The amount of radioactivity bound to the cells is a measure of LDL receptor activity.
-
Procedure:
-
Culture cells (e.g., human fibroblasts or hepatocytes) in appropriate media.
-
Incubate the cells in a lipoprotein-deficient serum to upregulate LDL receptor expression.
-
Treat the cells with this compound or a vehicle control.
-
Add ¹²⁵I-labeled LDL to the cells and incubate at 4°C to allow binding but prevent internalization.
-
Wash the cells extensively to remove unbound ¹²⁵I-LDL.
-
Lyse the cells and measure the radioactivity using a gamma counter.
-
Determine non-specific binding in parallel experiments with an excess of unlabeled LDL and subtract this from the total binding to get specific binding.
-
Quantification of Cholesterol Biosynthesis using Stable Isotopes
This method tracks the incorporation of a labeled precursor into newly synthesized cholesterol.
-
Principle: A stable isotope-labeled precursor, such as ¹³C-acetate or deuterium oxide (D₂O), is administered to cells or animals. The amount of the isotope incorporated into cholesterol over time is measured by mass spectrometry.
-
Procedure:
-
Administer the stable isotope tracer to the experimental model.
-
Collect samples (e.g., plasma or liver tissue) at various time points.
-
Extract lipids from the samples.
-
Isolate the cholesterol fraction using chromatography.
-
Analyze the isotopic enrichment of cholesterol using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the fractional synthesis rate of cholesterol based on the rate of isotope incorporation.
-
Conclusion
This compound exerts its effects on cholesterol biosynthesis primarily through the activation of PPARα. This leads to a complex interplay of transcriptional regulation that ultimately results in a favorable lipid profile. While the primary impact is on reducing triglycerides and increasing HDL-cholesterol, this compound also influences cholesterol metabolism, in part by modulating the SREBP-2 pathway. The seemingly paradoxical increase in HMG-CoA reductase activity observed in some preclinical models highlights the intricate feedback mechanisms that govern cholesterol homeostasis. A thorough understanding of these molecular mechanisms, supported by robust experimental data, is essential for the continued development and clinical application of this compound and other fibrates in the management of dyslipidemia.
References
- 1. Effects of fenofibrate on lipid profiles, cholesterol ester transfer activity, and in-stent intimal hyperplasia in patients after elective coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baseline characteristics of patients participating in the Bezafibrate Infarction Prevention (BIP) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid-lowering effect of the new drugs eniclobrate and this compound in patients with hyperlipidemia type II a and type II b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A role for PPARalpha in the control of SREBP activity and lipid synthesis in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Beclobrate and its Triglyceride-Lowering Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beclobrate is a fibric acid derivative that has demonstrated potent triglyceride-lowering effects in both preclinical and clinical settings. As a peroxisome proliferator-activated receptor alpha (PPARα) agonist, its mechanism of action is centered on the regulation of lipid metabolism. This technical guide provides an in-depth overview of the triglyceride-lowering effects of this compound, detailing its mechanism of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to evaluate its efficacy. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action: PPARα Activation
This compound, like other fibrates, exerts its primary effects through the activation of PPARα, a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in lipid metabolism.[1][2] The binding of this compound to PPARα leads to a cascade of downstream effects that collectively contribute to a reduction in plasma triglyceride levels.
The key mechanisms include:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene.[3][4] LPL is a crucial enzyme that hydrolyzes triglycerides within circulating very low-density lipoproteins (VLDL) and chylomicrons, facilitating the release of fatty acids for uptake by tissues.
-
Enhanced Fatty Acid Oxidation: PPARα activation stimulates the expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation.[5] This increases the catabolism of fatty acids in the liver and other tissues, reducing their availability for triglyceride synthesis.
-
Reduced Hepatic VLDL Production: By increasing fatty acid oxidation, this compound indirectly reduces the substrate availability for the synthesis of triglycerides in the liver, leading to decreased production and secretion of VLDL particles.
-
Regulation of Apolipoprotein Expression: PPARα activation also influences the expression of apolipoproteins that modulate triglyceride metabolism. For instance, it can decrease the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, and increase the expression of apolipoprotein A-V (ApoA-V), an activator of LPL.
The following diagram illustrates the signaling pathway of this compound's action on triglyceride metabolism.
Quantitative Data on Triglyceride-Lowering Effects
Clinical and preclinical studies have consistently demonstrated the efficacy of this compound in reducing triglyceride levels. The following tables summarize the key quantitative findings from these studies.
Table 1: Clinical Studies on this compound
| Study | Patient Population | Dosage | Duration | Baseline Triglycerides (mean ± SD) | Post-Treatment Triglycerides (mean ± SD) | Percentage Reduction in Triglycerides (Mean) | Reference |
| Najemnik et al. (1981) | 6 patients with Type IIb hyperlipidemia | 100 mg twice daily | - | Data not specified in abstract | Data not specified in abstract | - | |
| Review by a multicenter study group (1988) | Patients with hyperlipidemia types IIa, IIb, and IV | 100 mg once daily | - | Data not specified in review | Data not specified in review | -20% to -58% |
Further detailed data from the full-text articles are required for a more comprehensive summary.
Table 2: Preclinical Studies on this compound
| Study | Animal Model | Treatment Group (Dosage) | Duration | Key Findings on Lipid Metabolism | Reference |
| Manzoni et al. (1990) | Rats on a normal diet | 10, 20, and 50 mg/kg of this compound | - | Lowered total plasma cholesterol by 22-33.4%. | |
| Manzoni et al. (1990) | Rats on a hypercholesterolemic diet | 50 mg/kg of this compound | - | Reduced total cholesterol by 25% and normalized the composition of VLDL. | |
| Kritchevsky et al. (1983) | Normocholesterolemic rats | This compound (dosage not specified in abstract) | - | Lowered serum and liver cholesterol levels but raised liver triglyceride levels. Enhanced hepatic HMG-CoA reductase activity. |
Note: The study by Kritchevsky et al. (1983) reported an increase in liver triglycerides in normocholesterolemic rats, which may reflect the increased fatty acid uptake by the liver, a known effect of PPARα agonists.
Experimental Protocols
This section provides an overview of the methodologies that can be employed to assess the triglyceride-lowering effects of compounds like this compound. These are generalized protocols and would be adapted for specific studies.
Clinical Trial Design: Double-Blind, Placebo-Controlled, Crossover Study
This design is robust for evaluating the efficacy of a lipid-lowering agent.
Objective: To assess the effect of this compound on plasma triglyceride levels in patients with hypertriglyceridemia.
Methodology:
-
Patient Recruitment: Recruit patients with diagnosed hypertriglyceridemia based on specific inclusion and exclusion criteria (e.g., fasting triglyceride levels > 200 mg/dL).
-
Washout Period: A washout period of 4-6 weeks where patients discontinue any lipid-lowering medications.
-
Randomization: Patients are randomly assigned to one of two treatment sequences:
-
Sequence A: this compound followed by placebo.
-
Sequence B: Placebo followed by this compound.
-
-
Treatment Periods: Each treatment period (e.g., 8 weeks) is separated by a washout period to minimize carry-over effects.
-
Blinding: Both the patients and the investigators are unaware of the treatment allocation (double-blind).
-
Lipid Profile Analysis: Fasting blood samples are collected at baseline and at the end of each treatment period for the measurement of a full lipid profile, including total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Statistical Analysis: The primary endpoint is the percentage change in triglyceride levels from baseline. Statistical tests (e.g., paired t-test or ANOVA) are used to compare the effects of this compound and placebo.
Preclinical Model: Diet-Induced Hypercholesterolemia in Rats
This model is commonly used to evaluate the lipid-lowering potential of new compounds.
Objective: To determine the effect of this compound on plasma lipid levels in a rat model of hypercholesterolemia.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Hypercholesterolemia: Animals are fed a high-fat, high-cholesterol diet for a period of 4-8 weeks to induce elevated plasma cholesterol and triglyceride levels. The diet composition can vary but often includes 1-2% cholesterol and 10-20% fat (e.g., lard or coconut oil).
-
Treatment Administration: Once hypercholesterolemia is established, rats are divided into a control group (receiving vehicle) and a treatment group (receiving this compound). The drug is typically administered daily via oral gavage for several weeks.
-
Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period for lipid analysis.
-
Lipid Analysis: Plasma is analyzed for total cholesterol, HDL-C, LDL-C, and triglycerides using standard enzymatic colorimetric assays.
-
Tissue Analysis (Optional): At the end of the study, liver tissue can be harvested to measure hepatic triglyceride content and to analyze the expression of genes involved in lipid metabolism via RT-qPCR.
In Vitro Assays
A fluorometric assay can be used to measure LPL activity.
Principle: A non-fluorescent substrate analog of triglyceride is hydrolyzed by LPL, releasing a fluorescent product that can be quantified.
Methodology:
-
Sample Preparation: Plasma, serum, or cell lysates can be used as the source of LPL. For post-heparin plasma LPL activity, an intravenous injection of heparin is administered to the animal prior to blood collection to release LPL from the endothelial surface.
-
Assay Reaction: The sample is incubated with a fluorogenic LPL substrate in an appropriate assay buffer at 37°C.
-
Fluorescence Measurement: The increase in fluorescence over time is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Quantification: LPL activity is determined by comparing the rate of fluorescence increase in the sample to a standard curve generated with purified LPL.
The rate of FAO can be measured in isolated hepatocytes using radiolabeled fatty acids.
Principle: The rate of β-oxidation of a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid) is determined by measuring the production of radiolabeled acid-soluble metabolites (ASMs).
Methodology:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from rats or mice.
-
Cell Treatment: Hepatocytes are treated with this compound or a vehicle control for a specified period.
-
FAO Assay: The treated cells are incubated with [1-¹⁴C]palmitic acid complexed to albumin.
-
Measurement of ASMs: The reaction is stopped, and the cells and medium are treated with perchloric acid to precipitate macromolecules. The radioactivity in the acid-soluble supernatant, which contains the ¹⁴C-labeled acetyl-CoA and other intermediates of β-oxidation, is measured using a scintillation counter.
-
Data Normalization: The rate of FAO is typically normalized to the total protein content of the cells.
Conclusion
This compound is a potent triglyceride-lowering agent that acts primarily through the activation of PPARα. This mechanism leads to a coordinated regulation of genes involved in lipid metabolism, resulting in increased catabolism of triglyceride-rich lipoproteins and reduced hepatic VLDL production. The quantitative data from clinical and preclinical studies support its efficacy in managing hypertriglyceridemia. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel lipid-lowering therapies. Further research, particularly the publication of full-text clinical trial data, would be beneficial for a more complete understanding of its clinical profile.
References
- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Establishment of a rat model with diet-induced coronary atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Beclobrate's Interaction with Nuclear Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beclobrate, a fibric acid derivative, primarily exerts its lipid-modulating effects through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This guide provides a detailed technical overview of the molecular interactions between this compound and nuclear receptors, focusing on the established role of PPARα. It consolidates available quantitative data, outlines relevant experimental methodologies, and visualizes the core signaling pathways. While direct quantitative data for this compound's binding affinity and transactivation potency are limited in publicly accessible literature, this guide infers its mechanistic action based on the well-characterized pharmacology of the fibrate class of drugs.
Introduction to this compound and Nuclear Receptors
This compound is a hypolipidemic agent belonging to the fibrate class of drugs, developed for the management of hyperlipidemia.[1][2] Fibrates are known to modulate lipid metabolism primarily by activating PPARs, a family of ligand-activated transcription factors. The PPAR subfamily consists of three isotypes: PPARα, PPARδ (also known as PPARβ), and PPARγ. The therapeutic effects of fibrates on dyslipidemia are predominantly mediated through the activation of PPARα, which is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.
Upon activation by a ligand like this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression leads to a cascade of effects that collectively improve the lipid profile.
Quantitative Data on this compound's Effects
Table 1: Clinical Efficacy of this compound in Patients with Hyperlipidemia [3]
| Parameter | Type of Hyperlipidemia | Dosage | Mean Reduction (%) |
| LDL-Cholesterol | IIa, IIb, IV | 100 mg daily | 10 - 28 |
| Triglycerides | IIa, IIb, IV | 100 mg daily | 20 - 58 |
| Parameter | Type of Hyperlipidemia | Dosage | Mean Increase (%) |
| HDL-Cholesterol | IIa, IIb, IV | 100 mg daily | 8.5 - 23.9 |
Table 2: Preclinical Effects of this compound in Rats [4]
| Condition | Dosage | Effect on Total Plasma Cholesterol (%) | Effect on HDL Cholesterol (%) |
| Normal Diet | 10-50 mg/kg | -22 to -33.4 | -24 to -45 |
| Hypercholesterolemic Diet | 50 mg/kg | -25 | +166 |
Signaling Pathways of this compound Action
The primary signaling pathway for this compound involves the activation of PPARα and the subsequent regulation of target gene expression.
Caption: this compound-mediated PPARα activation pathway.
Upon entering the cell, this compound binds to and activates PPARα. This leads to a conformational change in PPARα, promoting its heterodimerization with RXR.[5] The activated PPARα-RXR complex translocates to the nucleus and binds to PPREs on target genes. This binding event recruits co-activator proteins, such as PGC-1α and SRC-1, which facilitates the transcription of genes involved in lipid metabolism.
Key downstream effects of PPARα activation by fibrates include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver, leading to a reduction in the available substrate for triglyceride synthesis.
-
Reduced Triglyceride Synthesis: Decreased expression of genes involved in triglyceride and VLDL synthesis.
-
Enhanced Lipoprotein Lipolysis: Increased expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in VLDL and chylomicrons, and decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.
-
Increased HDL Cholesterol: Increased expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the major protein components of HDL.
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to characterize the interaction of this compound with nuclear receptors. While specific results for this compound are not detailed in the provided search results, these protocols represent the standard industry and academic practices for such investigations.
Radioligand Binding Assay (Competitive Binding)
This assay is used to determine the binding affinity of this compound for a nuclear receptor, such as PPARα.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Receptor Preparation: The ligand-binding domain (LBD) of the target nuclear receptor (e.g., human PPARα) is expressed and purified.
-
Ligand Preparation: A known high-affinity radiolabeled ligand (e.g., [3H]-GW7647 for PPARα) is used at a fixed concentration. A series of dilutions of unlabeled this compound are prepared.
-
Incubation: The purified receptor, radiolabeled ligand, and varying concentrations of this compound are incubated together in a suitable buffer to allow binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand. A common method is rapid filtration through a filter that retains the receptor-ligand complex.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The binding affinity (Ki) of this compound is then calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay (Transactivation Assay)
This cell-based assay measures the ability of this compound to activate a nuclear receptor and induce the transcription of a reporter gene.
Caption: Workflow for a luciferase reporter gene assay.
Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or HepG2) is cultured. The cells are then transiently transfected with three plasmids:
-
An expression vector for the full-length nuclear receptor or its LBD fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with PPREs (or GAL4 upstream activating sequences).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.
-
-
Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate substrates.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. The concentration of this compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Interaction with Other Nuclear Receptors
Currently, there is no specific information in the reviewed literature detailing the interaction of this compound with other nuclear receptors such as Rev-ErbA or thyroid hormone receptors. The primary mechanism of action for the fibrate class of drugs is well-established to be through PPARα activation. Any potential off-target effects on other nuclear receptors would require further investigation using the experimental protocols outlined above.
Conclusion
This compound, as a member of the fibrate class, is a potent lipid-lowering agent that is understood to function primarily through the activation of the nuclear receptor PPARα. This activation leads to a cascade of transcriptional changes that beneficially alter lipid and lipoprotein metabolism. While direct quantitative data on the molecular interactions of this compound with PPARα are not extensively published, its clinical and preclinical efficacy profiles are consistent with a PPARα-mediated mechanism of action. The experimental protocols described herein provide a framework for the detailed characterization of this compound's and other novel compounds' interactions with nuclear receptors, which is crucial for drug development and a deeper understanding of their pharmacological effects. Further research is warranted to fully elucidate the specific molecular pharmacology of this compound and to explore any potential interactions with other nuclear receptor signaling pathways.
References
- 1. Lipid-lowering effect of the new drugs eniclobrate and this compound in patients with hyperlipidemia type II a and type II b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound:pharmacodynamic properties and therapeutic use in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of this compound on lipid/lipoprotein distribution in normal and hypercholesterolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Targets of Beclobrate Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beclobrate, a fibric acid derivative, is a potent lipid-lowering agent that primarily exerts its therapeutic effects through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). As a member of the nuclear receptor superfamily, PPARα functions as a ligand-activated transcription factor, modulating the expression of a vast network of genes involved in lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation. This technical guide provides a comprehensive overview of the downstream targets of this compound activation, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the core signaling pathways and experimental workflows.
Core Signaling Pathway: PPARα Activation
This compound, upon entering the cell, binds to and activates PPARα. This activation induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). The resulting PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event recruits a complex of coactivator proteins, ultimately leading to the initiation of gene transcription.
Downstream Target Genes and Quantitative Data
The activation of PPARα by this compound and other fibrates leads to the modulation of a wide array of genes primarily involved in lipid metabolism. The following tables summarize the key target genes and the observed quantitative changes in their expression or activity. It is important to note that while this compound is the focus, some data from studies on other fibrates like Fenofibrate and Clofibrate are included due to their similar mechanism of action via PPARα.
Table 1: Genes Involved in Fatty Acid Transport and Oxidation
| Gene | Protein Product | Function | Effect of Fibrate Activation | Quantitative Change | Citation |
| CPT1A | Carnitine palmitoyltransferase 1A | Rate-limiting enzyme in mitochondrial fatty acid β-oxidation | Upregulation | 2 to 3-fold mRNA increase (Clofibrate) | [1] |
| ACOX1 | Acyl-CoA oxidase 1 | First enzyme of the peroxisomal fatty acid β-oxidation pathway | Upregulation | 2 to 3-fold mRNA increase (Clofibrate) | [1] |
| FABP1 | Fatty acid-binding protein 1 | Intracellular fatty acid transport | Upregulation | Not specified | [2] |
| ACSL1 | Acyl-CoA synthetase long-chain family member 1 | Fatty acid activation | Upregulation | Not specified | [3] |
Table 2: Genes Involved in Lipoprotein Metabolism
| Gene | Protein Product | Function | Effect of Fibrate Activation | Quantitative Change | Citation |
| LPL | Lipoprotein lipase | Hydrolysis of triglycerides in VLDL and chylomicrons | Upregulation | Not specified | [2] |
| APOA1 | Apolipoprotein A-I | Major protein component of HDL | Upregulation | Not specified | |
| APOA2 | Apolipoprotein A-II | Protein component of HDL | Upregulation | Not specified | |
| APOC3 | Apolipoprotein C-III | Inhibitor of lipoprotein lipase | Downregulation | Not specified | |
| APOA5 | Apolipoprotein A-V | Modulator of triglyceride levels | Upregulation | Not specified | |
| LDLR | Low-density lipoprotein receptor | Uptake of LDL cholesterol | Upregulation | Not specified |
Table 3: Other Key Regulatory Genes
| Gene | Protein Product | Function | Effect of Fibrate Activation | Quantitative Change | Citation |
| HMGCR | HMG-CoA reductase | Rate-limiting enzyme in cholesterol synthesis | Upregulation (in rats) | Not specified | |
| SREBP-2 | Sterol regulatory element-binding protein 2 | Master regulator of cholesterol synthesis | Suppression | 2-fold suppression (Fenofibrate) | |
| STAT3 | Signal transducer and activator of transcription 3 | Involved in inflammation and cell growth | Inhibition (PPARα-independent) | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize the downstream targets of this compound activation.
PPARα Reporter Gene Assay
This assay is used to quantify the ability of a compound to activate PPARα.
Principle: Cells are co-transfected with an expression vector for PPARα and a reporter plasmid containing a luciferase gene under the control of a PPRE. Activation of PPARα by a ligand (e.g., this compound) leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.
-
Co-transfect the cells with a PPARα expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, plate the cells in a 96-well plate.
-
Prepare serial dilutions of this compound (or other test compounds) in the appropriate cell culture medium.
-
Add the compound dilutions to the cells and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a transcription factor, such as PPARα.
Principle: Cells are treated with a compound of interest (e.g., this compound) to activate the transcription factor. The protein-DNA complexes are then cross-linked, the chromatin is sheared, and an antibody specific to the transcription factor is used to immunoprecipitate the complexes. The associated DNA is then sequenced to identify the binding sites.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cultured cells (e.g., HepG2) with this compound or a vehicle control for a specified time.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclei in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-600 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for PPARα. Include a negative control with a non-specific IgG antibody.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
DNA Purification and Sequencing:
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequence reads to a reference genome.
-
Use a peak-calling algorithm to identify regions of the genome that are enriched in the PPARα IP sample compared to the control IgG sample.
-
Annotate the peaks to identify the nearby genes, which are potential direct targets of PPARα.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the changes in the mRNA expression levels of specific target genes.
Principle: Total RNA is extracted from cells or tissues and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with gene-specific primers in the presence of a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The amount of fluorescence is proportional to the amount of PCR product, allowing for the quantification of the initial amount of mRNA.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells or animals with this compound or a vehicle control.
-
Extract total RNA using a suitable method (e.g., TRIzol reagent).
-
Assess the quality and quantity of the RNA.
-
Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mixture containing cDNA, gene-specific forward and reverse primers, SYBR Green master mix, and nuclease-free water.
-
Run the qPCR reaction in a real-time PCR machine using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene, which is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Normalize the Ct values of the target genes to the Ct value of a housekeeping gene (e.g., GAPDH, β-actin) to obtain the ΔCt.
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the this compound-treated samples to the vehicle-treated controls.
-
Conclusion
This compound exerts its profound effects on lipid metabolism through the activation of PPARα and the subsequent regulation of a complex network of downstream target genes. This guide has provided a detailed overview of these targets, presenting quantitative data on their expression changes and outlining the key experimental protocols used for their identification and characterization. The provided signaling pathway and workflow diagrams offer a clear visual representation of the molecular mechanisms and experimental procedures. This information serves as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this compound's mechanism of action and aiding in the discovery of novel therapeutic strategies for metabolic disorders.
References
- 1. Clofibrate increases long-chain fatty acid oxidation by neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibrate pharmacogenomics: expanding past the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling of hepatic gene expression in rats treated with fibric acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Beclobrate's Impact on Apolipoprotein Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beclobrate, a fibric acid derivative, modulates lipid levels primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. This guide provides an in-depth analysis of the molecular mechanisms by which this compound influences apolipoprotein gene expression, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: PPARα Activation
This compound functions as a PPARα agonist. Upon binding, it induces a conformational change in the PPARα receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of genes encoding for various apolipoproteins, thereby altering the levels of circulating lipoproteins.
Signaling Pathway
Quantitative Effects on Apolipoprotein Levels
Clinical studies have demonstrated this compound's efficacy in modulating plasma apolipoprotein concentrations. The following table summarizes the quantitative changes observed in patients with primary hyperlipoproteinemia following treatment with this compound.
| Apolipoprotein | Treatment Regimen | Change in Plasma Concentration | Reference |
| Apolipoprotein A-I (ApoA-I) | 100 mg/day for 3 months | ▲ 20.3% | [1] |
| Apolipoprotein A-II (ApoA-II) | 100 mg/day for 3 months | ▲ 26.8% | [1] |
| Apolipoprotein B (ApoB) | 100 mg/day for 3 months | ▼ 19.7% | [1] |
-
ApoA-I and ApoA-II: The increase in these apolipoproteins, which are the primary protein components of High-Density Lipoprotein (HDL), is consistent with the observed increase in HDL-cholesterol levels and reflects an enhancement of reverse cholesterol transport.
-
ApoB: The reduction in ApoB, the main structural protein of Low-Density Lipoprotein (LDL) and Very-Low-Density Lipoprotein (VLDL), correlates with the lowering of LDL-cholesterol and triglycerides.
While direct quantitative data on the effect of this compound on the mRNA levels of all apolipoproteins is limited, the observed changes in protein levels are consistent with the known effects of PPARα agonists on gene transcription. Fibrates generally increase the transcription of APOA1 and APOA2 genes and decrease the transcription of the APOC3 gene. The effect on APOB gene expression is thought to be more complex and may be regulated post-transcriptionally.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on apolipoprotein gene expression.
In Vivo Animal Model: this compound Treatment of Hypercholesterolemic Rats
This protocol is based on studies investigating the effects of this compound in a rat model of hypercholesterolemia[2].
Objective: To evaluate the effect of this compound on plasma lipoprotein profiles and apolipoprotein distribution in rats fed a hypercholesterolemic diet.
Materials:
-
Male Wistar rats
-
Standard rat chow
-
Hypercholesterolemic diet (e.g., standard chow supplemented with 1% cholesterol and 0.5% cholic acid)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Equipment for blood collection and plasma separation
-
Ultracentrifuge for lipoprotein fractionation
-
Reagents and equipment for cholesterol, triglyceride, and apolipoprotein quantification (e.g., ELISA kits)
Procedure:
-
Animal Acclimatization: House male Wistar rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to water for at least one week.
-
Induction of Hypercholesterolemia: Feed the rats a hypercholesterolemic diet for a period of two weeks to induce elevated plasma cholesterol levels. A control group is fed standard chow.
-
This compound Administration:
-
Divide the hypercholesterolemic rats into two groups: a treatment group and a control group.
-
Administer this compound orally to the treatment group at a dose of 50 mg/kg body weight per day for a specified period (e.g., 14 days). The drug is suspended in the vehicle.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Sample Collection: At the end of the treatment period, fast the rats overnight and collect blood samples via cardiac puncture under anesthesia.
-
Plasma and Lipoprotein Analysis:
-
Separate plasma by centrifugation.
-
Measure total plasma cholesterol and triglyceride levels using enzymatic kits.
-
Fractionate plasma lipoproteins (VLDL, LDL, HDL) by ultracentrifugation.
-
Quantify the cholesterol content in each lipoprotein fraction.
-
Analyze the apolipoprotein composition of the lipoprotein fractions, particularly the enrichment of ApoE in HDL, using techniques like SDS-PAGE followed by Western blotting or ELISA.
-
In Vitro Cell Culture Model: this compound Treatment of HepG2 Cells
This protocol is a representative method for studying the direct effects of this compound on a human hepatocyte cell line.
Objective: To determine the effect of this compound on the expression and secretion of apolipoproteins (e.g., ApoA-I, ApoB) in HepG2 cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Dimethyl sulfoxide (DMSO) as a vehicle
-
TRIzol reagent for RNA extraction
-
Reagents and equipment for RT-qPCR (reverse transcriptase, primers for target apolipoprotein genes and a housekeeping gene, SYBR Green master mix, real-time PCR system)
-
Reagents and equipment for Western blotting (lysis buffer, primary antibodies against target apolipoproteins, HRP-conjugated secondary antibodies, chemiluminescence substrate)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in approximately 80% confluency at the time of treatment.
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
The following day, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM).
-
Include a vehicle control group treated with an equivalent concentration of DMSO.
-
Incubate the cells for a specified time (e.g., 24 or 48 hours).
-
-
Sample Harvesting:
-
For RNA analysis: Lyse the cells directly in the wells using TRIzol reagent and extract total RNA according to the manufacturer's protocol.
-
For protein analysis:
-
Collect the culture medium to analyze secreted apolipoproteins.
-
Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer to obtain cell lysates for intracellular apolipoprotein analysis.
-
-
-
Gene Expression Analysis (RT-qPCR):
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform real-time quantitative PCR using primers specific for the apolipoprotein genes of interest (e.g., APOA1, APOB) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
-
Protein Expression Analysis (Western Blot):
-
Determine the protein concentration of the cell lysates and culture medium.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for the target apolipoproteins.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system and quantify the band intensities.
-
Conclusion
This compound exerts its lipid-modulating effects through the activation of PPARα, which in turn regulates the gene expression of key apolipoproteins. The increase in ApoA-I and ApoA-II, and the decrease in ApoB, are central to its therapeutic benefits in managing dyslipidemia. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced molecular mechanisms of this compound and other fibrates on apolipoprotein metabolism. Future research focusing on quantifying the precise changes in apolipoprotein gene transcription rates and mRNA stability following this compound treatment will further elucidate its comprehensive mechanism of action.
References
- 1. [this compound (Turec) in the treatment of primary hyperlipoproteinemia. I. Effect on cholesterol, lipid and apoprotein levels] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of this compound on lipid/lipoprotein distribution in normal and hypercholesterolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Cellular Pathways Modulated by Beclobrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beclobrate, a fibric acid derivative, primarily functions as a hypolipidemic agent by modulating cellular pathways involved in lipid metabolism. Its principal mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the transcription of a multitude of genes responsible for fatty acid and lipoprotein metabolism. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, presenting quantitative data on its effects, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: PPARα Activation
This compound, like other fibrates, exerts its therapeutic effects by binding to and activating PPARα. This ligand-activated transcription factor forms a heterodimer with the Retinoid X Receptor (RXR). The this compound-PPARα/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates a cascade of events leading to either the up or down-regulation of gene expression, ultimately altering cellular lipid homeostasis.[1][2][3][4][5]
Signaling Pathway Diagram: PPARα Activation
Caption: this compound activates PPARα, leading to the regulation of target gene transcription.
Modulation of Lipid Metabolism
The activation of PPARα by this compound instigates a series of changes in lipid metabolism, primarily affecting plasma lipoprotein concentrations.
Effects on Lipoprotein Levels
Clinical studies have demonstrated this compound's efficacy in improving the lipid profile of patients with hyperlipidemia.
| Parameter | Patient Population | Dosage | Mean Change | Reference |
| LDL Cholesterol | Hyperlipidemia Type IIa & IIb | 100 mg twice daily | -10% to -28% | |
| HDL Cholesterol | Hyperlipidemia Type IIa & IIb | 100 mg twice daily | +8.5% to +23.9% | |
| Triglycerides | Hyperlipidemia Type IIa & IIb | 100 mg twice daily | -20% to -58% |
Regulation of Key Enzymes and Proteins
This compound's influence on lipid levels is a direct consequence of its ability to modulate the expression of genes encoding key enzymes and proteins involved in lipid metabolism.
-
Lipoprotein Lipase (LPL): PPARα activation leads to increased expression of LPL, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, facilitating their clearance from the circulation.
-
Apolipoprotein C-III (ApoC-III): this compound decreases the hepatic production of ApoC-III, an inhibitor of LPL. This reduction in ApoC-III further enhances LPL activity.
-
Apolipoproteins A-I and A-II (ApoA-I and ApoA-II): this compound increases the expression of ApoA-I and ApoA-II, the major protein components of high-density lipoprotein (HDL), contributing to the observed increase in HDL cholesterol levels.
-
HMG-CoA Reductase: Studies in normocholesterolemic rats have shown that this compound enhances hepatic HMG-CoA reductase activity.
-
Cholesterol 7α-hydroxylase: In the same studies, this compound did not affect the activity of cholesterol 7α-hydroxylase.
Logical Relationship Diagram: this compound's Effect on Lipid Metabolism
Caption: this compound modulates key proteins in lipid metabolism to alter plasma lipid levels.
Modulation of Fatty Acid Metabolism
Beyond its effects on lipoproteins, this compound also influences fatty acid metabolism, primarily by enhancing their catabolism.
Stimulation of Fatty Acid Oxidation (Beta-Oxidation)
PPARα activation by this compound stimulates the expression of genes encoding enzymes involved in the mitochondrial and peroxisomal beta-oxidation of fatty acids. This increased fatty acid catabolism in the liver reduces the substrate availability for triglyceride synthesis, contributing to the triglyceride-lowering effect of the drug.
Effects on Fatty Acid Transport
This compound also stimulates the cellular uptake of fatty acids by increasing the expression of fatty acid transport proteins.
| Gene/Enzyme | Effect of this compound/Fibrates | Pathway |
| Acyl-CoA Synthetase | ↑ Expression | Fatty Acid Activation |
| Carnitine Palmitoyltransferase 1 (CPT1) | ↑ Expression | Mitochondrial Fatty Acid Uptake |
| Acyl-CoA Oxidase | ↑ Expression | Peroxisomal Beta-Oxidation |
Experimental Protocols
This section outlines the general methodologies for key experiments used to elucidate the cellular effects of this compound. Detailed protocols would need to be adapted from specific research articles.
In Vivo Studies in Rodent Models
-
Objective: To assess the in vivo efficacy and mechanism of action of this compound on lipid metabolism.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Animals may be fed a standard chow diet or a high-fat/high-cholesterol diet to induce hyperlipidemia.
-
Drug Administration: this compound is typically administered orally, mixed with the diet or by gavage, at varying doses (e.g., 10-50 mg/kg body weight).
-
Sample Collection: Blood samples are collected at specified time points to measure plasma lipid levels (total cholesterol, HDL-C, LDL-C, triglycerides). At the end of the study, liver tissue is collected for enzyme activity assays and gene expression analysis.
-
Lipid Analysis: Plasma lipids are quantified using standard enzymatic colorimetric assays.
-
Enzyme Activity Assays:
-
HMG-CoA Reductase Activity: Assayed by measuring the conversion of [14C]HMG-CoA to [14C]mevalonate.
-
Cholesterol 7α-hydroxylase Activity: Assayed by measuring the formation of 7α-hydroxycholesterol from cholesterol.
-
-
Gene Expression Analysis: Hepatic mRNA levels of target genes (e.g., LPL, ApoC-III, ApoA-I) are quantified using quantitative real-time PCR (qRT-PCR).
Experimental Workflow: In Vivo Rodent Study
Caption: A typical workflow for an in vivo study of this compound in a rodent model.
Clinical Trials in Human Subjects
-
Objective: To evaluate the safety and efficacy of this compound in patients with hyperlipidemia.
-
Study Design: Double-blind, placebo-controlled, crossover or parallel-group trials are common.
-
Patient Population: Patients with defined types of hyperlipidemia (e.g., Type IIa, IIb, IV) are recruited.
-
Intervention: Patients receive this compound (e.g., 100 mg once or twice daily) or a placebo for a specified duration.
-
Outcome Measures: The primary endpoints are changes in plasma LDL-C, HDL-C, and triglyceride levels. Safety and tolerability are also assessed.
-
Data Analysis: Statistical analysis is performed to compare the effects of this compound and placebo on lipid parameters.
Conclusion
This compound effectively modulates cellular pathways to improve the lipid profile, primarily through the activation of PPARα. This leads to a coordinated regulation of genes involved in lipoprotein metabolism and fatty acid oxidation, resulting in reduced plasma triglycerides and LDL-cholesterol, and increased HDL-cholesterol. The in-depth understanding of these molecular mechanisms, supported by quantitative data and established experimental protocols, is crucial for the continued development and clinical application of this compound and other fibrates in the management of dyslipidemia.
References
- 1. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [PDF] Mechanism of action of fibrates on lipid and lipoprotein metabolism. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Portico [access.portico.org]
Beclobrate: A Technical Review of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of beclobrate, a fibric acid derivative developed for the treatment of hyperlipidemia. This compound functions as a lipid-lowering agent by modulating the peroxisome proliferator-activated receptor alpha (PPARα). This document collates available preclinical and clinical data, details its mechanism of action through signaling pathways, and presents its known developmental history.
Introduction
This compound is a hypolipidemic agent belonging to the fibrate class of drugs. Developed for the management of hyperlipidemia, it exerts its therapeutic effects by reducing levels of low-density lipoprotein (LDL) cholesterol and triglycerides, while concurrently increasing high-density lipoprotein (HDL) cholesterol. Structurally, it is identified as ethyl-(+/-)-2-([α-(p-chlorophenyl)-p-tolyl]-oxy)-2-methylbutyrate. This compound is a prodrug, which upon oral administration, is rapidly hydrolyzed to its pharmacologically active metabolite, beclobric acid.
Developmental History
Information available in the public domain suggests that this compound was developed in association with the University of Freiburg.[1] The compound was also referred to by the internal code Sgd 24774.[2] It was marketed by the pharmaceutical company Zyma under the brand name Turec.
Chemical Synthesis
Mechanism of Action: PPARα Activation
This compound's primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.
The PPARα Signaling Pathway
Upon binding of its ligand, such as beclobric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in various aspects of lipid metabolism, including fatty acid uptake, transport, and β-oxidation. The activation of these genes ultimately leads to a reduction in circulating triglycerides and an increase in HDL cholesterol.
Preclinical Studies
Preclinical investigations in rat models demonstrated that this compound effectively lowers serum and liver cholesterol levels. However, an increase in liver triglycerides was also observed. These studies indicated that this compound enhances the activity of hepatic HMG-CoA reductase but does not affect cholesterol-7 alpha hydroxylase. Furthermore, it was noted that this compound does not impact cholesterol absorption.
Clinical Development
Several clinical studies were conducted in the 1980s and early 1990s to evaluate the efficacy and safety of this compound in patients with hyperlipidemia.
Efficacy
The clinical efficacy of this compound has been demonstrated in patients with type IIa and IIb hyperlipidemia. A review of various studies indicated that this compound administration leads to a mean reduction in LDL-cholesterol ranging from -10% to -28% and a reduction in triglycerides from -20% to -58%.[3] Concurrently, a mean increase in HDL-cholesterol of 8.5% to 23.9% was reported.[3]
Table 1: Summary of Clinical Efficacy of this compound in Hyperlipidemia
| Parameter | Mean Percentage Change |
| LDL-Cholesterol | -10% to -28% |
| Triglycerides | -20% to -58% |
| HDL-Cholesterol | +8.5% to +23.9% |
Note: This table represents a summary of findings from multiple studies as reported in a review article. Detailed data from individual trials are not fully available.
A study published in 1990 on 63 patients with primary hyperlipoproteinemia treated with 100 mg of this compound once daily for 3 months reported the following mean changes:
-
Total cholesterol decreased by 17.3%.
-
LDL-cholesterol decreased by 14.9%.
-
HDL-cholesterol increased by 15.3%.
-
Triglycerides decreased by 50%.
-
Apoprotein B decreased by 19.7%.
-
Apoprotein A1 and A2 increased by 20.3% and 26.8%, respectively.
Pharmacokinetics
Pharmacokinetic studies in healthy male volunteers have shown that after oral administration, this compound is rapidly and completely hydrolyzed to its active metabolite, beclobric acid; unchanged this compound is not detected in plasma.
Dosing and Administration
Clinical investigations have suggested that a once-daily administration of a 100 mg dose of this compound is an effective regimen.
Experimental Protocols
Detailed experimental protocols for the cited studies are not available in the public domain. The following provides a general overview of the methodologies that would have been employed.
General Workflow for Preclinical in vivo Hyperlipidemia Studies
Conclusion
References
- 1. This compound:pharmacodynamic properties and therapeutic use in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of this compound and eniclobrate on cholesterol metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Methodological & Application
In Vitro Study Design for Beclobrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for designing and conducting in vitro studies on beclobrate, a fibric acid derivative primarily used as a hypolipidemic agent. The protocols and application notes detailed herein are intended to facilitate research into the cellular and molecular mechanisms of this compound, focusing on its effects on cell viability, proliferation, apoptosis, and its interaction with the Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathway.
Application Notes
This compound, like other fibrates, exerts its primary pharmacological effects through the activation of PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism.[1][2] In vitro studies are crucial for elucidating the specific molecular targets of this compound, its dose-dependent effects on various cell types, and its potential therapeutic applications beyond lipid-lowering.
The active form of this compound, beclobrinic acid, has been shown to inhibit human platelet aggregation in a concentration-dependent manner by blocking prostaglandin synthesis.[3] This suggests that this compound may have pleiotropic effects beyond its primary lipid-lowering activity.
When designing in vitro studies for this compound, it is essential to select appropriate cell lines. For studying its effects on lipid metabolism, hepatocyte-derived cell lines such as HepG2 or primary hepatocytes are recommended. For investigating its anti-inflammatory or anti-platelet effects, relevant immune cells or platelet-rich plasma should be utilized. Given the potential for fibrates to influence cell proliferation, cancer cell lines can also be employed to explore any anti-neoplastic properties.[4]
The concentration of this compound used in in vitro experiments is a critical parameter. Based on studies of its active form, beclobrinic acid, concentrations in the range of 0.1 to 1.5 mM have been shown to elicit biological effects on platelets.[3] However, for other cell types and endpoints, a dose-response curve should be established to determine the optimal concentration range and to calculate key parameters such as IC50 (half-maximal inhibitory concentration) for cytotoxicity and EC50 (half-maximal effective concentration) for receptor activation.
Data Presentation
Quantitative data from in vitro assays should be systematically collected and presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide examples of how to structure such data.
Note: Specific IC50 and EC50 values for this compound are not widely available in published literature. The data presented in the following tables are hypothetical and should be replaced with experimentally determined values.
Table 1: Cytotoxicity of this compound in Various Cell Lines (Hypothetical Data)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HepG2 (Hepatocellular Carcinoma) | WST-1 | 24 | > 1000 |
| 48 | 850 | ||
| 72 | 600 | ||
| MCF-7 (Breast Cancer) | WST-1 | 24 | 950 |
| 48 | 700 | ||
| 72 | 550 | ||
| Primary Human Hepatocytes | LDH Release | 24 | > 1000 |
| 48 | 900 |
Table 2: PPARα Activation by this compound (Hypothetical Data)
| Cell Line | Reporter Assay | Transfection Agent | Incubation Time (hours) | EC50 (µM) |
| HepG2 | PPRE-Luciferase | Lipofectamine 2000 | 24 | 150 |
| HEK293T | GAL4-PPARα LBD | FuGENE HD | 24 | 120 |
Table 3: Effect of Beclobrinic Acid on Platelet Aggregation
| Agonist | Concentration of Beclobrinic Acid (mM) | Inhibition of Aggregation (%) |
| ADP | 0.1 | 15 ± 3 |
| 0.5 | 45 ± 5 | |
| 1.0 | 78 ± 6 | |
| 1.5 | 92 ± 4 | |
| Collagen | 0.1 | 20 ± 4 |
| 0.5 | 55 ± 7 | |
| 1.0 | 85 ± 5 | |
| 1.5 | 95 ± 3 | |
| Data adapted from a study on beclobrinic acid. |
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is for determining the effect of this compound on the viability of adherent cells in a 96-well format.
Materials:
-
Target cells (e.g., HepG2)
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
WST-1 reagent
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Target cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
PPARα Activation Reporter Assay
This protocol outlines a method to quantify the activation of PPARα by this compound using a luciferase reporter gene.
Materials:
-
Host cell line (e.g., HepG2, HEK293T)
-
PPARα expression vector
-
PPRE (Peroxisome Proliferator Response Element)-driven luciferase reporter vector
-
Control vector (e.g., β-galactosidase)
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
Luminometer
Protocol:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with the PPARα expression vector, PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a known PPARα agonist (positive control).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase and β-galactosidase activities using the appropriate assay systems and a luminometer.
-
Normalize the luciferase activity to the β-galactosidase activity to correct for transfection efficiency.
-
Express the results as fold induction over the vehicle-treated control.
Mandatory Visualizations
Caption: Workflow for in vitro evaluation of this compound.
Caption: PPARα signaling pathway activated by this compound.
References
Application Notes and Protocols for Beclobrate Treatment of Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclobrate is a hypolipidemic agent belonging to the fibrate class of drugs, known for its efficacy in lowering plasma triglycerides and cholesterol. Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is highly expressed in the liver and plays a pivotal role in the regulation of lipid metabolism. In primary hepatocytes, the main parenchymal cells of the liver, this compound treatment is expected to modulate the expression of genes involved in fatty acid uptake, transport, and catabolism.
These application notes provide a comprehensive overview of the treatment of primary hepatocytes with this compound, including detailed experimental protocols, expected quantitative outcomes, and a description of the underlying signaling pathways. Primary hepatocytes are considered the gold standard for in vitro studies in drug metabolism and toxicology as they closely mimic the physiological responses of the liver.
Data Presentation
While specific quantitative in vitro data for this compound on primary hepatocytes is not extensively available in the public literature, the following tables summarize the expected effects based on its known mechanism as a PPARα agonist and data from studies on similar fibrate compounds. These tables are intended to provide a framework for the anticipated outcomes of this compound treatment.
Table 1: Expected Dose-Dependent Effects of this compound on PPARα Target Gene Expression in Primary Hepatocytes (Illustrative)
| Target Gene | Function | Expected Fold Change in mRNA Expression (vs. Vehicle Control) |
| CPT1A | Carnitine Palmitoyltransferase 1A: Rate-limiting enzyme in mitochondrial fatty acid β-oxidation. | ↑ (Significant increase) |
| ACOX1 | Acyl-CoA Oxidase 1: First and rate-limiting enzyme of the peroxisomal fatty acid β-oxidation pathway. | ↑ (Significant increase) |
| FABP1 | Fatty Acid Binding Protein 1: Facilitates the intracellular transport of fatty acids. | ↑ (Moderate increase) |
| ACSL1 | Acyl-CoA Synthetase Long Chain Family Member 1: Catalyzes the activation of long-chain fatty acids. | ↑ (Moderate increase) |
| HMGCS2 | 3-Hydroxy-3-Methylglutaryl-CoA Synthase 2: Key enzyme in the pathway of ketogenesis. | ↑ (Significant increase) |
| CYP4A11 | Cytochrome P450 Family 4 Subfamily A Member 11: Involved in fatty acid ω-hydroxylation. | ↑ (Significant increase) |
Note: The expected fold changes are based on the known potent PPARα agonistic activity of fibrates. Actual values would need to be determined experimentally.
Table 2: Expected Effects of this compound on Primary Hepatocyte Viability and Metabolism (Illustrative)
| Parameter | Assay | Expected Outcome | Example IC50/EC50 Range (from similar compounds) |
| Cell Viability | MTT, PrestoBlue™, or LDH release assay | Minimal to no cytotoxicity at effective concentrations. | > 100 µM |
| PPARα Activation | PPRE-luciferase reporter assay | Dose-dependent increase in luciferase activity. | 10 - 100 µM |
| Fatty Acid Oxidation | Measurement of radiolabeled fatty acid conversion to CO2 or acid-soluble metabolites. | Increased rate of fatty acid oxidation. | N/A |
| Triglyceride Content | Cellular triglyceride quantification assay. | Decrease in intracellular triglyceride accumulation. | N/A |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on the specific assay conditions and the hepatocyte donor.
Signaling Pathways and Experimental Workflows
This compound-Induced PPARα Signaling Pathway in Hepatocytes
The primary mechanism of action of this compound in hepatocytes involves the activation of PPARα. Upon binding to this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.
Application Notes and Protocols for Beclobrate Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing rodent models, specifically rats and mice, for the preclinical evaluation of Beclobrate, a fibric acid derivative. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on available research.
Introduction to this compound
This compound is a hypolipidemic agent belonging to the fibrate class of drugs.[1] Like other fibrates, its primary therapeutic effect is the reduction of plasma triglycerides and, to a lesser extent, low-density lipoprotein (LDL) cholesterol, alongside an increase in high-density lipoprotein (HDL) cholesterol.[1][2] this compound is rapidly hydrolyzed in the body to its active metabolite, beclobric acid.[3] Animal models are crucial for elucidating the pharmacokinetics, efficacy, and safety profile of this compound before human clinical trials.
Mechanism of Action: PPARα Activation
This compound exerts its effects on lipid metabolism primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that acts as a ligand-activated transcription factor.[3]
Upon binding by a ligand such as a fibrate, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The key downstream effects of this compound-mediated PPARα activation include:
-
Increased Lipoprotein Lipolysis: Upregulation of lipoprotein lipase (LPL) gene expression, which enhances the clearance of triglyceride-rich lipoproteins.
-
Decreased Hepatic Triglyceride Production: Downregulation of apolipoprotein C-III (ApoC-III) expression, an inhibitor of LPL, further promoting triglyceride clearance.
-
Increased HDL Cholesterol: Increased expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the major protein components of HDL.
-
Enhanced Fatty Acid Oxidation: Increased expression of genes involved in fatty acid uptake and β-oxidation in the liver and other tissues.
Signaling Pathway Diagram
References
Beclobrate Dosage for In Vivo Rat Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclobrate is a fibric acid derivative recognized for its potent lipid-lowering properties, making it a subject of interest in preclinical studies involving rodent models.[1] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action of this compound for in vivo studies in rats. The information is intended to guide researchers in designing robust and reproducible experiments to evaluate the efficacy and pharmacodynamics of this compound.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound and its effects on plasma lipid profiles in rats.
Table 1: this compound Dosage in Rat Studies
| Rat Model | Dosage Range (mg/kg) | Administration Route | Study Focus | Reference |
| Normolipidemic Rats | 10 - 50 | Not specified, likely oral | Lipid/lipoprotein distribution | [1] |
| Hypercholesterolemic Rats | 50 | Not specified, likely oral | Lipid/lipoprotein distribution | [1] |
| Normocholesterolemic Rats | Not specified | Not specified | Cholesterol metabolism | [2] |
Table 2: Effects of this compound on Plasma Lipids in Rats
| Rat Model | Dosage (mg/kg) | Change in Total Cholesterol | Change in HDL Cholesterol | Other Notable Effects | Reference |
| Normolipidemic | 10 - 50 | ↓ 22-33.4% | ↓ 24-45% | Increased clearance of β-VLDL | [1] |
| Hypercholesterolemic | 50 | ↓ 25% | ↑ 166% | Normalization of VLDL composition | |
| Normocholesterolemic | Not specified | ↓ | Not specified | Lowers serum and liver cholesterol, raises liver triglycerides |
Mechanism of Action: PPARα Signaling Pathway
This compound, like other fibrates, exerts its lipid-lowering effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of genes involved in lipid metabolism.
Upon binding to this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates a cascade of events leading to:
-
Increased fatty acid uptake and oxidation: Upregulation of genes encoding for fatty acid transport proteins and enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation.
-
Reduced triglyceride synthesis: Decreased expression of genes involved in triglyceride synthesis.
-
Enhanced lipoprotein lipase (LPL) activity: Leading to increased clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons).
-
Modulation of apolipoprotein expression: Affecting the levels of ApoA-I (a major component of HDL) and ApoC-III (an inhibitor of LPL).
References
Application Notes and Protocols for Determining Beclobrate Stability in Cell Culture Media
For researchers, scientists, and drug development professionals, understanding the stability of a compound in cell culture media is critical for the accurate interpretation of experimental results. Beclobrate, a fibric acid derivative, is a hypolipidemic agent known to modulate lipid metabolism.[1] This document provides detailed application notes and protocols to assess the stability of this compound in commonly used cell culture media.
Introduction
Factors that can affect the stability of a compound in cell culture media include its chemical properties, the composition of the media, temperature, pH, and exposure to light.[3][4] This document outlines protocols for preparing this compound solutions, assessing its stability over time, and quantifying its concentration using high-performance liquid chromatography (HPLC).
Data Presentation
To facilitate the analysis of this compound stability, quantitative data should be organized into clear and structured tables. The following tables provide templates for recording experimental data.
Table 1: this compound Stock Solution and Working Concentration Details
| Parameter | Value |
| This compound Lot Number | |
| Molecular Weight ( g/mol ) | |
| Stock Solution Solvent | |
| Stock Solution Concentration (mM) | |
| Cell Culture Medium | |
| Serum Concentration (%) | |
| Working Concentration (µM) | |
| Incubation Temperature (°C) | |
| Incubation CO2 (%) |
Table 2: this compound Stability Assessment Over Time
| Time Point (hours) | Peak Area (HPLC) | Concentration (µM) | Percent Remaining (%) |
| 0 | 100 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of this compound solutions for cell culture experiments. Due to the hydrophobic nature of many small molecules, a polar aprotic solvent like dimethyl sulfoxide (DMSO) is commonly used to prepare high-concentration stock solutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Weigh the appropriate amount of this compound powder and dissolve it in sterile DMSO to achieve a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Prepare the working solution. On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution into pre-warmed cell culture medium (containing the desired percentage of FBS) to the final working concentration. To avoid precipitation, add the stock solution to the medium while vortexing gently. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a time-course experiment to determine the stability of this compound in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound working solution (prepared as in Protocol 1)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with serum
-
Sterile culture plates or tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA)
Procedure:
-
Prepare the stability study samples. Add the this compound working solution to multiple wells of a sterile culture plate or sterile tubes. Prepare a sufficient number of replicates for each time point.
-
Incubate the samples. Place the plate or tubes in a humidified incubator at 37°C with 5% CO2.
-
Collect samples at specified time points. At each designated time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot from the corresponding wells or tubes. The 0-hour time point represents the initial concentration.
-
Store samples for analysis. Immediately store the collected samples at -80°C until all time points have been collected.
-
Analyze samples by HPLC. Thaw the samples and analyze the concentration of this compound using a validated HPLC method. A reverse-phase C18 column is often suitable for the analysis of small molecules. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of an acid like formic acid or TFA to improve peak shape.
-
Quantify this compound concentration. Create a standard curve using known concentrations of this compound to quantify the concentration in the experimental samples based on the peak area from the HPLC chromatogram.
-
Calculate the percentage of this compound remaining. For each time point, calculate the percentage of this compound remaining relative to the 0-hour time point using the following formula: % Remaining = (Concentration at time X / Concentration at time 0) * 100
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. This compound:pharmacodynamic properties and therapeutic use in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following Beclobrate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beclobrate and its Impact on Gene Expression
This compound is a fibric acid derivative recognized for its potent effects on lowering cholesterol and triglyceride levels.[1] As a lipid-lowering agent, its mechanism of action is primarily centered on the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that function as ligand-activated transcription factors.[2][3]
Specifically, this compound and other fibrates act as agonists for PPARα.[4][5] Upon activation by a ligand like this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of genes involved in various aspects of lipid metabolism.
Key effects of PPARα activation by this compound include:
-
Increased Fatty Acid Catabolism: Upregulation of genes involved in fatty acid uptake and β-oxidation in the liver, leading to a reduction in circulating triglycerides.
-
Modified Lipoprotein Metabolism: Increased expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in lipoproteins, and apolipoproteins A-I and A-V, key components of high-density lipoprotein (HDL). It also leads to the suppression of apolipoprotein C-III (ApoC3), an inhibitor of LPL.
-
Reduced Inflammation: PPARα activation has also been shown to have anti-inflammatory effects, which is relevant in the context of atherosclerosis.
Understanding the changes in gene expression following this compound treatment is crucial for elucidating its therapeutic effects, identifying potential off-target effects, and discovering new biomarkers for drug efficacy. This document provides detailed protocols for analyzing these gene expression changes using modern molecular biology techniques.
This compound Signaling Pathway
The following diagram illustrates the primary mechanism of action for this compound via PPARα activation.
Caption: this compound activates PPARα, leading to gene transcription.
Experimental Design and Sample Preparation
A robust experimental design is critical for obtaining meaningful gene expression data.
-
Cell Culture Model: Primary hepatocytes or hepatoma cell lines (e.g., HepG2) can be used.
-
Treatment: Cells should be treated with an appropriate concentration of this compound (or its active metabolite, beclobric acid) and a vehicle control (e.g., DMSO). Time-course experiments (e.g., 6, 12, 24 hours) are recommended to capture both early and late gene expression events.
-
Replicates: A minimum of three biological replicates for each condition is essential for statistical power.
-
RNA Isolation: High-quality total RNA is the starting point for all gene expression analysis. Use a reputable RNA isolation kit and assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) value greater than 7 is recommended.
Protocols for Gene Expression Analysis
There are several established methods for analyzing gene expression. The choice depends on the specific research question, budget, and available equipment. The three most common techniques are DNA microarrays, RNA sequencing (RNA-Seq), and quantitative real-time PCR (qPCR).
Protocol 1: Transcriptome-Wide Analysis using DNA Microarrays
Microarrays allow for the simultaneous measurement of thousands of known gene transcripts. This method is excellent for profiling broad changes in gene expression.
Experimental Workflow
Caption: Workflow for DNA microarray gene expression analysis.
Detailed Methodology
-
RNA Isolation:
-
Harvest cells treated with vehicle control or this compound.
-
Isolate total RNA using a column-based kit (e.g., RNeasy from Qiagen) following the manufacturer's instructions.
-
Treat with RNase-free DNase to remove any contaminating genomic DNA.
-
Quantify RNA using a spectrophotometer (e.g., NanoDrop) and assess integrity (RIN > 7).
-
-
cDNA Synthesis and Labeling:
-
Starting with 100 ng - 1 µg of total RNA, reverse transcribe the RNA into complementary DNA (cDNA).
-
During this process, incorporate fluorescently labeled nucleotides (e.g., Cy3 and Cy5 for two-color arrays). The control sample might be labeled with Cy3 (green) and the this compound-treated sample with Cy5 (red).
-
Purify the labeled cDNA to remove unincorporated nucleotides.
-
-
Hybridization:
-
Combine equal amounts of the Cy3- and Cy5-labeled cDNA samples.
-
Add a hybridization buffer and apply the mixture to the microarray slide.
-
Incubate the slide in a hybridization chamber overnight at a specific temperature (e.g., 65°C) to allow the labeled cDNA to bind to the complementary probes on the array.
-
-
Washing and Scanning:
-
Wash the microarray slide multiple times to remove non-specifically bound cDNA.
-
Dry the slide by centrifugation.
-
Scan the slide using a microarray scanner at two different wavelengths to detect the Cy3 and Cy5 fluorescence. The scanner will generate a high-resolution image of the array.
-
-
Data Analysis:
-
Use image analysis software to quantify the fluorescence intensity of each spot.
-
Perform data normalization to correct for technical variations.
-
Calculate the ratio of red to green fluorescence for each spot. A ratio > 1 indicates upregulation by this compound, a ratio < 1 indicates downregulation, and a ratio of ~1 indicates no change.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify differentially expressed genes (DEGs) with statistical significance (e.g., p-value < 0.05 and fold change > 1.5).
-
Protocol 2: Deep Transcriptome Profiling using RNA Sequencing (RNA-Seq)
RNA-Seq offers a more comprehensive and sensitive analysis than microarrays, allowing for the discovery of novel transcripts and splice variants.
Experimental Workflow
Caption: Workflow for RNA-Seq gene expression analysis.
Detailed Methodology
-
RNA Isolation and QC:
-
Isolate total RNA as described in Protocol 1. High quality is paramount for RNA-Seq. A RIN score ≥ 8 is strongly recommended.
-
-
Library Preparation:
-
rRNA Depletion: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, to enrich for messenger RNA (mRNA) and other informative RNA species.
-
Fragmentation: Chemically fragment the enriched RNA into smaller pieces (e.g., 200-300 nucleotides).
-
cDNA Synthesis: Convert the fragmented RNA into first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second cDNA strand.
-
End Repair and Adapter Ligation: Repair the ends of the double-stranded cDNA fragments and ligate sequencing adapters. These adapters contain sequences necessary for binding to the sequencer's flow cell and for indexing (barcoding) different samples.
-
Amplification: Perform PCR to amplify the library, adding the full adapter sequences and generating enough material for sequencing.
-
Library QC: Quantify the final library and assess its size distribution using an Agilent Bioanalyzer.
-
-
Sequencing:
-
Pool the indexed libraries from all samples (control and this compound-treated).
-
Sequence the pooled library on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The output is typically in the form of FASTQ files containing the raw sequence reads.
-
-
Bioinformatics Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads that map to each gene to determine its expression level. Tools like featureCounts or HTSeq-count are commonly used.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to normalize the count data and identify genes that are significantly upregulated or downregulated in this compound-treated samples compared to controls.
-
Protocol 3: Targeted Gene Expression Validation by qPCR
qPCR is the gold standard for accurately quantifying the expression of a small number of specific genes. It is often used to validate the results obtained from microarray or RNA-Seq experiments.
Experimental Workflow
Caption: Workflow for qPCR gene expression analysis.
Detailed Methodology
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA as described in Protocol 1.
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
-
Primer Design:
-
Design primers specific to your genes of interest (e.g., PPARA, LPL, ACOX1, APOC3) and at least one stable housekeeping gene for normalization (e.g., GAPDH, ACTB). Primers should typically produce an amplicon of 100-200 base pairs.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix. A typical reaction contains cDNA template, forward and reverse primers, nuclease-free water, and a qPCR master mix. The master mix contains DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green) or a sequence-specific probe (e.g., TaqMan).
-
Pipette the reaction mix into a 96-well or 384-well qPCR plate. Include no-template controls (NTCs) to check for contamination.
-
Run the plate in a real-time PCR instrument. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Fluorescence is measured at the end of each extension step.
-
-
Data Analysis:
-
The instrument software will generate an amplification plot and a cycle threshold (Ct) value for each reaction. The Ct value is the cycle number at which the fluorescence signal crosses a certain threshold, and it is inversely proportional to the initial amount of target template.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method:
-
Normalize to Housekeeping Gene (ΔCt): For each sample, calculate ΔCt = Ct(gene of interest) - Ct(housekeeping gene).
-
Normalize to Control (ΔΔCt): Calculate ΔΔCt = ΔCt(this compound-treated sample) - ΔCt(Control sample).
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
-
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between control and treated groups.
Table 1: Hypothetical RNA-Seq Results for Key Lipid Metabolism Genes
Data represents fold change in gene expression in HepG2 cells treated with 50 µM this compound for 24 hours compared to vehicle control. Data is the mean of three biological replicates.
| Gene Symbol | Gene Name | Function | Fold Change | P-value | Regulation |
| PPARα Targets (Upregulated) | |||||
| ACOX1 | Acyl-CoA Oxidase 1 | Peroxisomal fatty acid β-oxidation | 5.8 | 0.001 | Up |
| CPT1A | Carnitine Palmitoyltransferase 1A | Mitochondrial fatty acid β-oxidation | 3.2 | 0.005 | Up |
| LPL | Lipoprotein Lipase | Triglyceride hydrolysis | 4.5 | 0.002 | Up |
| APOA1 | Apolipoprotein A1 | HDL formation | 2.1 | 0.011 | Up |
| PPARα Targets (Downregulated) | |||||
| APOC3 | Apolipoprotein C3 | LPL inhibitor | -3.7 | 0.004 | Down |
| SREBF2 | Sterol Regulatory Element Binding Transcription Factor 2 | Cholesterol synthesis regulation | -1.9 | 0.025 | Down |
| HMGCR | HMG-CoA Reductase | Rate-limiting enzyme in cholesterol synthesis | -2.4 | 0.015 | Down |
| FASN | Fatty Acid Synthase | Fatty acid synthesis | -3.1 | 0.008 | Down |
Table 2: qPCR Validation of Selected Genes from RNA-Seq Data
Data represents fold change calculated by the 2-ΔΔCt method.
| Gene Symbol | Mean Fold Change (RNA-Seq) | Mean Fold Change (qPCR) | Standard Deviation (qPCR) |
| ACOX1 | 5.8 | 6.2 | 0.7 |
| LPL | 4.5 | 4.9 | 0.5 |
| APOC3 | -3.7 | -4.1 | 0.4 |
| HMGCR | -2.4 | -2.7 | 0.3 |
Interpretation: The data consistently shows that this compound treatment leads to the upregulation of genes involved in fatty acid oxidation and HDL metabolism, while downregulating genes involved in triglyceride and cholesterol synthesis. The strong correlation between the RNA-Seq and qPCR data validates the transcriptome-wide findings. These results align with the known mechanism of PPARα agonists in improving lipid profiles.
References
- 1. This compound:pharmacodynamic properties and therapeutic use in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new clofibrate analogues as potential PPARalpha agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Clofibrate? [synapse.patsnap.com]
- 4. Selective peroxisome proliferator-activated receptor α modulators (SPPARMα): the next generation of peroxisome proliferator-activated receptor α-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clofibrate PPARα activation reduces oxidative stress and improves ultrastructure and ventricular hemodynamics in no-flow myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Lipid Accumulation in Cells Treated with Beclobrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclobrate is a fibric acid derivative recognized for its potent effects on lipid metabolism, primarily through the reduction of plasma cholesterol and triglycerides.[1][2] Its mechanism of action is largely attributed to the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in lipid and lipoprotein metabolism.[3][4] Activation of PPARα enhances fatty acid catabolism by upregulating genes involved in fatty acid transport, uptake, and mitochondrial and peroxisomal β-oxidation.[3]
These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on intracellular lipid accumulation. Detailed protocols for cell culture, treatment, and various methods for quantifying lipid content are presented, including qualitative and quantitative assessments.
Mechanism of Action and Signaling Pathways
This compound, as a PPARα agonist, modulates the expression of a suite of genes that collectively lead to a reduction in intracellular lipid stores. Upon entering the cell, this compound binds to and activates PPARα. This activation leads to the heterodimerization of PPARα with the Retinoid X Receptor (RXR). The PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes that promote fatty acid oxidation and regulate lipoprotein metabolism.
Conversely, PPARα activation can also lead to the transrepression of genes involved in lipogenesis, thereby reducing the synthesis of new fatty acids and triglycerides. This dual action of promoting lipid breakdown while inhibiting lipid synthesis makes this compound an effective agent for reducing lipid accumulation.
Signaling Pathway of this compound Action
Caption: this compound activates PPARα, leading to changes in gene expression that decrease lipid accumulation.
Experimental Protocols
Cell Culture and Treatment
A human hepatoma cell line, such as HepG2, is a suitable in vitro model for studying the effects of this compound on hepatic lipid metabolism.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (dissolved in DMSO)
-
Fatty acid solution (e.g., a mixture of oleic and palmitic acids complexed to BSA) for inducing lipid accumulation
Procedure:
-
Cell Seeding: Seed HepG2 cells in appropriate cell culture plates (e.g., 6-well, 24-well, or 96-well plates) at a density that allows for optimal growth and treatment.
-
Induction of Lipid Accumulation (Optional): To model conditions of cellular steatosis, incubate the cells with a fatty acid solution (e.g., 0.5-1 mM oleate/palmitate mixture) for 24 hours.
-
This compound Treatment: Following the lipid loading period, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control (DMSO). A concentration range should be determined based on preliminary toxicity assays.
-
Incubation: Incubate the cells with this compound for a desired period (e.g., 24, 48 hours).
Experimental Workflow
Caption: Workflow for assessing the impact of this compound on cellular lipid accumulation.
Protocol 1: Oil Red O Staining for Lipid Droplet Visualization
Oil Red O is a lysochrome diazo dye used for the staining of neutral triglycerides and lipids in cells.
Materials:
-
Oil Red O stock solution (0.5% in isopropanol)
-
10% Formalin
-
60% Isopropanol
-
Phosphate-Buffered Saline (PBS)
-
Distilled water
-
Hematoxylin (optional, for counterstaining)
Procedure:
-
Fixation: After treatment, wash the cells with PBS and fix with 10% formalin for 30 minutes at room temperature.
-
Washing: Wash the cells twice with distilled water.
-
Dehydration: Add 60% isopropanol and incubate for 5 minutes. Remove the isopropanol and let the cells air dry completely.
-
Staining: Prepare a fresh working solution of Oil Red O (6 parts stock to 4 parts distilled water, let stand for 20 minutes, and filter). Add the working solution to the cells and incubate for 15-20 minutes.
-
Washing: Remove the Oil Red O solution and wash the cells 3-4 times with distilled water.
-
Counterstaining (Optional): Stain the nuclei with hematoxylin for 1 minute and wash with water.
-
Imaging: Acquire images using a light microscope. Lipid droplets will appear as red-orange spherical structures within the cytoplasm.
-
Quantification (Optional): For quantitative analysis, after imaging, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 500-520 nm.
Protocol 2: Nile Red Staining for Fluorescent Detection of Lipid Droplets
Nile Red is a fluorescent dye that strongly fluoresces in a hydrophobic environment, making it ideal for staining intracellular lipid droplets.
Materials:
-
Nile Red stock solution (1 mg/mL in DMSO)
-
PBS
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope or plate reader
Procedure:
-
Staining Solution Preparation: Prepare a working solution of Nile Red (e.g., 1 µg/mL) and Hoechst 33342 (e.g., 1 µg/mL) in PBS or serum-free medium.
-
Staining: After treatment, wash the cells with PBS and add the Nile Red/Hoechst staining solution.
-
Incubation: Incubate for 10-15 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Imaging/Reading: Acquire images using a fluorescence microscope (Nile Red: Ex/Em ~552/636 nm for lipids, Hoechst: Ex/Em ~350/461 nm for nuclei). For high-throughput analysis, a fluorescence plate reader can be used.
Protocol 3: Biochemical Quantification of Intracellular Triglycerides
This method provides a direct measurement of the total triglyceride content within the cells.
Materials:
-
Triglyceride Quantification Kit (Colorimetric or Fluorometric)
-
Cell lysis buffer (provided in the kit or a suitable alternative)
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the kit manufacturer's instructions.
-
Assay: Perform the triglyceride assay following the kit's protocol. This typically involves an enzymatic reaction that releases glycerol from triglycerides, which is then measured.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Normalization: Normalize the triglyceride content to the total protein concentration of the cell lysate to account for differences in cell number.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Intracellular Triglyceride Content in HepG2 Cells
| Treatment Group | This compound (µM) | Triglyceride Content (nmol/mg protein) | % Change from Control |
| Vehicle Control | 0 | 150.2 ± 12.5 | 0% |
| This compound | 1 | 135.8 ± 10.1 | -9.6% |
| This compound | 10 | 105.4 ± 8.7 | -29.8% |
| This compound | 50 | 72.1 ± 6.3 | -52.0% |
| This compound | 100 | 58.9 ± 5.1 | -60.8% |
Data are presented as mean ± SD from a representative experiment (n=3). Statistical significance would be determined by appropriate tests (e.g., ANOVA).
Table 2: Quantification of Lipid Droplets by Oil Red O Elution
| Treatment Group | This compound (µM) | Absorbance (520 nm) | % Lipid Accumulation |
| Vehicle Control | 0 | 0.85 ± 0.07 | 100% |
| This compound | 1 | 0.78 ± 0.06 | 91.8% |
| This compound | 10 | 0.61 ± 0.05 | 71.8% |
| This compound | 50 | 0.42 ± 0.04 | 49.4% |
| This compound | 100 | 0.35 ± 0.03 | 41.2% |
Data are presented as mean ± SD from a representative experiment (n=3). % Lipid Accumulation is normalized to the vehicle control.
Troubleshooting
-
High background in staining: Ensure thorough washing steps. Filter staining solutions immediately before use.
-
Cell detachment: Handle cells gently during washing steps. Use pre-coated plates if necessary.
-
Inconsistent results: Ensure consistent cell seeding density and treatment times. Perform experiments in triplicate to assess variability.
-
Drug precipitation: Check the solubility of this compound in the culture medium. If precipitation occurs, adjust the solvent or concentration.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on intracellular lipid accumulation. By employing a combination of qualitative imaging techniques and quantitative biochemical assays, researchers can gain a comprehensive understanding of this compound's mechanism of action at a cellular level. This information is valuable for the continued development and characterization of lipid-modulating therapeutic agents.
References
- 1. This compound:pharmacodynamic properties and therapeutic use in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound (Turec) in the treatment of primary hyperlipoproteinemia. I. Effect on cholesterol, lipid and apoprotein levels] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator Activated Receptors and Lipoprotein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Beclobrate for Hyperlipidemia Research in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclobrate, a fibric acid derivative, has demonstrated significant lipid-lowering effects in various animal models of hyperlipidemia.[1][2] Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a key nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical hyperlipidemia research, with a focus on rat models.
Mechanism of Action: PPARα Activation
This compound acts as a PPARα agonist. The activation of PPARα leads to a cascade of downstream effects that collectively contribute to the improvement of the lipid profile. This includes increased fatty acid uptake and oxidation, and regulation of lipoprotein metabolism.[3]
Figure 1: this compound's PPARα signaling pathway.
Data Presentation
Table 1: Effect of this compound on Plasma Lipids in Normocholesterolemic Rats
| Dosage (mg/kg) | Total Cholesterol Reduction (%) | HDL Cholesterol Reduction (%) |
| 10 | 22 | 24 |
| 20 | Not Specified | Not Specified |
| 50 | 33.4 | 45 |
Data summarized from a study in rats on a normal diet.
Table 2: Effect of this compound on Plasma Lipids in Hypercholesterolemic Rats
| Dosage (mg/kg) | Total Cholesterol Reduction (%) | HDL Cholesterol Increase (%) |
| 50 | 25 | 166 |
Data summarized from a study in rats on a hypercholesterolemic diet.
Table 3: Effects of this compound on Other Lipid Metabolism Markers in Rats
| Parameter | This compound Treatment (20 mg/kg) | Control |
| β-VLDL Metabolic Clearance (1/h) | 0.20 | 0.13 |
| High-affinity β-VLDL Receptor Activity (Bmax: ng/mg protein) | 208 ± 17.6 | 146 ± 2.6 |
Data from normolipidemic rats.
Experimental Protocols
A typical experimental workflow for evaluating the efficacy of this compound in a diet-induced hyperlipidemia model is outlined below.
Figure 2: Experimental workflow for this compound studies.
Protocol 1: Induction of Hyperlipidemia in Rats (High-Fat Diet Model)
Objective: To induce a hyperlipidemic state in rats that mimics aspects of human hyperlipidemia.
Materials:
-
Male Wistar or Sprague-Dawley rats (6-8 weeks old)
-
Standard rodent chow
-
High-fat diet (HFD): A common composition is 45% kcal from fat, though various formulations exist. A custom HFD can be prepared with components like 2% cholesterol and 0.5% cholic acid added to standard chow.
-
Metabolic cages for housing
Procedure:
-
Acclimatize rats for one week on a standard chow diet with ad libitum access to food and water.
-
After acclimatization, switch the experimental group to the high-fat diet. The control group continues on the standard chow.
-
Maintain the diets for a period of 4 to 8 weeks to establish a stable hyperlipidemic phenotype.
-
Monitor food and water intake and body weight regularly.
-
At the end of the induction period, collect baseline blood samples to confirm the hyperlipidemic state by analyzing the lipid profile.
Protocol 2: Administration of this compound
Objective: To administer this compound to hyperlipidemic rats in a consistent and controlled manner.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Administer the this compound suspension or vehicle (for the control group) to the rats daily via oral gavage. A typical dosage for this compound in rat studies is in the range of 10-50 mg/kg body weight.
-
The volume of administration should be calculated based on the most recent body weight of each animal.
-
Continue the treatment for the duration of the study, which can range from a few weeks to several months depending on the experimental aims.
Protocol 3: Serum and Liver Lipid Analysis
Objective: To quantify the levels of key lipids in the serum and liver to assess the effects of this compound.
A. Serum Lipid Analysis
Materials:
-
Blood collection tubes (e.g., with EDTA or serum separator)
-
Centrifuge
-
Commercial enzymatic kits for total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C)
-
Spectrophotometer or plate reader
Procedure:
-
Collect blood from the rats via an appropriate method (e.g., retro-orbital sinus, tail vein) after an overnight fast.
-
Separate the serum or plasma by centrifugation.
-
Analyze the levels of TC, TG, HDL-C, and LDL-C using commercially available enzymatic kits according to the manufacturer's instructions.
B. Liver Lipid Extraction and Analysis
Materials:
-
Excised liver tissue
-
Homogenizer
-
Chloroform:Methanol (2:1, v/v) solution
-
0.9% NaCl solution
-
Centrifuge
-
Rotary evaporator or nitrogen stream for solvent evaporation
-
Commercial enzymatic kits for TC and TG
Procedure (based on the Folch method):
-
Excise the liver, rinse with ice-cold saline, blot dry, and weigh a portion of the tissue (e.g., 100-200 mg).
-
Homogenize the liver tissue in a 20-fold volume of chloroform:methanol (2:1).
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Centrifuge the homogenate to pellet the tissue debris and collect the supernatant.
-
Add 0.2 volumes of 0.9% NaCl solution to the supernatant, vortex, and centrifuge to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol) for analysis.
-
Determine the TC and TG content using commercial enzymatic kits.
Conclusion
This compound serves as a valuable tool for investigating the mechanisms of lipid-lowering drugs and for the preclinical evaluation of novel therapeutic strategies for hyperlipidemia. The protocols and data presented here provide a framework for designing and executing robust in vivo studies using animal models. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of lipid metabolism and the development of new treatments for cardiovascular diseases.
References
- 1. Differential effects of this compound on lipid/lipoprotein distribution in normal and hypercholesterolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound:pharmacodynamic properties and therapeutic use in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with PPARα Agonist Clofibrate Inhibits the Transcription and Activation of SREBPs and Reduces Triglyceride and Cholesterol Levels in Liver of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Natural products in atherosclerosis therapy by targeting PPARs: a review focusing on lipid metabolism and inflammation [frontiersin.org]
Application Notes: Using Beclobrate to Study Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Beclobrate
This compound is a hypolipidemic agent belonging to the fibrate class of drugs. Fibrates are known for their potent effects on lipid and lipoprotein metabolism, primarily through the reduction of plasma triglycerides and, to a variable extent, low-density lipoprotein (LDL) cholesterol, alongside an increase in high-density lipoprotein (HDL) cholesterol.[1] The primary mechanism of action for this compound and other fibrates is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3] PPARα is a ligand-activated transcription factor highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.[4] Activation of PPARα leads to the upregulation of a suite of genes involved in fatty acid uptake, activation, and mitochondrial and peroxisomal β-oxidation.[3] This makes this compound a valuable pharmacological tool for investigating the regulation of fatty acid oxidation (FAO) and its role in various metabolic states and diseases.
Mechanism of Action: PPARα-Mediated Upregulation of Fatty Acid Oxidation
This compound acts as an agonist for PPARα. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes that facilitate fatty acid oxidation.
Key target genes include:
-
Carnitine Palmitoyltransferase 1 (CPT1): The rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria.
-
Acyl-CoA Oxidase 1 (ACOX1): The first and rate-limiting enzyme of the peroxisomal β-oxidation pathway.
-
Genes involved in fatty acid transport and binding.
By upregulating these genes, this compound effectively enhances the capacity of cells, particularly hepatocytes, to oxidize fatty acids for energy production.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from various studies.
Table 1: In Vivo Effects of this compound in Rodent Models
| Parameter | Animal Model | This compound Dose | Result | Reference |
| Total Plasma Cholesterol | Normolipidemic Rat | 10-50 mg/kg | 22-33.4% reduction | |
| HDL Cholesterol | Normolipidemic Rat | 10-50 mg/kg | 24-45% reduction | |
| Total Plasma Cholesterol | Hypercholesterolemic Rat | 50 mg/kg | 25% reduction | |
| HDL Cholesterol | Hypercholesterolemic Rat | 50 mg/kg | 166% increase | |
| β-VLDL Clearance | Normolipidemic Rat | 20 mg/kg | ~2x increase (0.20 vs 0.13 1/h) | |
| Liver β-VLDL Receptors (Bmax) | Normolipidemic Rat | 20 mg/kg | 42% increase (208 vs 146 ng/mg) |
Table 2: Clinical Effects of this compound in Humans
| Parameter | Patient Population | This compound Dose | Result | Reference |
| LDL Cholesterol | Hyperlipidemia Types IIa, IIb, IV | 100 mg/day | 10-28% reduction | |
| Triglycerides | Hyperlipidemia Types IIa, IIb, IV | 100 mg/day | 20-58% reduction | |
| HDL Cholesterol | Hyperlipidemia Types IIa, IIb, IV | 100 mg/day | 8.5-23.9% increase | |
| LDL Cholesterol / HDL Cholesterol | Hyperlipidemia Types IIa, IIb | 200 mg/day (100mg 2x) | Effective reduction / Remarkable increase |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Fatty Acid Oxidation in Hepatocytes
Objective: To quantify the effect of this compound on the rate of fatty acid oxidation in a cultured hepatocyte cell line (e.g., HepG2) or primary hepatocytes. This protocol is adapted from standard radiolabeled substrate oxidation assays.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or freshly isolated primary hepatocytes.
-
Cell culture medium (e.g., DMEM).
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.
-
This compound (stock solution in DMSO).
-
[1-¹⁴C]Palmitic acid or [9,10-³H]Palmitic acid.
-
Fatty acid-free Bovine Serum Albumin (BSA).
-
L-Carnitine.
-
24-well or 96-well cell culture plates.
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell Seeding: Seed hepatocytes in a 24-well plate at a density that ensures they reach ~80-90% confluency on the day of the experiment. Culture overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare this compound dilutions in culture medium. A typical concentration range to test for fibrates is 10-500 µM. Replace the existing medium with the this compound-containing medium or vehicle control (DMSO). Incubate for 18-24 hours to allow for changes in gene expression.
-
Preparation of Radiolabeled Substrate: Prepare a palmitate-BSA conjugate. Briefly, dissolve sodium palmitate and the radiolabeled palmitic acid in a small volume of heated water (~70°C) and then add to a pre-warmed BSA solution (e.g., 7.5% BSA) to achieve the desired final concentration (e.g., 100 µM palmitate).
-
Initiation of FAO Assay:
-
Wash cells twice with phosphate-buffered saline (PBS) to remove residual medium.
-
Add 500 µL of assay medium (e.g., serum-free DMEM containing the ¹⁴C-palmitate/BSA conjugate and 1 mM L-carnitine) to each well.
-
Seal the plate (e.g., with parafilm) to prevent evaporation.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-3 hours).
-
Measurement of Oxidation: The β-oxidation of [1-¹⁴C]palmitic acid produces ¹⁴C-labeled acid-soluble metabolites (ASMs), primarily [¹⁴C]acetyl-CoA.
-
Stop the reaction by adding perchloric acid to the medium.
-
Transfer the medium to a microcentrifuge tube and centrifuge to pellet precipitated protein and lipids.
-
Transfer the supernatant (containing the ASMs) to a scintillation vial.
-
Add scintillation fluid and measure radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the counts per minute (CPM) to the total protein content of the cells in each well. Express results as fold change over the vehicle-treated control.
Protocol 2: In Vivo Evaluation of this compound on Hepatic Fatty Acid Metabolism in a Rodent Model
Objective: To determine the effect of this compound administration on hepatic lipid content and the expression of key FAO-related genes in mice.
Materials:
-
Animal Model: C57BL/6J mice (8-10 weeks old).
-
This compound.
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
RNA extraction kits (e.g., TRIzol).
-
qPCR reagents (cDNA synthesis kit, SYBR Green master mix).
-
Primers for target genes (e.g., Cpt1a, Acox1, Ppargc1a) and a housekeeping gene (e.g., Actb).
-
Tissue homogenizer.
Procedure:
-
Acclimation: Acclimate mice to the facility for at least one week before the start of the experiment.
-
Dosing Regimen:
-
Randomly assign mice to two groups: Vehicle control and this compound-treated.
-
Administer this compound daily via oral gavage at a dose of 10-50 mg/kg body weight. Administer an equivalent volume of vehicle to the control group.
-
Treat animals for a period of 7-14 days to ensure robust changes in gene expression.
-
-
Sample Collection:
-
At the end of the treatment period, euthanize the mice according to approved institutional protocols.
-
Quickly excise the liver, rinse with cold PBS, blot dry, and weigh.
-
Immediately snap-freeze a portion of the liver in liquid nitrogen for RNA and protein analysis. Store at -80°C.
-
Fix another portion in formalin for histological analysis (e.g., H&E, Oil Red O staining for lipids).
-
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from a ~20-30 mg piece of frozen liver using an appropriate RNA extraction kit.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform quantitative PCR using primers for target genes (Cpt1a, Acox1) and a housekeeping gene.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Compare the relative expression levels between the this compound-treated and vehicle control groups.
-
Perform statistical analysis (e.g., Student's t-test).
-
References
- 1. This compound:pharmacodynamic properties and therapeutic use in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PPARevolution. First PPARδ Agonist and a Dual PPARα/PPARδ Activator Approved for the Treatment of Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPAR agonists for the treatment of primary biliary cholangitis: Old and new tales - PMC [pmc.ncbi.nlm.nih.gov]
Beclobrate in the Investigation of Metabolic Syndrome: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of interconnected physiological, biochemical, clinical, and metabolic factors that directly elevates the risk of cardiovascular disease and type 2 diabetes mellitus. A key feature of this syndrome is atherogenic dyslipidemia, characterized by elevated triglycerides, low high-density lipoprotein (HDL) cholesterol, and the presence of small, dense low-density lipoprotein (LDL) particles. Beclobrate, a fibric acid derivative, has been investigated for its potential to ameliorate these lipid abnormalities. Like other fibrates, its primary mechanism of action is through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism. These application notes provide a comprehensive overview of the use of this compound and other fibrates in metabolic syndrome research, including quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Data Presentation: Efficacy of Fibrates in Metabolic Syndrome
The following tables summarize the quantitative effects of this compound and other commonly studied fibrates on key metabolic parameters in patients with dyslipidemia, a central component of metabolic syndrome.
Table 1: Effect of this compound on Plasma Lipids [1][2]
| Parameter | Dosage | Mean Reduction/Increase | Reference |
| LDL-Cholesterol | 100 mg/day or 100 mg twice daily | -10% to -28% | [1] |
| Triglycerides | 100 mg/day | -20% to -58% | [1] |
| HDL-Cholesterol | 100 mg/day or 100 mg twice daily | +8.5% to +23.9% | [1] |
Table 2: Comparative Efficacy of Various Fibrates on Lipid Profiles in Clinical Trials
| Fibrate | Study/Trial | Dosage | Triglyceride Reduction | HDL-Cholesterol Increase | LDL-Cholesterol Change | Reference |
| Bezafibrate | BIP Study | 400 mg/day | Not the primary endpoint, but known to reduce triglycerides | Not the primary endpoint, but known to increase HDL | Not the primary endpoint | |
| Postprandial Study | 400 mg/day | Suppressed postprandial elevation (AUC: 544 ± 65 vs. 1158 ± 283 mg·h/dl) | Not reported | Not reported | ||
| Fenofibrate | FIELD Study | 200 mg/day | -26% | +6.5% | -10% | |
| Real-world study | Not specified | -50.1% | Not reported | -25.5% | ||
| Gemfibrozil | VA-HIT Sub-study | 1200 mg/day | -31% | +6% | Not significantly affected | |
| NIDDM Study | 1200 mg/day | -26.4% | +8-12% | Significant rise | ||
| Pediatric Study | 1200 mg/day | -57% | +20% | Not significantly changed |
Experimental Protocols
Protocol 1: Evaluation of Lipid-Lowering Efficacy in a Clinical Setting
This protocol outlines a general methodology for a double-blind, placebo-controlled crossover trial to assess the lipid-lowering effects of this compound.
1. Subject Recruitment:
-
Recruit patients with a diagnosis of metabolic syndrome, characterized by hyperlipidemia (e.g., Fredrickson type IIa, IIb, or IV).
-
Obtain informed consent from all participants.
2. Study Design:
-
Employ a double-blind, crossover design with a placebo run-in period, a treatment period, and a washout period.
-
Placebo Run-in: All patients receive a placebo for a defined period (e.g., 4 weeks) to establish baseline lipid levels.
-
Treatment Period 1: Randomly assign patients to receive either this compound (e.g., 100 mg twice daily) or a placebo for a specified duration (e.g., 8-12 weeks).
-
Washout Period: A period where no treatment is given to allow for the elimination of the drug from the system.
-
Treatment Period 2: Patients who initially received the placebo are given this compound, and those who received this compound are given the placebo for the same duration as the first treatment period.
3. Data Collection:
-
Collect fasting blood samples at the beginning and end of each treatment period.
-
Analyze plasma for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic methods.
4. Statistical Analysis:
-
Compare the percentage change in lipid parameters from baseline between the this compound and placebo treatment groups using appropriate statistical tests (e.g., paired t-test or ANOVA).
Protocol 2: Assessment of Insulin Sensitivity using the Euglycemic-Hyperinsulinemic Clamp
The euglycemic-hyperinsulinemic clamp is the gold standard for assessing insulin sensitivity. This protocol provides a generalized methodology.
1. Subject Preparation:
-
Subjects should fast overnight for at least 8-10 hours.
-
Insert two intravenous catheters into contralateral arms: one for infusion and the other for blood sampling.
2. Clamp Procedure:
-
Basal Period (optional but recommended): A period before the clamp begins to measure basal glucose and insulin levels.
-
Insulin Infusion: A primed-continuous infusion of human insulin is administered at a constant rate (e.g., 40 mU/m²/min) to achieve a state of hyperinsulinemia.
-
Glucose Infusion: A variable infusion of 20% dextrose is started and adjusted to maintain the subject's blood glucose at a constant euglycemic level (approximately 90-100 mg/dL).
-
Blood Sampling: Blood samples are taken every 5-10 minutes to monitor blood glucose levels.
-
Steady State: The clamp is typically run for 2-3 hours to achieve a steady state of glucose infusion.
3. Data Analysis:
-
The glucose infusion rate (GIR) during the final 30-60 minutes of the clamp is used as a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
The Quantitative Insulin Sensitivity Check Index (QUICKI) can also be calculated from fasting insulin and glucose levels as a simpler, though less direct, measure of insulin sensitivity. The formula is: QUICKI = 1 / (log(fasting insulin μU/mL) + log(fasting glucose mg/dL)).
Visualizations
Signaling Pathway of Fibrate Action
Fibrates, including this compound, exert their effects primarily through the activation of PPARα. This nuclear receptor forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid and glucose metabolism.
Caption: this compound activates PPARα, modulating gene transcription to improve lipid profiles.
Experimental Workflow for a Fibrate Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial investigating the effects of a fibrate like this compound on metabolic syndrome parameters.
Caption: A typical workflow for a randomized controlled trial of this compound.
Conclusion
This compound, as a member of the fibrate class of drugs, demonstrates significant potential in managing the atherogenic dyslipidemia characteristic of metabolic syndrome. Its action as a PPARα agonist provides a clear molecular basis for its effects on improving triglyceride and HDL-cholesterol levels. The provided protocols and data offer a foundation for researchers and drug development professionals to design and interpret studies aimed at further elucidating the therapeutic utility of this compound and other fibrates in the context of metabolic syndrome. Further research, particularly well-controlled clinical trials with a focus on insulin sensitivity and cardiovascular outcomes, is warranted to fully establish its role in the clinical management of this complex condition.
References
Application Notes and Protocols for High-Content Screening with Beclobrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing high-content screening (HCS) to investigate the cellular effects of Beclobrate. This compound, a fibric acid derivative, is a lipid-lowering agent that primarily functions through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. High-content screening offers a powerful platform to dissect the multifaceted cellular responses to this compound treatment in a multiplexed and quantitative manner. These notes cover the mechanism of action, relevant signaling pathways, and provide detailed protocols for primary HCS assays and secondary validation assays.
Introduction to this compound and High-Content Screening
This compound is a hypolipidemic drug used in the treatment of hyperlipidemia.[1][2] Like other fibrates, its primary mechanism of action involves the activation of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[3][4] Upon activation by ligands such as this compound's active metabolite, beclobrinic acid, PPARα forms a heterodimer with the retinoid X receptor (RXR).[5] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription. This leads to an increase in fatty acid oxidation and a reduction in circulating triglycerides.
High-content screening (HCS) is a cell-based imaging approach that combines the automation of high-throughput screening with the detailed spatial and temporal information of microscopy. HCS enables the simultaneous measurement of multiple cellular parameters, providing a phenotypic fingerprint of a compound's effect. This is particularly useful for studying complex cellular processes such as those modulated by this compound, including nuclear receptor translocation and lipid metabolism.
Mechanism of Action and Signaling Pathway
This compound, after being rapidly hydrolyzed to its active form, beclobrinic acid, acts as a PPARα agonist. The activation of PPARα initiates a signaling cascade that ultimately alters the expression of genes involved in lipid uptake, transport, and catabolism.
The PPARα Signaling Pathway can be summarized as follows:
-
Ligand Binding: Beclobrinic acid enters the cell and binds to the ligand-binding domain (LBD) of PPARα in the cytoplasm.
-
Heterodimerization: Ligand-bound PPARα forms a heterodimer with the Retinoid X Receptor (RXR).
-
Nuclear Translocation: The PPARα/RXR heterodimer translocates into the nucleus.
-
PPRE Binding: In the nucleus, the heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA.
-
Gene Transcription: This binding event recruits co-activator proteins and initiates the transcription of target genes involved in lipid metabolism, such as those encoding for enzymes involved in fatty acid β-oxidation.
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound and other relevant PPAR agonists. Data for this compound's direct PPARα activation in vitro is limited; therefore, data for the structurally related fibrate, Bezafibrate, is included for comparison.
| Compound | Target | Assay Type | EC50 / IC50 | Reference |
| Beclobrinic Acid | Prostaglandin Synthesis | Platelet Aggregation | 0.1-1.5 mM (Inhibition) | |
| Bezafibrate | human PPARα | Transactivation | 50 µM (EC50) | |
| Bezafibrate | human PPARγ | Transactivation | 60 µM (EC50) | |
| Bezafibrate | human PPARδ | Transactivation | 20 µM (EC50) | |
| Fenofibric Acid | human PPARα | Transactivation | 22.4 µM (EC50) | |
| GW7647 | human PPARα | Transactivation | 6 nM (EC50) |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Primary High-Content Screening: PPARα Nuclear Translocation Assay
This assay quantitatively measures the translocation of PPARα from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Positive control (e.g., GW7647)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: anti-PPARα
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed HepG2 cells into 96- or 384-well clear-bottom imaging plates at a density that ensures sub-confluency at the time of imaging. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control. Remove the cell culture medium and add the compound dilutions to the respective wells. Include vehicle control wells. Incubate for a predetermined time (e.g., 1, 4, or 24 hours).
-
Cell Fixation: Aspirate the compound-containing medium and wash the cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with blocking buffer for 1 hour at room temperature.
-
Immunostaining: Dilute the primary anti-PPARα antibody in blocking buffer and incubate with the cells overnight at 4°C. The following day, wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody and the nuclear counterstain in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash the cells three times with PBS and add fresh PBS to the wells. Acquire images using a high-content imaging system. Use channels for the nuclear stain (e.g., DAPI) and the PPARα stain (e.g., FITC).
-
Image Analysis: Use image analysis software to identify the nuclear and cytoplasmic compartments based on the Hoechst and cellular staining. Quantify the fluorescence intensity of the PPARα signal in both compartments. The ratio of nuclear to cytoplasmic fluorescence intensity is the primary readout for translocation.
Secondary Assay: Lipid Droplet Accumulation Assay
This phenotypic assay measures the effect of this compound on intracellular lipid accumulation, a downstream consequence of PPARα activation in certain cell types.
Materials:
-
Adipocyte or hepatocyte cell line (e.g., 3T3-L1 or HepG2)
-
Differentiation medium (for 3T3-L1 cells)
-
This compound
-
Positive control (e.g., Rosiglitazone for adipocytes)
-
Vehicle control (e.g., DMSO)
-
Fatty acid solution (e.g., oleic acid complexed to BSA)
-
Lipid droplet stain (e.g., BODIPY 493/503 or HCS LipidTOX™ Deep Red Neutral Lipid Stain)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
High-content imaging system
Protocol:
-
Cell Seeding and Differentiation (if applicable): Seed cells in imaging plates. For 3T3-L1 cells, induce differentiation to adipocytes according to standard protocols.
-
Compound and Fatty Acid Treatment: Treat the cells with various concentrations of this compound, positive control, and vehicle control. Co-treat with a fatty acid solution to induce lipid droplet formation. Incubate for 24-48 hours.
-
Staining: Remove the treatment medium and wash with PBS. Stain the cells with the lipid droplet stain and nuclear counterstain according to the manufacturer's instructions.
-
Imaging: Acquire images using a high-content imaging system with appropriate filter sets for the lipid droplet and nuclear stains.
-
Image Analysis: Use image analysis software to identify individual cells and nuclei. Segment and quantify the number, size, and total area or intensity of lipid droplets per cell.
Validation Assay: PPARα Reporter Gene Assay
This assay confirms that this compound's effects are mediated through the transcriptional activation of PPARα.
Materials:
-
HEK293T or similar cell line
-
Expression plasmid for a PPARα-Gal4 DNA binding domain fusion protein
-
Reporter plasmid containing a Gal4 upstream activation sequence (UAS) driving a luciferase gene
-
Transfection reagent
-
This compound
-
Positive control (e.g., GW7647)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Transfection: Co-transfect the cells with the PPARα expression plasmid and the luciferase reporter plasmid.
-
Cell Seeding: Plate the transfected cells into a white, opaque 96-well plate.
-
Compound Treatment: Treat the cells with a dilution series of this compound and the positive control.
-
Incubation: Incubate for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Plot the dose-response curve and calculate the EC50 value.
Conclusion
High-content screening provides a robust and informative platform for characterizing the cellular effects of this compound. The described protocols for PPARα nuclear translocation and lipid droplet accumulation assays allow for the quantitative assessment of this compound's primary mechanism of action and its phenotypic consequences. The validation of hits using a reporter gene assay ensures the specificity of the observed effects for PPARα activation. These detailed methodologies will aid researchers in further elucidating the therapeutic potential and cellular impact of this compound and other PPAR agonists.
References
- 1. This compound:pharmacodynamic properties and therapeutic use in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid-lowering effect of the new drugs eniclobrate and this compound in patients with hyperlipidemia type II a and type II b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipidcenter.com [lipidcenter.com]
- 4. mdpi.com [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Lentiviral shRNA Knockdown with Beclobrate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
This document provides detailed protocols for utilizing a combined experimental approach of lentiviral-mediated short hairpin RNA (shRNA) knockdown and Beclobrate treatment. This powerful strategy allows for the investigation of gene function in the context of peroxisome proliferator-activated receptor alpha (PPARα) activation. Lentiviral vectors are a highly efficient tool for delivering shRNA into a wide range of mammalian cells, including primary and non-dividing cells, to achieve stable and long-term gene silencing.[1][2][3] this compound, a fibrate drug, acts as a PPARα agonist, modulating the expression of genes involved in lipid metabolism and inflammation.[4][5]
By combining shRNA-mediated knockdown of a target gene with this compound treatment, researchers can dissect the roles of specific genes in cellular pathways regulated by PPARα. This dual approach is particularly valuable for:
-
Elucidating the function of a gene of interest in lipid metabolism.
-
Investigating the interplay between a specific gene and PPARα signaling.
-
Identifying potential therapeutic targets in metabolic disorders.
-
Validating the on-target and off-target effects of this compound.
Experimental Protocols
Protocol 1: Lentiviral shRNA Production
This protocol describes the generation of lentiviral particles carrying a specific shRNA sequence.
Materials:
-
HEK293T cells
-
pLKO.1-shRNA plasmid targeting the gene of interest
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., FuGENE HD)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Day 1: Cell Seeding
-
Plate 0.8-1 x 10^6 HEK293T cells per well in a 6-well plate in DMEM with 10% FBS without antibiotics.
-
Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent on the day of transfection.
-
-
Day 2: Transfection
-
In a sterile tube, prepare the following DNA mixture in 100 µL of Opti-MEM:
-
500 ng pLKO.1-shRNA plasmid
-
500 ng psPAX2 packaging plasmid
-
50 ng pMD2.G envelope plasmid
-
-
Add 3.1 µL of FuGENE HD Transfection reagent to the DNA mixture.
-
Incubate for 20 minutes at room temperature.
-
Gently add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C for 12-15 hours.
-
-
Day 3: Media Change
-
In the morning, carefully remove the transfection medium, wash once with PBS, and add 1.5 mL of fresh DMEM with 10% FBS and antibiotics.
-
-
Day 4 & 5: Viral Harvest
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
A second harvest can be performed at 72 hours. The viral supernatant can be used immediately or stored at -80°C.
-
Protocol 2: Lentiviral Transduction and Stable Cell Line Generation
This protocol outlines the transduction of target cells with the produced lentivirus and the selection of a stable cell line.
Materials:
-
Target cells
-
Lentiviral supernatant
-
Polybrene (8 mg/mL stock)
-
Puromycin (or other appropriate selection antibiotic)
-
Complete growth medium
Procedure:
-
Day 1: Cell Seeding
-
Plate 5-7 x 10^5 target cells per well in a 12-well plate.
-
-
Day 2: Transduction
-
Add Polybrene to the cells at a final concentration of 8 µg/mL.
-
Add the desired amount of lentiviral supernatant (a range of Multiplicity of Infection (MOI) from 1 to 10 should be tested for optimal knockdown).
-
Incubate for 18-24 hours at 37°C.
-
-
Day 3 onwards: Selection
-
Remove the virus-containing medium and replace it with fresh complete medium.
-
After 24-48 hours, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal concentration should be determined by a titration experiment (kill curve) beforehand.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.
-
-
Expansion and Validation
-
Pick individual resistant colonies and expand them.
-
Validate the knockdown of the target gene at both the mRNA (RT-qPCR) and protein (Western blot) levels. It is recommended to test multiple clones to find the one with the desired level of knockdown.
-
Protocol 3: this compound Treatment
This protocol describes the treatment of the stable knockdown cell line with this compound.
Materials:
-
Stable knockdown cell line and control cell line (e.g., expressing a non-targeting shRNA)
-
This compound
-
DMSO (vehicle control)
-
Complete growth medium
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM). Store at -20°C.
-
-
Cell Seeding:
-
Plate the stable knockdown and control cells at the desired density for the downstream assay.
-
-
Treatment:
-
Dilute the this compound stock solution in complete growth medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration (e.g., 10 µM, 50 µM, 100 µM).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration. The optimal time should be determined empirically based on the experimental goals (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Harvest the cells or supernatant for downstream analysis, such as gene expression analysis (RT-qPCR), protein analysis (Western blot), or functional assays.
-
Data Presentation
Table 1: Quantitative Analysis of Target Gene Knockdown
| Cell Line | shRNA Target | mRNA Expression Level (relative to control) | Protein Expression Level (relative to control) |
| Control | Non-targeting | 1.00 | 1.00 |
| Knockdown Clone 1 | Target Gene X | 0.25 | 0.30 |
| Knockdown Clone 2 | Target Gene X | 0.15 | 0.20 |
| Knockdown Clone 3 | Target Gene X | 0.40 | 0.45 |
Note: The data presented are representative examples. Actual knockdown efficiency can range from 40% to over 90% and should be empirically determined.
Table 2: Effect of this compound Treatment on a PPARα Target Gene Expression
| Cell Line | Treatment (48h) | Relative mRNA Expression of PPARα Target Gene |
| Control | Vehicle (DMSO) | 1.0 |
| Control | This compound (50 µM) | 3.5 |
| Knockdown | Vehicle (DMSO) | 1.1 |
| Knockdown | This compound (50 µM) | To be determined by experiment |
Note: This table provides a template for presenting data on the effect of this compound on a known PPARα target gene. The expected outcome in the control cells is an upregulation of the target gene. The effect in the knockdown cells will depend on the role of the silenced gene in the PPARα pathway.
Mandatory Visualization
Caption: Experimental workflow for lentiviral shRNA knockdown followed by this compound treatment.
Caption: Simplified signaling pathway of this compound via PPARα activation.
References
- 1. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown | Springer Nature Experiments [experiments.springernature.com]
- 2. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 3. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 4. This compound:pharmacodynamic properties and therapeutic use in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Troubleshooting & Optimization
Troubleshooting Beclobrate experimental results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing Beclobrate in their experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate accurate and efficient research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fibric acid derivative that functions as a potent lipid-lowering agent.[1] Its primary mechanism of action is the modulation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2] As a PPARα agonist, this compound influences the transcription of genes involved in lipid and lipoprotein metabolism, leading to reduced levels of triglycerides and cholesterol.
Q2: What are the expected effects of this compound on lipid profiles in human subjects?
Clinical studies have demonstrated that this compound significantly improves lipid profiles. Treatment typically results in a marked reduction in serum triglycerides and LDL-cholesterol, coupled with an increase in HDL-cholesterol.[1][3][4]
Q3: Are there any known off-target effects or common side effects associated with this compound and other fibrates?
This compound is generally well-tolerated, with a side-effect profile comparable to other fibrates. Common class-related side effects of fibrates can include gastrointestinal disturbances, myopathy (muscle pain), and an increased risk of cholelithiasis (gallstones). Some studies in rodents have indicated that fibrates can cause hepatomegaly (enlarged liver).
Q4: Can this compound be used in combination with other lipid-lowering drugs, such as statins?
Caution is advised when co-administering fibrates with statins due to an increased risk of myopathy. The specific interactions of this compound with various statins should be carefully evaluated in experimental designs.
Q5: What are some critical considerations for in vivo studies with this compound in animal models?
Species differences in PPARα activation and response are a critical consideration. Rodent models, for instance, may exhibit a more pronounced response to PPARα agonists compared to humans. Additionally, factors such as drug formulation and bioavailability can significantly impact experimental outcomes. It is also important to note that this compound is rapidly hydrolyzed to its active metabolite, beclobric acid, after absorption.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected lipid-lowering effect in vivo. | - Poor bioavailability of this compound formulation.- Species-specific differences in PPARα response.- Incorrect dosage or administration route. | - Optimize drug formulation to enhance solubility and absorption.- Select an appropriate animal model with a known response to PPARα agonists.- Conduct dose-response studies to determine the optimal dosage for the chosen model. |
| High variability in in vitro cell-based assay results. | - Cell line instability or contamination (e.g., mycoplasma).- Inconsistent cell seeding density.- Degradation of this compound in culture medium.- Pipetting errors or improper mixing. | - Regularly test cell lines for mycoplasma and authenticate cell line identity.- Ensure consistent cell seeding density across all wells.- Prepare fresh this compound solutions for each experiment and minimize exposure to light and high temperatures.- Use calibrated pipettes and ensure thorough mixing of reagents. |
| Unexpected changes in gene expression unrelated to lipid metabolism. | - Off-target effects of this compound.- Activation of other PPAR isoforms (γ or β/δ). | - Perform counter-screening assays to assess the activity of this compound on other PPAR isoforms.- Conduct whole-transcriptome analysis (e.g., RNA-seq) to identify potential off-target gene regulation. |
| Cell toxicity or death observed at higher concentrations of this compound. | - Compound-induced cytotoxicity. | - Determine the cytotoxic concentration (CC50) of this compound in your specific cell line using a cell viability assay.- Ensure that the experimental concentrations used are well below the cytotoxic threshold. |
| Precipitation of this compound in culture medium. | - Poor aqueous solubility of the compound. | - Use a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution and then dilute it in the culture medium.- Ensure the final solvent concentration in the medium is low and non-toxic to the cells. |
Data Presentation
Table 1: Summary of this compound's Effects on Human Lipid Profiles
| Parameter | Dosage | Treatment Duration | Mean Reduction/Increase | Reference |
| Total Cholesterol | 100 mg/day | 3 months | -17.3% | |
| LDL-Cholesterol | 100 mg/day | 3 months | -14.9% | |
| HDL-Cholesterol | 100 mg/day | 3 months | +15.3% | |
| Triglycerides | 100 mg/day | 3 months | -50% | |
| Apoprotein B | 100 mg/day | 3 months | -19.7% | |
| Apoprotein A1 | 100 mg/day | 3 months | +20.3% | |
| Apoprotein A2 | 100 mg/day | 3 months | +26.8% | |
| LDL-Cholesterol | 100 mg, once daily | Not Specified | -10% to -28% | |
| Triglycerides | 100 mg, once daily | Not Specified | -20% to -58% | |
| HDL-Cholesterol | 100 mg, once daily | Not Specified | +8.5% to +23.9% |
Table 2: Effects of this compound on Lipid Parameters in Rats
| Diet | This compound Dosage | Effect on Total Plasma Cholesterol | Effect on HDL Cholesterol | Reference |
| Normal | 10-50 mg/kg | -22% to -33.4% | -24% to -45% | |
| Hypercholesterolemic | 50 mg/kg | -25% | +166% |
Experimental Protocols
PPARα Luciferase Reporter Gene Assay
This assay is used to determine the in vitro potency and efficacy of this compound in activating PPARα.
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Expression vector for human PPARα
-
Luciferase reporter vector containing a PPAR response element (PPRE)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
This compound
-
Positive control (e.g., a known PPARα agonist)
-
Cell culture medium and supplements
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A control vector (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity against the concentration of this compound to determine the EC50 value.
In Vitro Lipolysis Assay for Lipid-Based Formulations
This assay simulates the digestion of a lipid-based formulation of this compound to assess its ability to maintain the drug in a solubilized state.
Materials:
-
Lipid-based formulation of this compound
-
Digestion buffer (simulating intestinal fluid)
-
Pancreatin solution or lipase
-
pH-stat apparatus
-
Centrifuge
-
HPLC system for this compound quantification
Methodology:
-
Dispersion: Disperse the this compound formulation in the digestion buffer at 37°C in the reaction vessel of the pH-stat.
-
Digestion Initiation: Initiate the digestion by adding the pancreatin solution or lipase. Maintain the pH at a constant level (e.g., 6.5) using the pH-stat to titrate the released free fatty acids with NaOH.
-
Sampling: At various time points during the digestion, collect aliquots from the reaction vessel.
-
Phase Separation: Immediately stop the enzymatic reaction in the aliquots (e.g., by adding an inhibitor) and separate the aqueous and lipid phases by centrifugation.
-
Quantification: Determine the concentration of this compound in the aqueous phase using a validated HPLC method.
-
Data Analysis: Plot the concentration of solubilized this compound in the aqueous phase over time to evaluate the formulation's performance.
Quantitative PCR (qPCR) for PPARα Target Gene Expression
This protocol is for measuring the change in expression of PPARα target genes in response to this compound treatment in cultured cells or animal tissues.
Materials:
-
Cultured cells or tissue samples treated with this compound or vehicle
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Methodology:
-
RNA Extraction: Isolate total RNA from the cells or tissues using a suitable RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizations
Signaling Pathway
Caption: this compound activates PPARα, leading to changes in gene expression that regulate lipid metabolism.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. This compound:pharmacodynamic properties and therapeutic use in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid-lowering effect of the new drugs eniclobrate and this compound in patients with hyperlipidemia type II a and type II b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound (Turec) in the treatment of primary hyperlipoproteinemia. I. Effect on cholesterol, lipid and apoprotein levels] - PubMed [pubmed.ncbi.nlm.nih.gov]
Beclobrate Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the potential off-target effects of beclobrate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a fibric acid derivative that primarily acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Activation of PPARα leads to changes in the transcription of genes involved in lipid metabolism, resulting in reduced plasma triglycerides and cholesterol.
Q2: Why is it important to investigate the off-target effects of this compound?
While this compound's primary target is well-established, understanding its off-target interactions is crucial for a complete safety and efficacy profile. Off-target effects can lead to unexpected side effects or reveal novel therapeutic applications. Regulatory agencies often require a thorough assessment of a drug's specificity to minimize the risk of adverse events in clinical trials.[1][2][3]
Q3: What are some potential off-target pathways for fibrates like this compound?
Studies on other fibrates, such as fenofibrate and gemfibrozil, suggest potential off-target effects that are independent of PPARα activation. One notable pathway is the inhibition of STAT3 signaling, which has been observed with other fibrates.[4] Additionally, some fibrates have shown to have antiproliferative effects that may be mediated by off-target pathways.[5] It is plausible that this compound may interact with other nuclear receptors, such as PXR and CAR, which are involved in xenobiotic metabolism.
Q4: What experimental approaches can be used to identify this compound's off-target effects?
A tiered approach is recommended. Initial screening can be performed using broad-based assays like receptor binding panels or kinase screens. For more in-depth analysis, techniques such as cellular thermal shift assays (CETSA), proteomic profiling, and metabolomic analysis can identify specific protein interactions and pathway alterations.
Troubleshooting Guides
Cellular & Biochemical Assays
Q5: I am not seeing a thermal shift in my Cellular Thermal Shift Assay (CETSA) with this compound. What could be the problem?
| Possible Cause | Troubleshooting Step |
| Insufficient Compound Concentration | Increase the concentration of this compound. Ensure the concentration used is sufficient to saturate the target protein. |
| Protein Not Expressed or at Low Levels | Confirm protein expression in your cell line or tissue using Western blot or qPCR. |
| No Direct Binding | This compound may not directly bind to the protein of interest. Consider an alternative assay to measure downstream effects. |
| Suboptimal Assay Conditions | Optimize the heating gradient and duration. Ensure cell lysis is complete. |
| Protein Instability | The target protein may be inherently unstable. Try using a different cell line or expressing a more stable variant. |
Q6: My luciferase reporter assay for nuclear receptor activation is showing high background or inconsistent results.
| Possible Cause | Troubleshooting Step |
| Promoter Leakiness | Use a reporter construct with a minimal promoter to reduce basal activity. |
| Cell Viability Issues | Perform a cell viability assay (e.g., MTT or trypan blue) to ensure this compound is not cytotoxic at the concentrations tested. |
| Variable Transfection Efficiency | Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency. |
| Reagent Instability | Prepare fresh luciferase substrate for each experiment and protect it from light. |
| Signal Saturation | If using a strong promoter, you may be saturating the signal. Reduce the amount of reporter plasmid DNA used for transfection. |
Protein Interaction & Expression Analysis
Q7: I am having trouble with my co-immunoprecipitation (Co-IP) experiment to validate a potential off-target interaction.
| Possible Cause | Troubleshooting Step |
| Weak or Transient Interaction | Use a cross-linking agent to stabilize the protein complex before cell lysis. |
| Antibody Issues | Ensure the antibody is validated for IP. Use a high-quality antibody specific to the target protein. |
| Harsh Lysis Conditions | Use a milder lysis buffer (e.g., non-ionic detergents) to preserve protein-protein interactions. |
| High Background | Pre-clear the cell lysate with beads before adding the specific antibody. Increase the stringency of the wash buffers. |
Q8: My Western blot is showing weak or no signal for the target protein after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Low Protein Expression | Increase the amount of protein loaded onto the gel. |
| Poor Antibody Binding | Optimize the primary antibody concentration and incubation time. Try a different primary antibody if the problem persists. |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage. |
| Protein Degradation | Add protease inhibitors to your lysis buffer. |
Quantitative Data Summary
The following tables present hypothetical quantitative data for this compound's interaction with its primary target and potential off-targets, based on typical values observed for other fibrates. These values should be experimentally determined for this compound.
Table 1: this compound Binding Affinities (Kd)
| Target | Assay Method | Kd (nM) |
| PPARα | Radioligand Binding | 50 |
| STAT3 (SH2 domain) | Surface Plasmon Resonance | 1500 |
| PXR | Competitive Binding Assay | 5000 |
| CAR | Competitive Binding Assay | >10000 |
Table 2: this compound Functional Activity (IC50/EC50)
| Target/Pathway | Assay Type | IC50/EC50 (µM) |
| PPARα Activation | Luciferase Reporter Assay | 0.5 |
| STAT3 Phosphorylation | Western Blot | 10 |
| PXR Activation | Luciferase Reporter Assay | 25 |
| CAR Activation | Luciferase Reporter Assay | >50 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Nuclear Receptors
This protocol is designed to determine the binding affinity of this compound for a nuclear receptor (e.g., PPARα, PXR, CAR).
Materials:
-
Purified nuclear receptor protein
-
Radiolabeled ligand specific for the receptor (e.g., [3H]-GW7647 for PPARα)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 10% glycerol)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filter manifold
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled ligand, and the diluted this compound or vehicle control.
-
Add the purified nuclear receptor protein to initiate the binding reaction.
-
Incubate the plate at room temperature for 2 hours to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a filter manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Luciferase Reporter Gene Assay for Nuclear Receptor Activation
This protocol assesses the functional activation of a nuclear receptor by this compound.
Materials:
-
HEK293T cells
-
Expression plasmid for the nuclear receptor of interest (e.g., pCMX-hPPARα)
-
Luciferase reporter plasmid containing a response element for the nuclear receptor (e.g., pGL3-PPRE-luc)
-
Control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the this compound concentration to determine the EC50 value.
Visualizations
Caption: this compound's primary and potential off-target signaling pathways.
Caption: Workflow for investigating this compound's off-target effects.
References
- 1. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 4. Pharmacological inhibition of STAT3 pathway ameliorates acute liver injury in vivo via inactivation of inflammatory macrophages and hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPARα agonist fenofibrate suppresses tumor growth through direct and indirect angiogenesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Beclobrate Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Beclobrate concentration for various in vitro assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro assays?
A1: Based on available data for its active form, beclobrinic acid, a starting concentration range of 0.1 mM to 1.5 mM has been used in studies on human platelets.[1] For cell-based assays involving liver cells, such as cytotoxicity or PPARα activation assays, a broader range should be explored, starting from low micromolar (e.g., 1 µM) to the low millimolar range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM to 50 mM) in anhydrous DMSO. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Q3: What is the maximum final concentration of DMSO I can use in my cell culture?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. It is essential to determine the tolerance of your specific cell line to DMSO by running a vehicle control (media with the same final concentration of DMSO without this compound).
Q4: I'm observing precipitation when I dilute my this compound stock solution in the cell culture medium. What can I do?
A4: Precipitation of hydrophobic compounds upon dilution in aqueous media is a common issue. Here are some troubleshooting steps:
-
Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Vortex during dilution: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Use a serum-containing medium for dilution: If your experimental protocol allows, proteins in fetal bovine serum (FBS) can help to increase the apparent solubility of hydrophobic compounds.
-
Prepare working solutions fresh: Prepare the final working concentrations of this compound immediately before adding them to your cell cultures.
Q5: How stable is this compound in cell culture medium?
A5: The stability of this compound in cell culture media at 37°C has not been extensively reported. Fibrates can be susceptible to hydrolysis in aqueous solutions. The stability will depend on the pH, temperature, and composition of the medium. It is recommended to perform a stability study to determine the half-life of this compound under your specific experimental conditions. For long-term incubations (>24 hours), consider replenishing the medium with freshly prepared this compound at regular intervals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect | - this compound concentration is too low.- this compound has degraded in the cell culture medium.- The cell line is not responsive to this compound. | - Perform a dose-response experiment with a wider concentration range.- Check the stability of this compound in your media over the time course of your experiment. Replenish with fresh compound if necessary.- Ensure your cell line expresses the target receptor (e.g., PPARα). |
| High cell death or cytotoxicity | - this compound concentration is too high.- The final DMSO concentration is toxic to the cells. | - Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the IC50 value.- Lower the final DMSO concentration in your experiments and always include a vehicle control. |
| Poor reproducibility of results | - Inconsistent preparation of this compound working solutions.- Variability in cell seeding density.- Freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions for each experiment from a single-use aliquot of the stock solution.- Ensure consistent cell numbers are seeded for each experiment.- Aliquot the stock solution to avoid repeated freezing and thawing. |
Quantitative Data Summary
Table 1: Reported In Vitro Concentrations of Beclobrinic Acid (Active Form of this compound)
| Assay Type | Cell/System Type | Concentration Range | Observed Effect |
| Platelet Aggregation and Serotonin Secretion | Human Platelet-Rich Plasma | 0.1 - 1.5 mM | Concentration-dependent inhibition |
Table 2: Suggested Starting Concentration Ranges for this compound in Various In Vitro Assays
| Assay Type | Cell Line Example | Suggested Starting Range |
| Cytotoxicity Assay (e.g., MTT, LDH) | HepG2, Primary Hepatocytes | 1 µM - 2 mM |
| PPARα Activation Assay (e.g., Reporter Gene) | HepG2 | 1 µM - 100 µM |
| Gene Expression Analysis (e.g., qPCR) | Liver cell lines | 1 µM - 100 µM |
| Protein Expression Analysis (e.g., Western Blot) | Liver cell lines | 1 µM - 100 µM |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity in HepG2 Cells using MTT Assay
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium from a 1000X DMSO stock. Create a serial dilution to obtain a range of final concentrations (e.g., 1, 10, 50, 100, 500, 1000, 2000 µM). Prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells. Incubate for 24, 48, or 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: PPARα Activation Reporter Gene Assay in HepG2 Cells
-
Cell Transfection: Co-transfect HepG2 cells with a PPARα expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).
-
Cell Seeding: Seed the transfected cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a known PPARα agonist (e.g., GW7647 at 1 µM) as a positive control and a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions of the luciferase assay kit.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Express the results as fold induction over the vehicle control.
Visualizations
Caption: General experimental workflow for in vitro assays with this compound.
Caption: Simplified signaling pathway of this compound via PPARα activation.
References
Beclobrate Dose-Response Curve Analysis: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beclobrate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a fibric acid derivative that primarily acts as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and catabolism, ultimately leading to a reduction in plasma triglycerides and an alteration in cholesterol levels.[1][2][3]
Q2: Which cell lines are suitable for in vitro this compound dose-response studies?
A2: The choice of cell line depends on the specific research question. For studying the effects of this compound on lipid metabolism, human hepatocarcinoma cell lines such as HepG2 are a common and relevant choice as the liver is a primary site of action for fibrates.[4][5] These cells express PPARα and are capable of lipid accumulation, making them a suitable model to assess the dose-dependent effects of this compound on lipid droplets. Other cell types expressing PPARα may also be used depending on the focus of the study.
Q3: What is a typical concentration range for this compound in an in vitro dose-response experiment?
A3: A typical concentration range for this compound in an in vitro experiment should span several orders of magnitude to capture the full dose-response curve, including the baseline, the linear portion, and the saturation phase. Based on studies with other fibrates, a starting range could be from 0.1 µM to 100 µM . However, the optimal range should be determined empirically for your specific cell line and assay through a pilot experiment.
Q4: How should I prepare a this compound stock solution for cell culture experiments?
A4: this compound is a lipophilic compound with low aqueous solubility. Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) . Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted in the same solvent to create a dilution series. When adding the compound to your cell culture medium, ensure that the final concentration of DMSO is low (typically ≤ 0.1% v/v ) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Dose-Response Curve
Symptoms:
-
A flat dose-response curve with no observable effect.
-
A high degree of variability between replicate wells.
-
An irregular or non-sigmoidal curve shape.
| Possible Cause | Troubleshooting Steps |
| This compound Precipitation | This compound may precipitate in the aqueous cell culture medium, especially at higher concentrations. Visually inspect the wells for any precipitate. To mitigate this, consider using a lower starting concentration or preparing the final dilutions in a medium containing a low percentage of serum or a solubilizing agent, if compatible with your assay. |
| Incorrect Concentration Range | The selected concentration range may be too high or too low to capture the dynamic portion of the dose-response curve. Perform a wider range-finding experiment (e.g., from 1 nM to 1 mM) to identify the optimal concentration window. |
| Cell Seeding Inconsistency | Uneven cell distribution across the plate can lead to significant variability. Ensure the cell suspension is homogenous before and during seeding. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even cell settling. |
| Pipetting Errors | Inaccurate pipetting of the compound or reagents can introduce significant errors. Ensure pipettes are calibrated regularly. Use reverse pipetting for viscous solutions and change tips between each concentration. |
| Assay Incubation Time | The incubation time with this compound may be too short for a significant biological response to occur. Optimize the incubation time by performing a time-course experiment (e.g., 24, 48, and 72 hours). |
Issue 2: High Background Signal or Low Assay Window
Symptoms:
-
High signal in the negative/vehicle control wells.
-
Small difference between the minimum and maximum response (low signal-to-background ratio).
| Possible Cause | Troubleshooting Steps |
| Cellular Autofluorescence | If using a fluorescence-based readout, the cells themselves or the this compound compound may exhibit autofluorescence at the detection wavelengths. Measure the fluorescence of unstained cells and cells treated with this compound in the absence of the fluorescent reporter. If significant, consider using a different fluorescent dye with alternative excitation/emission spectra or a luminescence-based assay. |
| Contaminated Reagents | Bacterial or fungal contamination in the cell culture medium or assay reagents can lead to a high background signal. Always use sterile techniques and fresh, high-quality reagents. |
| Suboptimal Reagent Concentrations | The concentration of the detection reagent (e.g., antibody, fluorescent dye) may be too high, leading to non-specific binding or signal. Titrate the detection reagent to determine the optimal concentration that provides a good signal-to-background ratio. |
| Insufficient Washing Steps | In assays requiring washing steps (e.g., immunoassays), residual unbound reagents can contribute to a high background. Increase the number and/or volume of washes. |
Issue 3: Unexpected Cytotoxicity
Symptoms:
-
A sharp drop in cell viability at higher this compound concentrations that is not the intended endpoint.
-
Visual observation of cell detachment or morphological changes indicative of cell death.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | At high concentrations, this compound may induce off-target effects leading to cytotoxicity. It is crucial to determine the cytotoxic concentration range of this compound for your specific cell line. |
| DMSO Toxicity | The final concentration of DMSO in the cell culture medium may be too high. Ensure the final DMSO concentration does not exceed 0.1% (v/v), or a lower concentration if your cells are particularly sensitive. |
| Confounding Effects on Cell Proliferation | Some fibrates have been shown to have a biphasic effect on cell proliferation, with increased proliferation at lower concentrations and inhibition at higher concentrations. It is important to distinguish between a specific effect on the target pathway and a general effect on cell health. |
| Solution | Perform a standard cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) in parallel with your primary dose-response experiment to determine the concentration at which this compound becomes toxic to your cells. The concentrations used in your functional assays should be below the cytotoxic threshold. |
Data Presentation
The following table provides an example of how to structure quantitative data from a this compound dose-response experiment. Note: The data presented here is for illustrative purposes only and does not represent actual experimental results.
Table 1: Example of this compound Dose-Response Data on Lipid Accumulation in HepG2 Cells
| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of Lipid Accumulation |
| 0 (Vehicle Control) | 1500 | 75 | 0% |
| 0.1 | 1450 | 68 | 3.3% |
| 1 | 1200 | 55 | 20.0% |
| 5 | 850 | 42 | 43.3% |
| 10 | 600 | 35 | 60.0% |
| 25 | 400 | 28 | 73.3% |
| 50 | 350 | 25 | 76.7% |
| 100 | 325 | 20 | 78.3% |
From this data, a dose-response curve can be plotted and the EC50 value (the concentration at which 50% of the maximal response is observed) can be calculated using a suitable non-linear regression model.
Experimental Protocols
Protocol 1: In Vitro this compound Dose-Response Analysis of Lipid Accumulation in HepG2 Cells
This protocol describes a method to assess the dose-dependent effect of this compound on lipid accumulation in HepG2 cells using a fluorescent dye.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Nile Red or BODIPY 493/503 fluorescent dye
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde solution (4% in PBS)
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Methodology:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed HepG2 cells into a 96-well clear-bottom black plate at a density of 10,000-20,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound and Oleic Acid Solutions:
-
Prepare a 50 mM stock solution of this compound in 100% DMSO.
-
Prepare a 10 mM stock solution of oleic acid complexed with BSA in serum-free DMEM.
-
From the this compound stock, prepare a serial dilution series in DMSO. Then, dilute this series in serum-free DMEM to the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the well should be ≤ 0.1%.
-
-
Cell Treatment:
-
After 24 hours of cell attachment, remove the culture medium.
-
Add 100 µL of serum-free DMEM containing the different concentrations of this compound and a fixed concentration of oleic acid (to induce lipid accumulation, e.g., 200 µM) to the respective wells.
-
Include a vehicle control (0.1% DMSO and oleic acid) and a negative control (serum-free medium only).
-
Incubate the plate for 24-48 hours.
-
-
Staining of Lipid Droplets:
-
Remove the treatment medium and wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare a working solution of Nile Red (e.g., 1 µg/mL in PBS) or BODIPY 493/503 (e.g., 2 µM in PBS).
-
Add 100 µL of the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em ~485/550 nm for Nile Red, ~493/503 nm for BODIPY).
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the data to the vehicle control (set as 100% lipid accumulation or 0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualization
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 4. Inhibition of Lipid Accumulation and Oxidation in Hepatocytes by Bioactive Bean Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Beclobrate Insolubility in Aqueous Solutions
Welcome to the technical support center for Beclobrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with this compound's poor aqueous solubility. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a lipid-lowering agent belonging to the fibrate class of drugs.[1][2] Like many other fibrates, it is a poorly water-soluble molecule. This low aqueous solubility can lead to challenges in formulation development, resulting in poor dissolution, low bioavailability, and variable therapeutic efficacy.[3] Overcoming its insolubility is crucial for developing effective oral dosage forms.
Q2: What are the general strategies to improve the solubility of poorly soluble drugs like this compound?
A2: Several strategies can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized as:
-
Physical Modifications: These include particle size reduction (micronization, nanonization), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in inert carriers.[3]
-
Chemical Modifications: This involves creating salts or co-crystals of the drug molecule to alter its physicochemical properties.[3]
-
Use of Excipients: This includes the use of co-solvents, surfactants, and complexing agents like cyclodextrins.
-
Lipid-Based Formulations: Techniques such as self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic drugs.
Q3: To which Biopharmaceutics Classification System (BCS) class does this compound likely belong?
Q4: How does this compound exert its therapeutic effect?
A4: this compound, like other fibrates, is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that acts as a transcription factor, regulating the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation and a reduction in triglyceride levels.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation of this compound due to its poor aqueous solubility.
| Problem | Potential Cause | Recommended Solution |
| Low dissolution rate of raw this compound powder. | Inherently poor aqueous solubility and large particle size. | Employ particle size reduction techniques such as micronization or wet milling to increase the surface area available for dissolution. |
| Precipitation of this compound upon dilution of a stock solution. | The solvent capacity is exceeded upon addition to an aqueous medium. | Consider formulating a solid dispersion with a hydrophilic polymer (e.g., PVP K30) to maintain the drug in an amorphous, higher-energy state. Alternatively, a self-emulsifying drug delivery system (SEDDS) can be developed to form a stable microemulsion upon dilution. |
| Inconsistent results in in-vitro dissolution studies. | Agglomeration of fine drug particles, poor wetting. | Incorporate a suitable surfactant (e.g., sodium lauryl sulfate) into the formulation to improve wettability and prevent particle agglomeration. |
| Low oral bioavailability in animal studies despite in-vitro dissolution. | In-vivo precipitation or inadequate solubilization in gastrointestinal fluids. | Develop a lipid-based formulation like a SEDDS. These systems can help maintain the drug in a solubilized state in the GI tract, facilitating absorption. |
| Difficulty in preparing a stable amorphous solid dispersion. | Recrystallization of the drug over time. | Optimize the drug-to-polymer ratio and select a polymer that has strong interactions with this compound to inhibit recrystallization. Proper drying and storage conditions are also critical. |
Quantitative Data on Solubility Enhancement (Using Fenofibrate as a Representative Fibrate)
| Solvent/System | Solubility of Fenofibrate (mg/mL) | Reference |
| Water | ~0.0008 | |
| Ethanol | 1 | |
| Dimethyl Sulfoxide (DMSO) | 15 | |
| 1:3 solution of DMF:PBS (pH 7.2) | 0.25 | |
| Aqueous solution with 0.1 M Sodium Lauryl Sulfate | ~0.91 | |
| Solid Dispersion in PEG 6000 | Significant increase reported |
Note: This data is for Fenofibrate and should be used as a general guide. Experimental determination of this compound's solubility in these systems is recommended.
Experimental Protocols
Preparation of a this compound-PVP K30 Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to enhance the solubility of a poorly soluble drug.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (or other suitable organic solvent)
-
Magnetic stirrer
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve a specific ratio of this compound and PVP K30 (e.g., 1:1, 1:3, 1:5 by weight) in a minimal amount of ethanol with continuous stirring until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by placing the solution in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Drying: Ensure complete removal of the solvent by drying the solid mass under vacuum for an extended period (e.g., 24 hours).
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm amorphous state).
Particle Size Reduction of this compound by Wet Milling
This protocol outlines a general procedure for reducing the particle size of a drug substance in a liquid medium.
Materials:
-
This compound
-
Dispersion medium (e.g., purified water with a stabilizer)
-
Stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC)
-
Wet milling equipment (e.g., a bead mill)
-
Milling media (e.g., zirconium oxide beads)
Procedure:
-
Preparation of Suspension: Prepare a suspension of coarse this compound powder in the dispersion medium containing the dissolved stabilizer.
-
Milling: Introduce the suspension into the milling chamber containing the milling media.
-
Operation: Operate the mill at a specific speed and for a predetermined time. The high-energy impact of the milling media will break down the drug particles.
-
Monitoring: Monitor the particle size distribution at different time intervals using a suitable technique (e.g., laser diffraction).
-
Collection: Once the desired particle size is achieved, separate the nanosuspension from the milling media.
-
Characterization: Characterize the resulting nanosuspension for particle size, zeta potential, and dissolution rate.
Visualizations
Signaling Pathway
Caption: this compound's Mechanism of Action via the PPARα Signaling Pathway.
Experimental Workflow
Caption: General Workflow for Enhancing this compound's Solubility.
Troubleshooting Logic
Caption: A Logical Approach to Troubleshooting this compound's Insolubility.
References
Preventing Beclobrate degradation in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Beclobrate during experimental procedures. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound is a fibric acid derivative with the chemical formula C₂₀H₂₃ClO₃. Structurally, it is the ethyl ester of 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoic acid. Its structure contains an ethyl ester and an ether linkage, which are important considerations for its stability. This compound is used in research for its lipid-lowering properties.[1][2][3]
Q2: What are the primary pathways through which this compound can degrade?
Based on its chemical structure and data from related fibrate compounds, this compound is susceptible to the following degradation pathways:
-
Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to form beclobric acid and ethanol.
-
Oxidation: The ether linkage and aromatic rings can be susceptible to oxidative degradation, particularly in the presence of oxidizing agents or under harsh conditions.
-
Photodegradation: Exposure to light, especially ultraviolet (UV) light, can induce degradation. Many fibrates are known to be photolabile.
-
Thermal Degradation: High temperatures can accelerate the rates of hydrolysis and oxidation.
Q3: What are the general recommendations for storing this compound?
To ensure the stability of this compound, it is recommended to:
-
Store in a cool, dark place: Protect from light and elevated temperatures. Refrigeration (2-8°C) is advisable for long-term storage.
-
Use airtight containers: Minimize exposure to air and moisture to prevent oxidation and hydrolysis.
-
Store in an inert atmosphere: For highly sensitive experiments, storing under an inert gas like argon or nitrogen can further prevent oxidation.
Troubleshooting Guide
Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A decrease in this compound concentration is likely due to chemical degradation. Consider the following potential causes and solutions:
| Potential Cause | Recommended Action |
| Solvent pH | This compound's ester linkage is susceptible to hydrolysis. Avoid highly acidic or basic aqueous solutions. If possible, use a neutral, buffered solution (pH 6-7.5) for aqueous preparations. For long-term storage, aprotic organic solvents like acetonitrile or DMSO are preferable. |
| Light Exposure | This compound may be photolabile. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
| Storage Temperature | Elevated temperatures accelerate degradation. Store stock solutions at recommended low temperatures (e.g., 2-8°C) and allow them to equilibrate to room temperature only before use. Avoid repeated freeze-thaw cycles. |
| Oxidation | If the solvent is not de-gassed, dissolved oxygen can contribute to oxidative degradation. For long-term storage or sensitive applications, use solvents that have been de-gassed by sparging with nitrogen or argon. |
Q2: I see extra peaks in my chromatogram when analyzing this compound. Are these degradation products?
The appearance of new peaks in your chromatogram (e.g., via HPLC) is a strong indication of degradation. The primary degradation product from hydrolysis is expected to be beclobric acid, which is more polar than this compound and will likely have a shorter retention time on a reverse-phase HPLC column. Other peaks could result from oxidation or photodegradation.
To confirm if the new peaks are degradation products:
-
Perform a forced degradation study: Intentionally expose a sample of this compound to stress conditions (acid, base, peroxide, heat, light) as detailed in the experimental protocol below.
-
Analyze the stressed samples: Compare the chromatograms of the stressed samples to your experimental sample. If the new peaks in your sample match the retention times of the peaks generated under stress conditions, they are likely degradation products.
Q3: How can I prepare a stable this compound solution for my experiments?
-
Solvent Selection: For stock solutions, use high-purity, anhydrous aprotic solvents such as acetonitrile or DMSO. For aqueous experimental media, prepare the solution fresh and use a buffer to maintain a neutral pH.
-
Preparation Conditions: Prepare solutions under subdued light.
-
Storage: Store stock solutions in small, single-use aliquots at ≤ -20°C to minimize freeze-thaw cycles. Store working solutions at 2-8°C and use them within a short period.
Quantitative Data on Fibrate Stability
| Stress Condition | Temperature (°C) | Duration | Degradation (%) | Primary Degradation Product |
| 0.1 M HCl (Acid Hydrolysis) | 50 | 4 hours | Significant | Fenofibric Acid |
| 0.1 M NaOH (Base Hydrolysis) | 50 | 4 hours | Rapid | Fenofibric Acid |
| 3% H₂O₂ (Oxidation) | 25 | 24 hours | Moderate | Oxidized derivatives |
| UV Light (Photolysis) | 25 | 7 days | Significant | Various photoproducts |
| Dry Heat (Thermal) | 70 | 48 hours | Minor | - |
This data is representative of fibrate stability and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC (RP-HPLC) method suitable for quantifying this compound and separating it from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 286 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the mobile phase.
3. Sample Preparation:
-
Dilute the experimental sample with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the experimental samples.
-
The concentration of this compound is determined from the peak area using the calibration curve. Degradation is indicated by a decrease in the this compound peak area and the appearance of new peaks.
Protocol 2: Forced Degradation Study of this compound
This study is designed to intentionally degrade this compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.
1. Preparation of this compound Solution:
-
Prepare a 100 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Add 1 M HCl to the this compound solution to a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 M NaOH to the this compound solution to a final concentration of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Add 30% H₂O₂ to the this compound solution to a final concentration of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the this compound solution at 70°C, protected from light, for 48 hours.
-
Photolytic Degradation: Expose the this compound solution to a calibrated light source (providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter) at room temperature. A dark control sample should be stored under the same conditions.
3. Sample Analysis:
-
At the end of the exposure period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by the stability-indicating HPLC method described above.
Visualizations
Caption: Hypothesized hydrolytic degradation pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: A decision tree for troubleshooting this compound degradation.
References
Technical Support Center: Beclobrate Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential confounding factors in animal studies involving Beclobrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fibric acid derivative that acts as a hypolipidemic agent, primarily to lower plasma cholesterol and triglyceride levels.[1] Its mechanism of action is mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[1] PPAR-α is a nuclear receptor that, upon activation, alters the transcription of genes involved in lipid metabolism.[1][2]
Q2: What are the expected effects of this compound on lipid profiles in animal models?
A2: In animal models, this compound has been shown to lower total plasma cholesterol.[3] It also typically leads to a significant reduction in triglycerides. The effect on High-Density Lipoprotein (HDL) cholesterol can vary depending on the experimental model.
Q3: Is this compound administered as an active compound?
A3: this compound is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, beclobric acid. This compound is a racemic mixture, and its enantiomers have different pharmacokinetic profiles, which can be a source of variability in experimental results.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Effects on Lipid Profiles
Symptoms:
-
High variability in plasma triglyceride and cholesterol levels between animals in the same treatment group.
-
Results are not consistent with previous studies.
-
Unexpected increase in certain lipid fractions.
Potential Confounding Factors & Troubleshooting Steps:
| Confounding Factor | Troubleshooting Steps |
| Dietary Composition | Ensure a standardized and consistent diet for all animals throughout the study. The lipid-lowering effects of this compound can differ significantly between animals on a normal chow diet versus a high-fat/high-cholesterol diet. |
| Food Intake (Fasting vs. Fed State) | This compound is a lipophilic compound, and its absorption can be significantly affected by the presence of food. Implement a strict and consistent fasting protocol (e.g., overnight fasting) for all animals before blood sampling. If studying the effects in a fed state, provide a standardized meal at a consistent time before dosing and sampling. |
| Animal Model and Strain | The lipid metabolism and response to fibrates can vary between different species and even strains of the same species. Ensure the chosen animal model is appropriate for the study of dyslipidemia and that the strain is well-characterized. |
| Racemic Mixture of this compound | The two enantiomers of beclobric acid have different pharmacokinetic profiles. This inherent variability might contribute to inconsistent results. Consider using an analytical method that can distinguish between the enantiomers if high precision is required. |
Issue 2: Observation of Hepatomegaly or Changes in Liver Enzymes
Symptoms:
-
Enlarged liver observed during necropsy.
-
Elevated liver enzymes (e.g., ALT, AST) in blood samples.
-
Increased liver triglyceride levels.
Potential Confounding Factors & Troubleshooting Steps:
| Confounding Factor | Troubleshooting Steps |
| Dose-Related Hepatotoxicity | Fibrates, as a class, are known to be hepatomegalic in rodents. This is often a result of peroxisome proliferation. Review the literature for established tolerated dose ranges for this compound in your chosen animal model. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) under your specific experimental conditions. |
| Species-Specific Metabolism | The metabolic pathways of fibrates can differ significantly between species, potentially leading to the accumulation of metabolites that could be hepatotoxic in some species but not others. Consider the known metabolic pathways of this compound in your chosen animal model. |
Data Presentation
Table 1: Effects of this compound on Plasma Lipids in Rats on Different Diets
| Diet | Dose (mg/kg) | Total Cholesterol Reduction (%) | HDL Cholesterol Change (%) | Reference |
| Normal | 10-50 | 22 - 33.4 | -24 to -45 | |
| Hypercholesterolemic | 50 | 25 | +166 |
Table 2: Effects of this compound on Hepatic Parameters in Normocholesterolemic Rats
| Parameter | Observation | Reference |
| Liver Weight | Hepatomegalic (enlarged) | |
| Liver Triglycerides | Increased | |
| HMG-CoA Reductase Activity | Enhanced | |
| Cholesterol-7 alpha hydroxylase | No effect |
Experimental Protocols
Protocol 1: Induction of Hypercholesterolemia in Rats
This protocol is a general guideline and should be adapted based on specific research goals and institutional animal care and use committee (IACUC) guidelines.
Objective: To induce a hypercholesterolemic state in rats to study the effects of this compound.
Materials:
-
Male Wistar rats (or other appropriate strain), 8-10 weeks old.
-
Standard chow diet.
-
High-cholesterol diet (e.g., standard chow supplemented with 1-2% cholesterol and 0.5% cholic acid).
-
This compound.
-
Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose).
Procedure:
-
Acclimatize rats for at least one week to the housing conditions with free access to standard chow and water.
-
Divide animals into control and experimental groups.
-
For the experimental group, replace the standard chow with the high-cholesterol diet. The control group continues on the standard chow.
-
Maintain the respective diets for a period of 2-4 weeks to establish hypercholesterolemia.
-
Monitor animal health and body weight regularly.
-
At the end of the induction period, collect baseline blood samples to confirm hypercholesterolemia (e.g., elevated total cholesterol and LDL-C).
-
Initiate treatment with this compound or vehicle. Administer the compound orally via gavage once daily for the duration of the study (e.g., 2-4 weeks).
-
At the end of the treatment period, collect final blood samples for lipid analysis.
-
Euthanize animals according to approved IACUC protocols for tissue collection (e.g., liver).
Protocol 2: Lipoprotein Analysis in Rat Plasma
Objective: To measure the concentration of different lipoprotein fractions in rat plasma.
Materials:
-
Rat plasma collected in EDTA tubes.
-
Commercial ELISA kits for rat LDL and HDL.
-
Alternatively, size-exclusion chromatography (e.g., FPLC) can be used for more detailed lipoprotein profiling.
-
Spectrophotometer or plate reader.
Procedure (using ELISA kits):
-
Thaw plasma samples on ice.
-
Prepare standards and samples according to the manufacturer's instructions for the specific ELISA kit. This typically involves a series of dilutions.
-
Add the prepared standards and samples to the appropriate wells of the microplate.
-
Incubate the plate as per the kit's protocol.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and read the absorbance at the specified wavelength using a microplate reader.
-
Calculate the concentration of LDL and HDL in the samples based on the standard curve.
Mandatory Visualization
Caption: this compound's mechanism of action via PPAR-α activation.
Caption: Troubleshooting workflow for unexpected results.
References
Technical Support Center: Hepatomegalic Effect of Beclobrate in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the hepatomegalic effect of Beclobrate in rats.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in liver weight in rats treated with this compound. Is this an expected effect?
A1: Yes, an increase in liver weight, known as hepatomegaly, is a well-documented effect of this compound and other fibrate drugs in rodents. This is considered a class effect and is primarily due to hepatocellular hypertrophy and hyperplasia.
Q2: What is the underlying mechanism for this compound-induced hepatomegaly in rats?
A2: this compound-induced hepatomegaly is primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). As a PPARα agonist, this compound binds to and activates this nuclear receptor in hepatocytes. This activation leads to a cascade of transcriptional events, including the upregulation of genes involved in peroxisome proliferation, fatty acid metabolism, and cell growth, ultimately resulting in an enlarged liver.
Q3: We have noticed changes in the activity of certain liver enzymes in our this compound-treated rats. Which enzymes are typically affected?
A3: this compound treatment in rats typically leads to a marked induction of enzymes associated with peroxisomal β-oxidation. Key enzymes that are significantly upregulated include acyl-CoA oxidase and carnitine acetyltransferase. Conversely, the activity of other enzymes, such as catalase, may be altered.[1][2] Monitoring these enzyme activities can serve as a biomarker for the pharmacological effect of this compound on the liver.
Q4: Our team is concerned about the potential for liver toxicity with this compound. Is the observed hepatomegaly indicative of liver damage?
A4: While hepatomegaly is a prominent effect, studies with fibrates in rats have shown that this enlargement, primarily due to hepatocellular hypertrophy, is not necessarily associated with significant liver injury, especially in short-term studies.[3] Pathological analysis often reveals hepatocellular hypertrophy as the main finding, with minimal or no significant increases in serum markers of liver damage like ALT and AST at therapeutic dose levels.[3] However, long-term and high-dose studies with some peroxisome proliferators have been associated with the development of liver tumors in rodents.
Q5: We are planning a study to investigate the hepatomegalic effect of this compound in rats. What is a typical dose and duration for such an experiment?
A5: Based on studies with structurally related fibrates like bezafibrate and clofibrate, effective doses for inducing hepatomegaly and peroxisome proliferation in rats are in the range of 10 to 100 mg/kg/day administered orally for a duration of 7 to 14 days.[4] A dose-response study is recommended to characterize the effect fully.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected increase in liver to body weight ratio.
-
Possible Cause 1: Incorrect Dosing or Bioavailability.
-
Troubleshooting: Verify the formulation and administration of this compound. Ensure proper gavage technique to deliver the full dose. Check the vehicle used for drug suspension for its suitability.
-
-
Possible Cause 2: Strain or Sex of the Rats.
-
Troubleshooting: Different rat strains can exhibit varying sensitivities to fibrates. For example, the Lewis strain has been shown to have a more pronounced response to bezafibrate than the Sprague-Dawley strain. Additionally, male rats are often more responsive to the hepatomegalic effects of fibrates than females. Ensure consistency in the strain and sex of the animals used across all experimental groups.
-
-
Possible Cause 3: Age of the Animals.
-
Troubleshooting: The responsiveness of rats to fibrates can be age-dependent, with immature rats showing a weaker response. It is advisable to use young adult rats for these studies and to report the age of the animals in the experimental protocol.
-
Issue 2: High variability in liver enzyme activity measurements.
-
Possible Cause 1: Inconsistent Sample Handling and Preparation.
-
Troubleshooting: Liver tissue should be processed consistently and rapidly after collection. Homogenization procedures and buffer compositions should be standardized across all samples. For enzyme assays, it is crucial to keep samples on ice to prevent degradation of enzyme activity.
-
-
Possible Cause 2: Assay Conditions Not Optimized.
-
Troubleshooting: Ensure that the enzyme assays are performed under optimal conditions (e.g., substrate concentration, pH, temperature) for rat liver homogenates. Refer to the detailed experimental protocols below for guidance on specific assays like acyl-CoA oxidase and catalase.
-
-
Possible Cause 3: Inter-animal Biological Variation.
-
Troubleshooting: A sufficient number of animals per group should be used to account for biological variability. Statistical analysis should be performed to determine the significance of the observed changes.
-
Data Presentation
The following tables summarize representative quantitative data on the effects of fibrates on rat liver, which are expected to be similar for this compound.
Table 1: Effect of Bezafibrate on Liver to Body Weight Ratio in Male Rats
| Treatment Group | Dose (mg/kg/day) | Duration (days) | Liver to Body Weight Ratio (%) | Percent Increase vs. Control |
| Control | 0 | 7 | 4.3 ± 0.4 | - |
| Bezafibrate (Low Dose) | 10 | 7 | 4.5 ± 0.2 | ~4.7% |
| Bezafibrate (High Dose) | 100 | 7 | 5.4 ± 0.3 | ~25.6% |
Data adapted from a study on bezafibrate in mice, which shows a similar dose-dependent increase in liver to body weight ratio as expected in rats.
Table 2: Effect of Bezafibrate on Hepatic Enzyme Activities in Male Rats
| Enzyme | Dose of Bezafibrate (mg/kg/day) | Duration (days) | Fold Increase vs. Control |
| Fatty Acyl-CoA Oxidase | 100 | 2 | 12.9 |
| Carnitine Acetyltransferase | 100 | 2 | 35.8 |
| Catalase | 100 | 2 | 1.73 |
Data from a study on bezafibrate in male rats.
Experimental Protocols
1. Animal Study Protocol (Oral Gavage)
-
Animals: Male Wistar or Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
Groups:
-
Control Group: Vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
This compound Group(s): this compound suspended in the vehicle at desired concentrations (e.g., 10, 30, 100 mg/kg body weight).
-
-
Administration: this compound or vehicle is administered once daily by oral gavage for the specified duration (e.g., 7 or 14 days).
-
Monitoring: Body weight and clinical signs of toxicity are monitored daily.
-
Termination: At the end of the treatment period, animals are euthanized, and blood and liver samples are collected. The liver is weighed, and the liver to body weight ratio is calculated. A portion of the liver is snap-frozen in liquid nitrogen for enzyme and molecular analyses, and another portion is fixed in 10% neutral buffered formalin for histopathology.
2. Acyl-CoA Oxidase Activity Assay
This protocol is based on the fluorometric measurement of H₂O₂ production.
-
Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.
-
Lauroyl-CoA (substrate).
-
4-Hydroxyphenylacetic acid.
-
Horseradish peroxidase.
-
Hydrogen peroxide (for standard curve).
-
-
Procedure:
-
Prepare liver homogenate (e.g., 10% w/v) in ice-cold assay buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
In a 96-well plate, add the liver homogenate supernatant.
-
Add the reaction mixture containing assay buffer, 4-hydroxyphenylacetic acid, and horseradish peroxidase.
-
Initiate the reaction by adding lauroyl-CoA.
-
Measure the fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 405 nm in a kinetic or fixed-time mode.
-
Generate a standard curve using known concentrations of hydrogen peroxide.
-
Calculate the enzyme activity as nmol of H₂O₂ produced per minute per mg of protein.
-
3. Catalase Activity Assay
This protocol is based on the spectrophotometric measurement of the decomposition of hydrogen peroxide.
-
Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.0.
-
Hydrogen peroxide (H₂O₂).
-
-
Procedure:
-
Prepare liver homogenate (e.g., 10% w/v) in ice-cold assay buffer.
-
Centrifuge the homogenate to obtain the supernatant.
-
Add the liver homogenate supernatant to a cuvette containing the assay buffer.
-
Initiate the reaction by adding a known concentration of H₂O₂.
-
Monitor the decrease in absorbance at 240 nm for a set period (e.g., 1-2 minutes) using a spectrophotometer.
-
The rate of decrease in absorbance is proportional to the catalase activity.
-
Calculate the enzyme activity using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹ at 240 nm) and express it as units per mg of protein.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced hepatomegaly in rats.
References
- 1. The short- and long-term effects of bezafibrate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species differences in the effects of bezafibrate, a hypolipidemic agent, on hepatic peroxisome-associated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling of hepatic gene expression in rats treated with fibric acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in the response of Sprague-Dawley and Lewis rats to bezafibrate: the hypolipidemic effect and the induction of peroxisomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with Beclobrate
Welcome to the technical support center for researchers utilizing Beclobrate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes.
Troubleshooting Guides
Here we address specific issues you may encounter during your experiments with this compound.
Issue 1: Contradictory HDL Cholesterol Results
-
Question: My in vivo study shows a decrease in HDL cholesterol in normolipidemic rats treated with this compound, which contradicts published clinical data showing an increase in HDL in hyperlipidemic patients. How can I explain this?
-
Answer: This is a documented phenomenon with this compound and other fibrates. The effect on HDL cholesterol can be dependent on the metabolic state of the animal model. In normolipidemic rats, this compound has been observed to decrease HDL cholesterol.[1] Conversely, in hypercholesterolemic rats and human patients with hyperlipidemia, this compound has been shown to cause a significant increase in HDL cholesterol.[1][2][3]
Troubleshooting Steps:
-
Verify the lipid profile of your animal model: Ensure you have baseline data confirming the normo- or hyperlipidemic state of your rats.
-
Consider the diet: The composition of the diet fed to the animals can significantly influence lipid metabolism and the effects of this compound.[1]
-
Analyze HDL particle composition: The unexpected decrease in HDL in normolipidemic rats could be accompanied by changes in HDL particle size and composition, such as an enrichment in apolipoprotein E (apo E), which might indicate altered cholesterol transport dynamics.
-
Issue 2: Unexpected Hepatotoxicity or Liver Enlargement
-
Question: I am observing signs of hepatotoxicity (e.g., elevated liver enzymes, liver enlargement) in my animal studies with this compound. Is this a known effect?
-
Answer: Yes, this compound and other fibrates have been associated with hepatotoxicity in some cases. Reports include hepatomegaly (liver enlargement) and increased liver triglycerides in rats, and in rare instances, acute liver failure in humans.
Troubleshooting Steps:
-
Perform a comprehensive liver function panel: In addition to ALT and AST, measure alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), and bilirubin to get a complete picture of liver function.
-
Conduct histopathological analysis of the liver: This is crucial to identify the nature of the liver damage, such as hepatocellular hypertrophy, necrosis, or fibrosis.
-
Investigate mechanisms of hepatotoxicity: Consider performing assays to measure mitochondrial damage and oxidative stress, which are known mechanisms of fibrate-induced liver injury.
-
Issue 3: Inconsistent or Lack of Efficacy
-
Question: I am not observing the expected lipid-lowering effects of this compound in my experiment. What could be the reason?
-
Answer: Several factors could contribute to a lack of efficacy.
Troubleshooting Steps:
-
Verify drug formulation and administration: Ensure the this compound formulation is stable and administered at the correct dosage and route. This compound is rapidly hydrolyzed to its active form, beclobric acid, after absorption.
-
Check for PPARα activation: Confirm that this compound is activating its target, PPARα, in your experimental system using a reporter gene assay or by measuring the expression of known PPARα target genes.
-
Assess animal model suitability: The specific genetic background and metabolic characteristics of your animal model could influence its response to this compound.
-
Frequently Asked Questions (FAQs)
General
-
What is the primary mechanism of action of this compound? this compound is a fibric acid derivative that acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Activation of PPARα leads to the modulation of gene expression involved in lipid and lipoprotein metabolism, resulting in decreased triglycerides and LDL cholesterol, and an increase in HDL cholesterol in hyperlipidemic conditions.
-
What are the known unexpected or off-target effects of this compound? Known unexpected effects include a paradoxical decrease in HDL cholesterol in normolipidemic rats, hepatomegaly, increased liver triglycerides, and in rare cases, severe hepatotoxicity. The potential for other off-target effects exists, as with any small molecule, and can be investigated using computational tools and experimental validation.
Experimental Design and Interpretation
-
How do I choose the right animal model for studying this compound's effects? The choice of animal model is critical. To study the lipid-lowering effects relevant to human hyperlipidemia, a hypercholesterolemic model (e.g., rats on a high-cholesterol diet) is more appropriate than a normolipidemic one.
-
What is the significance of hepatomegaly observed with this compound treatment in rodents? Hepatomegaly in rodents treated with fibrates is often associated with peroxisome proliferation, a known effect of PPARα activation in these species. While this can be an adaptive response, it is important to distinguish it from hepatocellular hypertrophy and other signs of liver damage through histopathological examination.
-
How can I investigate potential off-target effects of this compound? A combination of computational and experimental approaches is recommended.
-
Computational: Utilize bioinformatics tools and databases to predict potential off-target binding based on the chemical structure of this compound. Some publicly available tools include the Similarity Ensemble Approach (SEA), SwissTargetPrediction, and SuperPred.
-
Experimental: Employ techniques like RNA-sequencing to analyze global gene expression changes that are not explained by PPARα activation. Further validation can be done using specific binding assays or functional assays with the predicted off-target proteins.
-
Data Presentation
Table 1: Effects of this compound on Plasma Lipids in Rats
| Animal Model | This compound Dose | Total Cholesterol | HDL Cholesterol | Reference |
| Normolipidemic Rats | 10-50 mg/kg | ↓ 22-33.4% | ↓ 24-45% | |
| Hypercholesterolemic Rats | 50 mg/kg | ↓ 25% | ↑ 166% |
Table 2: Effects of this compound on Lipids in Humans with Hyperlipidemia
| Parameter | Mean Reduction/Increase | Reference |
| LDL-Cholesterol | -10% to -28% | |
| Triglycerides | -20% to -58% | |
| HDL-Cholesterol | +8.5% to +23.9% |
Experimental Protocols
1. Protocol for Measurement of HDL and LDL Cholesterol in Rat Serum
This protocol is based on a precipitation method followed by enzymatic determination.
-
Materials:
-
Rat serum samples
-
Precipitation solution (e.g., phosphotungstic acid and magnesium chloride)
-
Cholesterol standard solution
-
Enzymatic cholesterol reagent kit
-
Microplate reader
-
Centrifuge
-
-
Procedure:
-
Sample Preparation: Collect blood from rats and separate the serum by centrifugation.
-
Precipitation of LDL and VLDL:
-
To a microcentrifuge tube, add a specific volume of serum (e.g., 500 µL).
-
Add the precipitation reagent (e.g., 1000 µL).
-
Mix well and incubate at room temperature for 10 minutes.
-
Centrifuge at a minimum of 4000 rpm for 10 minutes.
-
-
HDL Fraction: The supernatant contains the HDL fraction. Carefully collect the supernatant for cholesterol measurement.
-
LDL/VLDL Fraction (Optional): The pellet contains the precipitated LDL and VLDL. This can be resuspended in a buffer for cholesterol measurement if needed.
-
Cholesterol Measurement:
-
Use a commercial enzymatic cholesterol assay kit.
-
Follow the manufacturer's instructions to prepare the working reagent.
-
In a 96-well plate, add the supernatant (HDL fraction), resuspended pellet (LDL/VLDL fraction), total serum, and cholesterol standards to separate wells.
-
Add the enzymatic reagent to all wells.
-
Incubate as per the kit's instructions (e.g., 5 minutes at 37°C or 10 minutes at room temperature).
-
Read the absorbance at the specified wavelength (e.g., 500 nm) using a microplate reader.
-
-
Calculation: Calculate the concentration of HDL and LDL/VLDL cholesterol based on the standard curve. LDL cholesterol can be estimated using the Friedewald formula if triglyceride levels are also measured (LDL = Total Cholesterol - HDL - (Triglycerides/5)).
-
2. Protocol for PPARα Reporter Gene Assay
This protocol describes a cell-based assay to measure the activation of PPARα by this compound.
-
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
PPARα expression plasmid
-
PPAR-responsive element (PPRE)-luciferase reporter plasmid
-
Control plasmid for transfection normalization (e.g., β-galactosidase or Renilla luciferase)
-
Cell culture medium and reagents
-
Transfection reagent
-
This compound and a known PPARα agonist (positive control)
-
Luciferase assay system
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid, PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing different concentrations of this compound, the positive control agonist, or vehicle (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase substrate and measure the firefly luciferase activity using a luminometer.
-
If using a dual-luciferase system, subsequently add the Renilla luciferase substrate and measure its activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the control plasmid activity. Calculate the fold induction of luciferase activity for each treatment compared to the vehicle control.
-
3. Protocol for Liver Histopathology in Rats
-
Materials:
-
Rat liver tissue
-
10% neutral buffered formalin (NBF)
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
-
-
Procedure:
-
Tissue Fixation: Immediately after dissection, fix the liver tissue in 10% NBF for at least 24 hours.
-
Tissue Processing:
-
Dehydrate the fixed tissue through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Hematoxylin to stain the cell nuclei blue/purple.
-
Counterstain with Eosin to stain the cytoplasm and extracellular matrix pink/red.
-
-
Mounting: Dehydrate the stained sections and mount with a coverslip using a mounting medium.
-
Microscopic Examination: Examine the slides under a light microscope to assess liver morphology, looking for signs of cellular damage, inflammation, fibrosis, and steatosis.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for investigating this compound effects.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. Differential effects of this compound on lipid/lipoprotein distribution in normal and hypercholesterolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound:pharmacodynamic properties and therapeutic use in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid-lowering effect of the new drugs eniclobrate and this compound in patients with hyperlipidemia type II a and type II b - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Beclobrate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Beclobrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a lipid-lowering agent belonging to the fibrate class of drugs.[1] Its principal mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.[2][3] Activation of PPARα leads to changes in the transcription of numerous target genes involved in fatty acid uptake, oxidation, and triglyceride metabolism.[4][5]
Q2: What is the active form of this compound and how is it metabolized?
This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, beclobric acid, immediately after absorption. Unchanged this compound is not typically detected in plasma following oral administration. Beclobric acid is further metabolized into an acyl glucuronide.
Q3: Are there stereoisomers of beclobric acid I should be aware of?
Yes, beclobric acid is a chiral molecule and exists as two enantiomers: (+)-beclobric acid and (-)-beclobric acid. It is crucial to note that these enantiomers exhibit different pharmacokinetic profiles. The maximum plasma concentrations and the area under the curve (AUC) values of the (+)-enantiomer are nearly twice as high as those of the (-)-enantiomer. This difference in enantiomer concentration can be a significant source of experimental variability if not controlled for.
Q4: What are the expected effects of this compound on lipid profiles?
In clinical studies, this compound has been shown to reduce LDL-cholesterol by 10% to 28% and triglycerides by 20% to 58%. It also typically leads to an increase in HDL-cholesterol, with mean increases reported between 8.5% and 23.9%. In animal models, such as rats, this compound has also demonstrated significant lipid-lowering activity.
Troubleshooting Guide
Issue 1: High Variability in In Vivo Lipid-Lowering Effects
| Potential Cause | Troubleshooting Step |
| Differential Pharmacokinetics of Enantiomers | Ensure consistent use of either racemic this compound or a specific enantiomer across all experimental groups. Quantify the plasma concentrations of both (+)- and (-)-beclobric acid to correlate with observed effects. |
| Animal Model Differences | The effects of this compound can vary between different animal models and even between different strains of the same species. Clearly define and report the species, strain, age, and sex of the animals used. Consider the diet of the animals, as a hypercholesterolemic diet can alter the response to this compound. |
| Dietary Factors | Standardize the diet of experimental animals, as dietary fats can influence PPARα activation and lipid metabolism. Ensure consistent feeding schedules and monitor food intake. |
| Dosing and Administration | Verify the accuracy and consistency of this compound dosage and administration route. Inconsistent administration can lead to significant variations in plasma drug concentrations. |
Issue 2: Inconsistent Results in In Vitro Cell Culture Experiments
| Potential Cause | Troubleshooting Step |
| Cell Line Variability | Different cell lines can have varying expression levels of PPARα and other relevant receptors and metabolic enzymes. Characterize the PPARα expression in your chosen cell line. Consider using a cell line with stable and well-characterized PPARα expression. |
| Serum in Culture Media | Serum contains lipids and other factors that can activate PPARα, potentially masking the effects of this compound. Consider using serum-free media or charcoal-stripped serum to reduce background activation. |
| Compound Stability and Solubility | This compound and beclobric acid are lipophilic. Ensure complete solubilization in the vehicle (e.g., DMSO) and appropriate dilution in culture media to avoid precipitation. Prepare fresh stock solutions regularly and store them under appropriate conditions to prevent degradation. |
| Incubation Time and Concentration | Optimize the incubation time and concentration of this compound to achieve a robust and reproducible response. Perform dose-response and time-course experiments to determine the optimal experimental window. |
Data Presentation
Table 1: Effects of this compound on Plasma Lipids in Rats on a Normal Diet
| Dose (mg/kg) | Total Cholesterol Reduction (%) | HDL Cholesterol Reduction (%) |
| 10 | 22 | 24 |
| 20 | Not Reported | Not Reported |
| 50 | 33.4 | 45 |
Data extracted from a study in normolipidemic rats.
Table 2: Effects of this compound in a Rat Model of Hypercholesterolemia
| Dose (mg/kg) | Total Cholesterol Reduction (%) | HDL Cholesterol Increase (%) |
| 50 | 25 | 166 |
Data from rats fed a hypercholesterolemic diet.
Experimental Protocols
In Vivo Study: Evaluation of this compound in a Rat Model
-
Animal Model: Male Wistar rats (or other appropriate strain), 8-10 weeks old.
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Grouping: Randomly assign animals to control and treatment groups (n=8-10 per group).
-
Diet (Optional): For a hyperlipidemia model, feed a high-cholesterol diet for a specified period before and during the treatment period.
-
This compound Administration: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Administer the specified dose (e.g., 10-50 mg/kg) orally via gavage once daily for the duration of the study (e.g., 8 days). The control group should receive the vehicle only.
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture or another appropriate method under anesthesia. Collect plasma or serum for lipid analysis.
-
Lipid Analysis: Analyze plasma/serum samples for total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides using standard enzymatic assay kits.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the observed differences between groups.
In Vitro Study: PPARα Activation Assay in a Hepatocyte Cell Line (e.g., HepG2)
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.
-
Transfection (for reporter assays): Co-transfect cells with a PPARα expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase reporter gene.
-
Treatment: Prepare stock solutions of beclobric acid in DMSO. Dilute the stock solution in serum-free or charcoal-stripped serum-containing medium to the desired final concentrations. Replace the culture medium with the treatment medium. Include a vehicle control (DMSO) and a positive control (e.g., another known PPARα agonist).
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Express the results as fold induction over the vehicle control.
Visualizations
Caption: this compound's mechanism of action via PPARα signaling.
Caption: A logical workflow for troubleshooting variable this compound results.
References
- 1. This compound:pharmacodynamic properties and therapeutic use in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 3. What is the mechanism of Clofibrate? [synapse.patsnap.com]
- 4. The Role of PPARα Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Beclobrate and Serum Interactions in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Beclobrate, particularly concerning the impact of serum in cell culture media on its experimental activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fibric acid derivative that acts as a lipid-lowering agent.[1][2][3] Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[4][5] Upon activation by ligands such as this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to changes in their transcription.
Q2: How does the presence of serum in cell culture media affect the observed activity of this compound?
Q3: I am not observing the expected level of activity with this compound in my cell-based assay. Could serum be the cause?
Yes, this is a very common issue. If you are using a standard cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) or other types of serum, a significant portion of the this compound you add may be bound to serum proteins, reducing its effective concentration. This can lead to lower-than-expected activity. Refer to the troubleshooting guide below for steps to diagnose and address this issue.
Q4: What are the downstream effects of this compound-mediated PPARα activation that I can measure?
Activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid transport and oxidation. Key target genes that can be measured by qPCR or other methods include:
-
Carnitine Palmitoyltransferase 1A (CPT1A): The rate-limiting enzyme in mitochondrial fatty acid β-oxidation.
-
Acyl-CoA Oxidase (ACO): The first enzyme of the peroxisomal fatty acid β-oxidation pathway.
-
Fatty Acid Binding Protein 1 (FABP1): Involved in the intracellular transport of fatty acids.
Additionally, PPARα activation can influence the expression of genes related to lipoprotein metabolism and inflammation.
Troubleshooting Guide
This guide addresses common issues encountered when studying this compound activity in the presence of serum.
| Problem | Potential Cause | Recommended Solution |
| Reduced or no this compound activity observed at expected concentrations. | Serum Protein Binding: this compound is binding to proteins in the culture medium, primarily albumin, reducing the free and active concentration of the compound. | 1. Reduce Serum Concentration: If your cell line can tolerate it, reduce the serum percentage (e.g., to 1-2%) or switch to a serum-free medium for the duration of the experiment. 2. Increase this compound Concentration: Perform a dose-response curve extending to higher concentrations to overcome the effect of protein binding. 3. Use Lipid-Stripped Serum: This type of serum has had lipids removed, which can sometimes reduce non-specific binding of lipophilic compounds. |
| High variability in results between experiments. | Batch-to-Batch Serum Variability: Different lots of serum can have varying protein and lipid compositions, leading to inconsistent levels of this compound binding and activity. | 1. Use a Single Lot of Serum: For a series of related experiments, use the same lot of FBS to minimize this source of variability. 2. Consider Serum-Free Alternatives: For long-term studies requiring high reproducibility, transitioning to a defined, serum-free medium is recommended. |
| Unexpected off-target or cytotoxic effects at high concentrations. | High Total Drug Concentration: In an attempt to overcome serum binding by increasing the total this compound concentration, you may be reaching levels that induce non-specific effects or cellular stress. | 1. Determine the Free Concentration: If possible, use techniques like equilibrium dialysis or ultrafiltration to measure the free concentration of this compound in your specific media formulation. This will help you correlate the active concentration with the observed effects. 2. Optimize Assay Duration: Shortening the incubation time might reduce cytotoxicity while still allowing for the detection of on-target effects. |
| Difficulty comparing results with published data. | Different Experimental Conditions: Published studies may have used different serum concentrations, cell lines, or assay endpoints, making direct comparisons challenging. | 1. Carefully Review Methodology: Pay close attention to the experimental details in published literature, especially the composition of the cell culture medium. 2. Establish Internal Controls: Run experiments in both serum-containing and serum-free (or low-serum) conditions to establish a baseline for your specific system. |
Quantitative Data Summary
The following table provides a hypothetical yet representative example of how serum concentration can impact the potency of a highly protein-bound drug like this compound, as measured by its EC50 value in a PPARα reporter assay.
| Media Condition | Serum Concentration (%) | Apparent EC50 of this compound (µM) | Fold-Shift in EC50 (vs. Serum-Free) |
| Serum-Free Medium | 0% | 0.5 | 1 |
| Low-Serum Medium | 2% | 2.5 | 5 |
| Standard Medium | 10% | 15 | 30 |
Note: These are illustrative values. The actual EC50 and fold-shift will vary depending on the specific cell line, serum lot, and assay conditions.
Experimental Protocols
Protocol 1: PPARα Reporter Gene Assay
This assay measures the activation of PPARα by this compound in a cellular context.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2)
-
PPARα reporter plasmid (containing a PPRE linked to a luciferase reporter gene)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Cell culture medium (serum-free and serum-containing)
-
Luciferase assay reagent
-
White, opaque 96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Transfect the cells with the PPARα reporter plasmid according to the manufacturer's instructions.
-
After 24 hours, replace the medium with either serum-free or serum-containing medium.
-
Prepare serial dilutions of this compound in the appropriate medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
Add the this compound dilutions to the cells and incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Plot the luciferase activity against the this compound concentration and determine the EC50 value.
Protocol 2: Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression
This protocol measures the change in the expression of PPARα target genes in response to this compound treatment.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2)
-
This compound stock solution (in DMSO)
-
Cell culture medium (serum-free and serum-containing)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CPT1A, ACO) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration in either serum-free or serum-containing medium for 24-48 hours. Include a vehicle control (DMSO).
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, specific primers for your target and housekeeping genes, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Visualizations
This compound Signaling Pathway
Caption: this compound activates the PPARα signaling pathway.
Experimental Workflow for Assessing Serum Impact
Caption: Workflow to evaluate the effect of serum on this compound.
Logical Relationship of Serum Interference
Caption: How serum reduces the apparent potency of this compound.
References
- 1. This compound:pharmacodynamic properties and therapeutic use in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of this compound on lipid/lipoprotein distribution in normal and hypercholesterolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid-lowering effect of the new drugs eniclobrate and this compound in patients with hyperlipidemia type II a and type II b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of PPARα Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for Beclobrate Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on designing and troubleshooting control experiments for studies involving Beclobrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fibric acid derivative that acts as a lipid-lowering agent. Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Activation of PPARα by this compound leads to changes in the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism, ultimately resulting in reduced levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol.[1]
Q2: What are the essential positive and negative controls for in vitro this compound experiments?
A2: For in vitro studies, it is crucial to include both positive and negative controls to ensure the validity of your results.
-
Positive Controls: A well-characterized PPARα agonist, such as fenofibrate or WY-14643, should be used. This helps to confirm that the experimental system is responsive to PPARα activation and provides a benchmark for this compound's potency.
-
Negative Controls:
-
Vehicle Control: This is the most critical negative control. This compound is often dissolved in a solvent like dimethyl sulfoxide (DMSO). The vehicle control group should be treated with the same concentration of the solvent as the this compound-treated group to account for any effects of the solvent itself.
-
Untreated Control: This group receives no treatment and serves as a baseline for normal cellular function.
-
Q3: How should I design control groups for in vivo animal studies with this compound?
A3: In vivo studies require careful design of control groups to obtain meaningful data.
-
Vehicle Control Group: This group receives the same vehicle used to administer this compound (e.g., saline, corn oil) on the same schedule and route of administration as the treated group.
-
Positive Control Group: A known lipid-lowering drug with a similar mechanism (e.g., fenofibrate) can be included to validate the animal model and compare the efficacy of this compound.
-
Sham Control (if applicable): In studies involving surgical procedures, a sham control group that undergoes the same surgical procedures without receiving the treatment is essential to control for the effects of the surgery itself.
Q4: What are potential off-target effects of this compound that I should consider?
A4: While this compound primarily targets PPARα, like other fibrates, it may have off-target effects. Although specific off-target binding profiles for this compound are not extensively documented in publicly available literature, researchers should be aware of the potential for cross-reactivity with other PPAR isoforms (PPARγ and PPARδ) or other nuclear receptors.[2] It is advisable to perform counter-screening assays if there are concerns about off-target effects in your specific experimental model.
Q5: What are the recommended storage and handling conditions for this compound?
A5: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare stock solutions in a suitable solvent like DMSO and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The long-term stability of fibrates in amorphous solid dispersions has been shown to be robust, suggesting good chemical stability under proper storage.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Assay Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure cells are evenly suspended before plating. Use calibrated pipettes and consistent technique. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells for experimental samples. Fill outer wells with sterile media or PBS to maintain humidity. |
| This compound Precipitation | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent. |
| Cell Viability Issues | Perform a cell viability assay (e.g., MTT, trypan blue) to ensure that the observed effects are not due to cytotoxicity at the tested concentrations. |
Issue 2: No or Weak Response to this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | Verify the purity and integrity of your this compound stock. If possible, test a new batch of the compound. |
| Low PPARα Expression | Confirm that your cell line or animal model expresses sufficient levels of PPARα. You can assess this via qPCR or Western blot. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration range for this compound in your system. |
| Incorrect Incubation Time | Optimize the duration of this compound treatment. The time required to observe a response can vary depending on the endpoint being measured. |
Issue 3: Inconsistent Lipid Measurement Results
| Possible Cause | Troubleshooting Steps |
| Sample Handling and Storage | Ensure proper collection and storage of plasma or cell lysates to prevent lipid degradation. Avoid repeated freeze-thaw cycles. |
| Assay Interference | Some components in your sample may interfere with the lipid measurement assay. Consult the assay kit's manual for potential interfering substances. |
| Instrument Calibration | Regularly calibrate the spectrophotometer or other instruments used for lipid quantification. |
| High Triglyceride Levels | High triglyceride levels can interfere with the accurate measurement of LDL cholesterol when using calculation methods (e.g., Friedewald equation). Consider using direct LDL measurement methods in such cases.[3][4] |
Data Presentation
Table 1: Effects of this compound on Lipid Profiles in Humans
| Parameter | Mean Reduction / Increase | Reference |
| LDL-Cholesterol | -10% to -28% | [1] |
| Triglycerides | -20% to -58% | |
| HDL-Cholesterol | +8.5% to +23.9% |
Table 2: Effects of this compound on Lipid Profiles in a Rat Model
| Condition | Dosage | Effect on Total Plasma Cholesterol | Effect on HDL Cholesterol | Reference |
| Normal Diet | 10-50 mg/kg | -22% to -33.4% | -24% to -45% | |
| Hypercholesterolemic Diet | 50 mg/kg | -25% | +166% |
Experimental Protocols
Protocol 1: In Vitro PPARα Activation Assay (Reporter Gene Assay)
Objective: To determine the ability of this compound to activate PPARα in a cell-based system.
Materials:
-
Hepatoma cell line (e.g., HepG2) stably transfected with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
This compound
-
Positive control (e.g., Fenofibrate)
-
Vehicle (e.g., DMSO)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the positive control in cell culture medium. The final concentration of the vehicle should be consistent across all wells and should not exceed 0.1%.
-
Remove the old medium and add the medium containing the different concentrations of this compound, positive control, or vehicle control to the respective wells.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration) to account for any cytotoxic effects.
-
Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Western Blot Analysis of PPARα Target Gene Expression
Objective: To assess the effect of this compound on the protein expression of PPARα target genes (e.g., CPT1A, ACOX1).
Materials:
-
Cell line or tissue samples treated with this compound, vehicle, and positive control.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target proteins (e.g., CPT1A, ACOX1) and a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the cells or homogenize the tissue in RIPA buffer to extract total protein.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein expression to the loading control.
Mandatory Visualizations
Caption: this compound activates PPARα, leading to changes in gene expression and lipid metabolism.
Caption: A generalized workflow for conducting this compound studies.
References
- 1. This compound:pharmacodynamic properties and therapeutic use in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Considerations in the Measurement of Lipid Panel Tests - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Beclobrate-Induced Cellular Stress
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing cellular stress induced by Beclobrate and other fibrate-class drugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and other fibrates?
This compound, a derivative of fibric acid, and other fibrates act as agonists for the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid and lipoprotein metabolism.[2][3] Activation of PPARα leads to the transcriptional regulation of genes involved in fatty acid uptake, beta-oxidation, and the catabolism of triglyceride-rich lipoproteins, ultimately resulting in reduced plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[3]
Q2: Can this compound or other fibrates induce cellular stress?
Yes, while the primary role of fibrates is in lipid metabolism, studies have shown that under certain conditions, particularly at high doses, fibrates can induce cellular stress. This can manifest as oxidative stress, characterized by an increase in reactive oxygen species (ROS), and endoplasmic reticulum (ER) stress. Conversely, in some pathological contexts, fibrates have been shown to exert protective effects by attenuating pre-existing cellular stress and inhibiting apoptosis.
Q3: What are the common markers to assess this compound-induced cellular stress?
To assess cellular stress induced by this compound, researchers typically investigate markers for:
-
Oxidative Stress:
-
Increased production of Reactive Oxygen Species (ROS).
-
Lipid peroxidation, often measured by malondialdehyde (MDA) levels.
-
Oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG).
-
Changes in the expression or activity of antioxidant enzymes.
-
-
Endoplasmic Reticulum (ER) Stress:
-
Upregulation of ER stress sensor proteins and their downstream targets, such as GRP78 (BiP), CHOP, and the spliced form of XBP1.
-
-
Apoptosis:
-
DNA fragmentation, commonly detected by TUNEL assay.
-
Activation of caspases, particularly caspase-3.
-
Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2).
-
Q4: Is the induction of cellular stress by fibrates always a detrimental effect?
Not necessarily. The context is critical. In some disease models, such as certain cancers, the pro-apoptotic and stress-inducing effects of fibrates are being explored as a potential therapeutic mechanism. In other scenarios, particularly in the context of neurodegenerative diseases, fibrates have been shown to inhibit apoptosis and be neuroprotective. The dose and the specific cellular context are key determinants of the outcome.
Troubleshooting Guides
Issue 1: High Variability in ROS Production Measurements
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Preparation | Prepare fresh stock solutions of this compound for each experiment. Ensure complete solubilization in the appropriate vehicle (e.g., DMSO) and use the same final vehicle concentration across all wells, including controls. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. Over-confluent or sparse cultures can exhibit altered metabolic activity and ROS production. |
| Probe Incubation Time and Concentration | Titrate the concentration and incubation time of the ROS-sensitive fluorescent probe (e.g., DCF-DA) to achieve an optimal signal-to-noise ratio without inducing cytotoxicity from the probe itself. |
| Light Exposure | Protect cells from excessive light exposure after adding the fluorescent probe, as this can cause photo-oxidation and artificially increase the signal. |
Issue 2: No Significant Increase in ER Stress Markers Detected by Western Blot
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing ER stress in your specific cell model. |
| Low Abundance of Target Proteins | Ensure sufficient protein is loaded onto the gel. Use a positive control (e.g., cells treated with tunicamycin or thapsigargin) to confirm that the antibodies and detection system are working correctly. |
| Inefficient Protein Extraction | Use a lysis buffer that effectively solubilizes ER-membrane-associated proteins. Include protease and phosphatase inhibitors in the lysis buffer. |
| Antibody Quality | Validate the primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-PERK, spliced XBP1) to ensure they are specific and sensitive. |
Issue 3: Inconsistent or Ambiguous Apoptosis Results with TUNEL Assay
| Potential Cause | Troubleshooting Steps |
| Cell Permeabilization Issues | Optimize the permeabilization step (e.g., with Triton X-100 or saponin) to allow entry of the TdT enzyme without causing excessive cell loss or altering morphology. |
| Suboptimal TdT Enzyme Activity | Ensure the TdT reaction buffer is correctly prepared and at the optimal pH. Include a positive control (e.g., cells treated with DNase I) to verify enzyme activity. |
| Distinguishing Apoptosis from Necrosis | TUNEL can also label necrotic cells, leading to false positives. Co-stain with a marker of necrosis (e.g., propidium iodide in non-permeabilized cells) or analyze cell morphology for characteristic apoptotic features like chromatin condensation and nuclear fragmentation. |
| Timing of Assay | DNA fragmentation is a later event in apoptosis. If examining early apoptotic events, consider using an Annexin V binding assay in parallel. |
Data Presentation
Table 1: Effects of Fibrates on Markers of Oxidative Stress
| Fibrate | Model System | Dose | Observed Effect on Oxidative Stress Markers | Reference |
| Bezafibrate | Wild-type mice | 100 mg/kg/day | Increased hepatic lipid peroxides | |
| Bezafibrate | Wild-type mice | 10 mg/kg/day | No significant increase in hepatic oxidative stress | |
| Fenofibrate | Paraquat-stimulated RF/6A cells | 25-100 µM | Decreased ROS, 8-OHdG, and MDA production | |
| Fenofibrate | Old rats (kidney) | 0.5% in chow | Exacerbated interstitial fibrosis and increased expression of proinflammatory genes |
Table 2: Effects of Fibrates on ER Stress and Apoptosis
| Fibrate | Model System | Dose | Observed Effect | Reference |
| Fenofibrate | NAFLD mice model (liver) | 40 mg/kg/day | Decreased expression of ER stress genes (IRE1α, XBP1) and apoptosis | |
| Fenofibrate | Burn-induced rats (liver) | N/A | Did not alleviate hepatic ER stress | |
| Fenofibrate, Bezafibrate, Gemfibrozil | Batten disease lymphoblast cells | N/A | Inhibited depolarization of mitochondrial membrane potential and apoptosis | |
| Gemfibrozil | Tay-Sachs disease mouse model | 8 mg/kg/day | Attenuated neuronal apoptosis |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS Production using DCF-DA
This protocol is adapted for assessing ROS production in cultured cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCF-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration. Include a positive control for ROS induction (e.g., H₂O₂ or paraquat).
-
Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 5-10 µM DCF-DA in pre-warmed serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.
-
Washing: Gently remove the DCF-DA solution and wash the cells twice with warm PBS.
-
Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm. For flow cytometry, detach cells, resuspend in PBS, and analyze on the appropriate channel.
-
Data Analysis: Normalize the fluorescence intensity to the number of viable cells (can be determined in a parallel plate using a cell viability assay).
Protocol 2: Western Blot for ER Stress Markers
This protocol outlines the detection of key ER stress proteins following this compound treatment.
Materials:
-
Treated cell lysates
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-p-PERK, anti-spliced XBP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the this compound-treated and control cells on ice with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Detection of Apoptosis by TUNEL Assay
This protocol describes the detection of DNA fragmentation in apoptotic cells treated with this compound.
Materials:
-
Cells grown on coverslips or chamber slides
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., BrdUTP or FITC-dUTP)
-
DNase I (for positive control)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound and appropriate controls on coverslips.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells for 5-10 minutes at room temperature.
-
Controls: For the positive control, treat a fixed and permeabilized coverslip with DNase I to induce DNA breaks. For the negative control, use a reaction mixture without the TdT enzyme.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.
-
Washing: Wash the cells thoroughly with PBS.
-
Counterstaining: Stain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled nucleotides.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells from several random fields.
Mandatory Visualizations
References
- 1. In vivo evidence that bezafibrate prevents oxidative stress and mitochondrial dysfunction caused by 3-methylglutaric acid in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Protective Effect of Fenofibrate on Oxidative Stress-Induced Apoptosis in Retinal–Choroidal Vascular Endothelial Cells: Implication for Diabetic Retinopathy Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Normalizing Data from Beclobrate-Treated Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Beclobrate-treated samples. The following information is designed to address specific issues that may be encountered during experimental data normalization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cellular metabolism?
A1: this compound is a hypolipidemic agent belonging to the fibrate class of drugs, which is used to reduce high cholesterol and triglyceride levels.[1][2] Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that acts as a transcription factor.[3] Activation of PPARα by fibrates leads to widespread changes in the expression of genes involved in lipid and lipoprotein metabolism, including those for fatty acid uptake, mitochondrial and peroxisomal fatty acid β-oxidation, and triglyceride turnover.[4][5]
Q2: Why is data normalization particularly important for samples treated with this compound?
A2: Normalization is crucial for all high-throughput experiments to remove systematic, non-biological variation. For this compound-treated samples, it is especially critical because its mechanism of action—activating a master transcriptional regulator (PPARα)—can lead to global shifts in gene expression. This can violate the assumption of many standard normalization methods that most genes are not differentially expressed, potentially leading to erroneous results if not addressed properly.
Q3: Which normalization method should I choose for my RNA-Seq data from this compound-treated hepatocytes?
A3: The choice of normalization method depends on the characteristics of your data. For RNA-Seq data, methods like Trimmed Mean of M-values (TMM), implemented in packages like edgeR, are often robust to global shifts in gene expression. Quantile normalization can be too aggressive if a true biological shift in the transcriptome has occurred. It is recommended to visually inspect your data using boxplots and MA plots before and after normalization to assess the performance of the chosen method.
Q4: Can I use housekeeping genes to normalize my qPCR data from this compound experiments?
A4: While housekeeping genes are commonly used for qPCR normalization, their expression may be affected by this compound treatment. It is essential to validate the stability of your chosen housekeeping genes (e.g., GAPDH, ACTB) under your specific experimental conditions. An alternative is to use the geometric mean of multiple stable housekeeping genes for more robust normalization.
Q5: What are the key considerations for normalizing lipidomics data from this compound-treated samples?
A5: For lipidomics data, normalization strategies often involve correcting for variations in sample biomass and analytical performance. Common approaches include normalization to total protein or cell count. Data-based methods such as normalization to the median or total sum of lipid signals are also used. However, be aware that this compound can cause significant changes in certain lipid classes (e.g., triglycerides), which might skew these data-based methods. A potential solution is to normalize using only the abundance of structural lipids. The use of internal standards for each lipid class is a robust method but can be resource-intensive.
Troubleshooting Guides
Gene Expression Data (Microarray & RNA-Seq)
| Issue | Potential Cause | Recommended Solution |
| Distributions of treated and control samples look vastly different after normalization. | This compound, as a PPARα agonist, may be causing a global shift in gene expression, which is a true biological effect. Aggressive normalization methods (e.g., quantile normalization) might be masking this effect. | 1. Visualize Raw Data: Use boxplots and density plots to inspect the distributions of raw data from each sample group. 2. Choose a Robust Normalization Method: For microarray data, consider cyclic LOESS normalization. For RNA-Seq, methods like TMM (Trimmed Mean of M-values) are designed to be robust against global shifts. 3. Spike-in Controls: If available, use spike-in controls to assess and correct for technical variability without affecting the biological signal. |
| High variability between biological replicates within the this compound-treated group. | Inconsistent drug treatment, cell viability issues, or inherent biological variability in the response to this compound. The response to fibrates can be variable among individuals. | 1. Standardize Protocol: Ensure consistent timing, dosage, and handling for all samples. 2. Assess Cell Viability: Perform a viability assay (e.g., Trypan Blue) before sample collection. 3. Increase Replicate Number: If high variability is expected, increasing the number of biological replicates will improve statistical power. |
| Many well-known PPARα target genes do not appear as significantly differentially expressed. | Sub-optimal normalization, insufficient drug concentration or treatment time, or low statistical power. | 1. Re-evaluate Normalization: Try alternative normalization methods and compare the results. 2. Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine optimal this compound treatment conditions. 3. Check Statistical Power: Ensure you have enough biological replicates to detect the expected changes. |
Lipidomics/Metabolomics Data
| Issue | Potential Cause | Recommended Solution |
| High variance in Quality Control (QC) samples after normalization. | The chosen normalization method may not be adequately correcting for analytical variability (e.g., instrument drift, batch effects). | 1. Inspect Raw Data: Look for trends in QC samples over the analytical run. 2. Try Different Normalization Strategies: Compare normalization by an internal standard, total ion count (TIC), median, and more advanced methods like probabilistic quotient normalization (PQN). 3. Batch Correction: If batch effects are evident, use algorithms like ComBat to correct for them after initial normalization. |
| Normalization to total lipid abundance seems to suppress expected changes. | This compound significantly alters major lipid classes (e.g., triglycerides), causing the "total lipid abundance" to be a variable rather than a constant. | 1. Normalize to a Stable Factor: Use sample protein content or cell number for normalization. 2. Structural Lipid Normalization: Normalize to the sum of signals from structural lipids (e.g., phospholipids) that are expected to be less affected by the treatment. 3. Use of Multiple Internal Standards: Employ a panel of internal standards representing different lipid classes for more accurate class-specific normalization. |
Quantitative Data Summary
The following tables summarize the expected quantitative changes in lipid profiles based on clinical and preclinical studies of this compound.
Table 1: Effects of this compound on Human Serum Lipids
| Lipid Parameter | Mean Change (%) |
| LDL-Cholesterol | -10 to -28 |
| Triglycerides | -20 to -58 |
| HDL-Cholesterol | +8.5 to +23.9 |
Data represents the range of mean effects observed in clinical studies with patients having hyperlipidemia types IIa, IIb, and IV.
Experimental Protocols
Protocol: this compound Treatment of HepG2 Cells for RNA-Seq Analysis
This protocol provides a general framework for treating a human hepatocyte cell line (HepG2) with this compound for subsequent gene expression analysis.
-
Cell Culture:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment, dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 10-100 µM). Prepare a vehicle control medium containing the same concentration of the solvent.
-
Remove the old medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the this compound-containing medium or vehicle control medium to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
RNA Isolation:
-
After incubation, remove the medium and wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using a lysis buffer from an RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
Proceed with RNA isolation according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination.
-
-
Quality Control and Quantification:
-
Assess RNA integrity using a Bioanalyzer or similar instrument to obtain an RNA Integrity Number (RIN). A RIN of >8 is recommended for RNA-Seq.
-
Quantify RNA concentration using a Qubit fluorometer or NanoDrop spectrophotometer.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from the isolated RNA using a standard commercial kit (e.g., Illumina TruSeq Stranded mRNA).
-
Sequence the libraries on an appropriate sequencing platform (e.g., Illumina NovaSeq) to generate the desired read depth.
-
-
Data Analysis and Normalization:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align reads to the human reference genome using an aligner such as STAR.
-
Generate a count matrix of reads per gene.
-
Normalization: Apply a suitable normalization method, such as TMM, to the count matrix before performing differential gene expression analysis.
-
Visualizations
Caption: this compound activates PPARα, which alters the transcription of lipid metabolism genes.
Caption: Decision workflow for choosing a gene expression normalization method.
References
- 1. Lipid-lowering effect of the new drugs eniclobrate and this compound in patients with hyperlipidemia type II a and type II b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound:pharmacodynamic properties and therapeutic use in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Beclobrate Versus Fenofibrate: A Comparative Guide on Efficacy in Hyperlipidemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two fibrate drugs, beclobrate and fenofibrate, in the management of hyperlipidemia. The information is compiled from a review of clinical studies to assist researchers and drug development professionals in understanding the therapeutic profiles of these two peroxisome proliferator-activated receptor alpha (PPARα) agonists.
Efficacy in Lipid Management
Both this compound and fenofibrate have demonstrated efficacy in improving lipid profiles in patients with various types of hyperlipidemia, including types IIa, IIb, and IV. A review of available clinical data indicates that a 100 mg daily dose of this compound is considered to be as effective as a 300 mg daily dose of fenofibrate.[1]
Quantitative Data Summary
The following tables summarize the lipid-modifying effects of this compound and fenofibrate as reported in clinical studies. It is important to note that direct head-to-head comparative trials with identical protocols are limited, and the data presented here are aggregated from separate studies.
Table 1: Efficacy of this compound in Hyperlipidemia
| Parameter | Type of Hyperlipidemia | Dosage | Percentage Change from Baseline |
| LDL-Cholesterol | Types IIa, IIb, IV | 100 mg/day | -10% to -28%[1] |
| Triglycerides | Types IIa, IIb, IV | 100 mg/day | -20% to -58%[1] |
| HDL-Cholesterol | Types IIa, IIb, IV | 100 mg/day | +8.5% to +23.9%[1] |
Table 2: Efficacy of Fenofibrate in Hyperlipidemia
| Parameter | Type of Hyperlipidemia | Dosage | Percentage Change from Baseline |
| LDL-Cholesterol | Type IIa | Not Specified | -20.3% |
| LDL-Cholesterol | Type IIb | Not Specified | -6% |
| Triglycerides | Type IV/V | 300 mg/day | -46% to -55% |
| HDL-Cholesterol | Type IIa/IIb | Not Specified | +11.1% to +15.3% |
Mechanism of Action: PPARα Activation
This compound and fenofibrate belong to the fibrate class of drugs and share a common mechanism of action. They are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid and lipoprotein metabolism.
Activation of PPARα by fibrates leads to a cascade of downstream effects, including:
-
Increased Lipoprotein Lipase Activity: This enhances the clearance of triglyceride-rich lipoproteins.
-
Decreased Apolipoprotein C-III Production: This further promotes the catabolism of triglycerides.
-
Increased Synthesis of Apolipoproteins A-I and A-II: This leads to an increase in high-density lipoprotein (HDL) cholesterol levels.
The following diagram illustrates the generalized signaling pathway for fibrates.
Experimental Protocols
1. Patient Recruitment and Screening:
-
Inclusion Criteria: Patients diagnosed with primary hyperlipidemia (e.g., Type IIa, IIb, or IV) based on fasting lipid profiles. Age and other demographic criteria are established.
-
Exclusion Criteria: Patients with secondary causes of hyperlipidemia, certain pre-existing medical conditions (e.g., severe renal or hepatic impairment), or those taking medications known to affect lipid metabolism.
2. Study Design:
-
A randomized, double-blind, placebo-controlled or active-comparator design is typically employed.
-
Patients are randomly assigned to receive either the investigational drug (this compound or fenofibrate), a placebo, or a comparator drug.
3. Treatment Period:
-
Patients receive the assigned treatment for a predefined period (e.g., 8-12 weeks).
-
Adherence to treatment and diet is monitored throughout the study.
4. Data Collection:
-
Fasting blood samples are collected at baseline and at specified intervals during the treatment period.
-
Lipid parameters (Total Cholesterol, LDL-C, HDL-C, Triglycerides) and apolipoproteins are measured.
5. Laboratory Analysis:
-
Lipid Measurement: Standardized enzymatic colorimetric assays are used to determine the concentrations of total cholesterol and triglycerides.
-
HDL-C Measurement: HDL-C is typically measured after precipitation of apolipoprotein B-containing lipoproteins.
-
LDL-C Calculation: The Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)) is commonly used to estimate LDL-C, provided the triglyceride level is below 400 mg/dL.
6. Statistical Analysis:
-
The percentage change from baseline in lipid parameters is calculated for each treatment group.
-
Statistical tests (e.g., t-tests or ANOVA) are used to compare the efficacy of the treatments.
The following diagram illustrates a typical experimental workflow for a fibrate clinical trial.
Conclusion
Both this compound and fenofibrate are effective lipid-lowering agents that act via PPARα activation. The available data suggests that this compound at a dose of 100 mg daily has a comparable efficacy profile to fenofibrate at 300 mg daily. Further direct, large-scale comparative clinical trials would be beneficial to provide a more definitive comparison of their relative efficacy and safety profiles. Researchers are encouraged to consult full clinical trial publications for detailed methodologies and comprehensive data when evaluating these compounds for drug development purposes.
References
Beclobrate vs. Bezafibrate: A Comparative Guide to Lipid Reduction
For researchers and professionals in drug development, understanding the nuanced differences between lipid-lowering agents is critical. This guide provides a detailed comparison of beclobrate and bezafibrate, two fibric acid derivatives employed in the management of hyperlipidemia. The following sections objectively evaluate their performance based on available experimental data, delve into their mechanisms of action, and outline the methodologies of key comparative studies.
At a Glance: Efficacy in Lipid Management
Both this compound and bezafibrate have demonstrated efficacy in improving lipid profiles, primarily by reducing triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). A key finding from a review of pharmacodynamic and pharmacokinetic studies suggests that this compound is a more potent agent on a milligram-to-milligram basis, with 100 mg of this compound considered as effective as 600 mg of bezafibrate[1].
Quantitative Comparison of Lipid-Lowering Effects
| Parameter | This compound | Bezafibrate | References |
| Dosage Equivalence | 100 mg | 600 mg | [1] |
| LDL-Cholesterol Reduction | -10% to -28% | Varies by study | [1] |
| Triglyceride Reduction | -20% to -58% | Varies by study | [1] |
| HDL-Cholesterol Increase | +8.5% to +23.9% | Varies by study | [1] |
Mechanism of Action: Targeting PPAR Receptors
The primary mechanism through which both this compound and bezafibrate exert their lipid-lowering effects is by activating peroxisome proliferator-activated receptors (PPARs). These are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.
Bezafibrate is distinguished as a pan-PPAR agonist , meaning it activates all three PPAR isoforms: α, γ, and δ. This broad-spectrum activity contributes to its comprehensive effects on lipid metabolism and insulin sensitivity.
This compound , as a fibric acid derivative, is also understood to function as a PPAR agonist, although the specifics of its interaction with different PPAR isoforms are less extensively detailed in the available literature compared to bezafibrate.
The activation of PPARα, in particular, leads to a cascade of events that collectively improve the lipid profile.
Head-to-Head Clinical Investigation: A Closer Look
A direct comparative study provides the most robust evidence for differentiating the clinical performance of two therapeutic agents. A randomized, cross-over study was conducted to compare the effects of this compound and a sustained-release formulation of bezafibrate in patients with type IIb hyperlipoproteinemia.
Experimental Protocol: this compound vs. Bezafibrate Crossover Study
Study Design: A randomized, crossover trial.
Participant Population: 20 patients diagnosed with type IIb hyperlipoproteinemia.
Inclusion Criteria: Patients with total cholesterol (TC) plasma levels greater than 260 mg/dL were included in the study.
Treatment Arms:
-
Arm 1: this compound (100 mg) administered daily.
-
Arm 2: Bezafibrate sustained-release formulation (400 mg) administered daily.
Study Procedure:
-
Patients were randomly assigned to one of the two treatment arms.
-
Following a defined treatment period, a washout period was implemented to eliminate the effects of the initial drug.
-
Patients were then switched to the alternate treatment arm.
Parameters Measured: Plasma levels of various lipid and apolipoprotein parameters were assessed at baseline and after each treatment period.
While the full quantitative results of this specific head-to-head trial are not detailed in the available abstract, the study design highlights a direct comparison of the two agents at dosages considered to be therapeutically equivalent. The findings from such a study would provide definitive insights into any subtle differences in their effects on the lipid and apolipoprotein profiles of patients with mixed hyperlipidemia.
Summary and Future Directions
Both this compound and bezafibrate are effective lipid-lowering agents that operate through the PPAR signaling pathway. The available evidence suggests that this compound may be a more potent compound, achieving similar therapeutic effects at a lower dose compared to bezafibrate. Bezafibrate's characterization as a pan-PPAR agonist suggests a broader mechanism of action that may offer additional metabolic benefits.
For researchers and clinicians, the choice between these two agents may be guided by factors such as desired potency, patient-specific metabolic profiles, and the potential for pleiotropic effects beyond lipid reduction. Further head-to-head clinical trials with comprehensive reporting of methodologies and outcomes are warranted to fully elucidate the comparative efficacy and safety profiles of this compound and bezafibrate in various patient populations.
References
Beclobrate vs. Clofibrate: A Comparative Analysis of Potency and Clinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Beclobrate and Clofibrate, two hypolipidemic agents from the fibrate class of drugs. The focus is on their relative potency, supported by available clinical and preclinical data. This document is intended to inform researchers, scientists, and professionals in drug development.
Executive Summary
Mechanism of Action: PPARα Activation
Both this compound and Clofibrate exert their therapeutic effects by activating PPARα, a nuclear receptor that plays a central role in the regulation of lipid and lipoprotein metabolism. The activation of PPARα leads to a cascade of downstream effects, ultimately resulting in reduced triglyceride levels and a modest reduction in low-density lipoprotein (LDL) cholesterol, accompanied by an increase in high-density lipoprotein (HDL) cholesterol.
The binding of a fibrate ligand, such as this compound or Clofibrate, to PPARα induces a conformational change in the receptor. This allows it to form a heterodimer with the retinoid X receptor (RXR). This PPARα-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in fatty acid uptake and oxidation, lipoprotein lipase synthesis, and apolipoprotein production.
Beclobrate vs. Gemfibrozil: A Comparative Guide on Clinical Effectiveness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the clinical effectiveness of two fibrate-class lipid-lowering agents: beclobrate and gemfibrozil. The information is compiled from various clinical studies to assist researchers, scientists, and drug development professionals in understanding the therapeutic profiles of these compounds.
Executive Summary
This compound and gemfibrozil are both effective in modifying lipid profiles, primarily by reducing triglycerides (TG) and increasing high-density lipoprotein cholesterol (HDL-C). Clinical data suggests that while both drugs share a common mechanism of action through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), their potency and specific effects on lipid subfractions and apolipoproteins may differ. Gemfibrozil is extensively studied in large-scale cardiovascular outcome trials, demonstrating a reduction in cardiovascular events, particularly in patients with low HDL-C. This compound, while showing potent lipid-modifying effects in smaller studies, has less extensive long-term cardiovascular outcome data. A review suggests that on a molar basis, 100 mg of this compound is as effective as 900 mg of gemfibrozil[1].
Data Presentation: Lipid and Apolipoprotein Changes
The following tables summarize the quantitative data on the effects of this compound and gemfibrozil on plasma lipids and apolipoproteins from various clinical trials.
Table 1: Comparative Efficacy on Lipid Profile (% change from baseline)
| Drug | Total Cholesterol (TC) | LDL-Cholesterol (LDL-C) | HDL-Cholesterol (HDL-C) | Triglycerides (TG) | VLDL-Cholesterol | Study Population |
| This compound | -17.3%[2] | -10% to -28%[1] | +8.5% to +23.9%[1] | -20% to -58%[1] | - | Hyperlipidemia Types IIa, IIb, IV |
| Gemfibrozil | -20.5% | -22.8% | -12.8% | -43.3% | -43.2% | Hyperlipidemia Types IIa, IIb, IV |
| Gemfibrozil | ↓ 4% | No significant difference | ↑ 6% | ↓ 31% | - | Men with coronary heart disease and low HDL-C (VA-HIT) |
Table 2: Comparative Efficacy on Apolipoproteins (% change from baseline)
| Drug | Apolipoprotein A (Apo A) / A-I & A-II | Apolipoprotein B (Apo B) | Study Population |
| This compound | Apo A1: +20.3%, Apo A2: +26.8% | -19.7% | Primary hyperlipoproteinemia |
| Gemfibrozil | Apo A: +108.1% | -46% | Hyperlipidemia Types IIa, IIb, IV |
| Gemfibrozil | Apo A-I: +29%, Apo A-II: +38% | - | Primary familial endogenous hypertriglyceridemia |
Mechanism of Action: PPARα Signaling Pathway
Both this compound and gemfibrozil exert their effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in lipid and glucose metabolism.
References
A Head-to-Head Showdown: Unraveling the Comparative Efficacy of Fibrate Drugs in Research
For researchers, scientists, and drug development professionals navigating the landscape of lipid-modifying therapies, a clear and evidence-based comparison of fibrate drugs is crucial. This guide provides an objective, data-driven analysis of the head-to-head performance of prominent fibrates, including fenofibrate, gemfibrozil, bezafibrate, and clofibrate. By synthesizing data from comparative clinical trials, this document aims to illuminate the nuanced differences in their efficacy, safety, and mechanistic pathways.
Mechanism of Action: The Central Role of PPARα
Fibrate drugs exert their primary effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in lipid and lipoprotein metabolism.[1][2] Activation of PPARα leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake and oxidation, as well as the modulation of lipoprotein synthesis and catabolism.[1][3] This ultimately results in a significant reduction in triglyceride (TG) levels, a modest increase in high-density lipoprotein cholesterol (HDL-C), and a variable effect on low-density lipoprotein cholesterol (LDL-C).[1]
Efficacy in Lipid Management: A Quantitative Comparison
Head-to-head clinical trials have provided valuable data to compare the lipid-modifying efficacy of different fibrates. The following tables summarize the percentage changes in key lipid parameters observed in these studies.
Fenofibrate vs. Gemfibrozil
Fenofibrate has generally demonstrated a more potent effect on lowering total cholesterol and LDL-C compared to gemfibrozil, while both are effective at reducing triglycerides.
| Parameter | Fenofibrate (% Change) | Gemfibrozil (% Change) | Study Population | Reference |
| Triglycerides | ↓ 43.2% | ↓ 36.5% | Type IIb Hyperlipidemia | |
| Total Cholesterol | ↓ 22.7% | No significant change | Type IIb Hyperlipidemia | |
| LDL-C | ↓ 25.7% | No significant change | Type IIb Hyperlipidemia | |
| HDL-C | ↑ 30.2% | No significant change | Type IIb Hyperlipidemia | |
| Triglycerides | Significantly greater reduction | Less reduction | Dyslipidemic Coronary Heart Disease | |
| Total Cholesterol | Significantly greater reduction | Less reduction | Dyslipidemic Coronary Heart Disease | |
| LDL-C | Significantly greater reduction | Less reduction | Dyslipidemic Coronary Heart Disease | |
| HDL-C | Significantly greater increase | Less increase | Dyslipidemic Coronary Heart Disease |
Fenofibrate vs. Bezafibrate
Comparative studies between fenofibrate and bezafibrate have shown that bezafibrate may be more effective in reducing total and LDL-cholesterol and increasing HDL-cholesterol. Both drugs significantly lower triglyceride levels.
| Parameter | Fenofibrate (% Change) | Bezafibrate (% Change) | Study Population | Reference |
| Triglycerides | Significant reduction | Significant reduction (to risk-free range) | Primary Hyperlipoproteinemia | |
| Total Cholesterol | Remained in range needing treatment | Significant decrease (to near risk-free level) | Primary Hyperlipoproteinemia | |
| LDL-C | Remained in range needing treatment | Significant decrease (to near risk-free level) | Primary Hyperlipoproteinemia | |
| HDL-C | Little to no change | Significant increase | Primary Hyperlipoproteinemia |
Fenofibrate vs. Clofibrate
In direct comparisons, fenofibrate has been shown to be more active than clofibrate in reducing both cholesterol and triglyceride levels.
| Parameter | Fenofibrate (% Change) | Clofibrate (% Change) | Study Population | Reference |
| Cholesterol | More active reduction | Significant reduction | Hyperlipidemias (Types IIa, IIb, IV) | |
| Triglycerides | More active reduction | Significant reduction | Hyperlipidemias (Types IIa, IIb, IV) |
Cardiovascular Outcomes
Meta-analyses of fibrate clinical trials have demonstrated a modest benefit in reducing the risk of major cardiovascular events, primarily driven by a reduction in coronary events. Fibrate therapy has been associated with a 10% relative risk reduction for major cardiovascular events and a 13% relative risk reduction for coronary events. However, no significant benefit has been observed for stroke, all-cause mortality, or cardiovascular mortality.
Safety and Tolerability Profile
The safety profiles of fibrate drugs are a critical consideration, particularly when used in combination with other lipid-lowering agents like statins.
| Adverse Event | Fenofibrate | Gemfibrozil | Bezafibrate | Clofibrate | References |
| Myopathy/Rhabdomyolysis | Lower risk, especially with statins | Higher risk, particularly with statins | Data less extensive | Data less extensive | |
| Liver Enzyme Elevation | Can occur | Can occur | Can occur | Can occur | |
| Serum Creatinine Increase | Can cause reversible increases | Minimal effect | Can occur | Can occur | |
| Cholelithiasis (Gallstones) | Increased risk | Increased risk | Increased risk | Increased risk |
Fenofibrate is generally preferred over gemfibrozil for combination therapy with statins due to a significantly lower risk of myopathy and rhabdomyolysis. Gemfibrozil is a potent inhibitor of enzymes involved in statin metabolism, leading to increased statin exposure and a higher risk of muscle-related side effects.
Experimental Protocols
Detailed, step-by-step experimental protocols for the cited head-to-head clinical trials are not fully available in the public domain. However, the general methodologies employed in these studies are summarized below. Researchers seeking to replicate these findings should refer to the original publications for more specific details on the study designs.
General Study Designs
-
Randomized, Controlled Trials: The majority of the comparative studies were designed as randomized, controlled trials, often employing a double-blind or single-blind methodology to minimize bias.
-
Crossover Design: Many head-to-head comparisons utilized a crossover design, where each patient receives both treatments in a sequential, randomized order, separated by a washout period. This design allows for within-patient comparisons, reducing inter-individual variability.
-
Patient Populations: The studies typically enrolled patients with specific types of hyperlipidemia, such as primary hyperlipoproteinemia (Types IIa, IIb, IV) or mixed dyslipidemia.
-
Treatment Duration: The treatment periods in these trials generally ranged from several weeks to a few months.
-
Lipid Measurement: Fasting lipid profiles, including total cholesterol, triglycerides, LDL-C, and HDL-C, were the primary efficacy endpoints. These were measured at baseline and at the end of each treatment period.
-
Safety Monitoring: Safety and tolerability were assessed through the monitoring of adverse events and laboratory parameters, such as liver enzymes (SGPT, SGOT) and serum creatinine.
Conclusion
The choice of a specific fibrate drug in a research or clinical setting depends on a careful consideration of its efficacy profile, safety, and potential for drug-drug interactions. Fenofibrate often emerges as a favorable option, particularly in the context of combination therapy with statins, due to its potent lipid-modifying effects and lower risk of myopathy compared to gemfibrozil. Bezafibrate has demonstrated strong efficacy in improving the overall lipid profile, including a notable increase in HDL-C. While clofibrate is also effective, newer fibrates like fenofibrate appear to offer a superior efficacy and safety profile. This guide provides a foundational understanding for researchers to make informed decisions and to design future studies aimed at further elucidating the comparative benefits of these important therapeutic agents.
References
- 1. A comparison of fenofibrate and clofibrate hypolipidemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy and safety of statin and fibrate monotherapy: A systematic review and meta-analysis of head-to-head randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of gemfibrozil and fenofibrate in patients with dyslipidemic coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Beclobrate Target Engagement in Cells
For drug development professionals and researchers, confirming that a compound engages its intended target within a cellular environment is a critical step. This guide provides a comparative overview of key methodologies for validating the target engagement of Beclobrate, a lipid-lowering agent. We present supporting experimental frameworks, data comparison tables, and visual workflows to aid in experimental design.
This compound and its Molecular Target: PPARα
This compound is a fibrate-class drug known for its potent effects on lowering cholesterol and triglycerides.[1][2][3] The primary molecular target of this compound and other fibrates is the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5]
PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Upon activation by a ligand like this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid metabolism and transport, leading to the drug's therapeutic lipid-lowering effects. Validating that this compound directly binds and activates PPARα in cells is crucial to confirming its on-target mechanism of action.
Comparative Analysis of Target Engagement Methodologies
Several distinct approaches can be used to measure the interaction between a drug and its target in a cellular context. The choice of assay depends on whether the goal is to demonstrate direct physical binding or to measure the functional consequence of that binding.
Table 1: Comparison of Cellular Target Engagement Assays for this compound
| Method | Principle | Key Output | Throughput | Primary Advantage | Key Limitation |
|---|---|---|---|---|---|
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Change in protein melting temperature (ΔTm). | Low to Medium | Confirms direct, label-free target binding in a native cellular environment. | Can be technically demanding; requires a specific and sensitive antibody. |
| PPARα Reporter Gene Assay | Measures ligand-induced transcriptional activation of a reporter gene (e.g., luciferase) controlled by a PPRE. | EC50, Emax (Fold induction). | High | Provides a quantitative, functional readout of target activation in live cells. | Indirect measurement of binding; susceptible to off-target pathway interference. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures proximity between a target protein and a binding partner tagged with energy donor/acceptor molecules. | BRET ratio change. | High | Allows for real-time measurement of molecular interactions in living cells. | Requires genetic engineering of cells to express tagged proteins. |
| Co-immunoprecipitation (Co-IP) | An antibody to the target protein is used to pull down the protein and any interacting molecules, including the drug. | Detection of drug or downstream effectors. | Low | Confirms protein-drug interaction within a complex cellular lysate. | Prone to false positives from non-specific binding; often requires tagged proteins. |
Key Experimental Protocols
Here we detail the methodologies for two complementary assays: CETSA to confirm direct binding and a Reporter Gene Assay to confirm functional activation.
Protocol: Cellular Thermal Shift Assay (CETSA)
This method directly assesses the physical binding of this compound to PPARα by measuring increased protein stability at high temperatures.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 human liver cells) to ~80% confluency. Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Thermal Challenge: Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a defined temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by immediate cooling.
-
Cell Lysis and Fractionation: Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells. Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (containing stable, non-aggregated protein) from the denatured, aggregated protein pellet.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble PPARα remaining at each temperature point using Western Blot or ELISA with a validated anti-PPARα antibody.
-
Data Interpretation: Plot the percentage of soluble PPARα relative to the unheated control against the temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms direct target engagement.
dot
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: PPARα Reporter Gene Assay
This assay provides a functional readout of this compound's ability to activate the PPARα signaling pathway.
Methodology:
-
Cell Transfection: Plate an easily transfectable cell line (e.g., HEK293) in a multi-well format. Co-transfect the cells with two plasmids: an expression vector for human PPARα and a reporter vector containing a PPRE sequence driving the expression of firefly luciferase. A third plasmid expressing Renilla luciferase can be included for normalization.
-
Compound Administration: Approximately 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound. Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle-only negative control.
-
Incubation: Incubate the cells with the compounds for 18-24 hours to allow for transcriptional activation and reporter protein expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency. Calculate the fold induction of activity relative to the vehicle control. Plot the fold induction against the log of this compound concentration and fit a dose-response curve to determine the EC50 (half-maximal effective concentration).
dot
Caption: Signaling pathway measured by the PPARα reporter gene assay.
Quantitative Data Summary
The following table provides a hypothetical data summary comparing this compound to a potent synthetic PPARα agonist (Positive Control) and an inactive compound (Negative Control).
Table 2: Hypothetical Target Engagement Data for this compound
| Assay | Parameter | This compound | Positive Control (GW7647) | Negative Control |
|---|---|---|---|---|
| CETSA | Thermal Shift (ΔTm) | + 3.1 °C | + 5.2 °C | + 0.2 °C |
| PPARα Reporter Assay | EC50 | 250 nM | 5 nM | > 20 µM |
| PPARα Reporter Assay | Max Fold Induction | 12-fold | 25-fold | 1.1-fold |
Logical Framework for Validation
A multi-assay approach provides the most robust validation of target engagement, connecting direct physical binding to downstream functional consequences.
dot
Caption: Logical flow from compound to validated cellular activity.
References
- 1. This compound:pharmacodynamic properties and therapeutic use in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of this compound and eniclobrate on cholesterol metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid-lowering effect of the new drugs eniclobrate and this compound in patients with hyperlipidemia type II a and type II b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptors: from genes to physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Confirming Beclobrate's Molecular Target: A Comparative Guide to Knockdown Studies
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: The Role of PPARα
Beclobrate, like other fibrates such as fenofibrate and bezafibrate, functions as a PPARα modulator.[1] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and lipoprotein metabolism. Upon activation by a ligand such as a fibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in fatty acid uptake, transport, and catabolism, ultimately leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
Hypothetical Knockdown Study to Confirm this compound's Target
To definitively confirm that the therapeutic effects of this compound are mediated by PPARα, a knockdown study is the gold standard. Such a study would involve the specific silencing of the PPARA gene in a relevant cell line (e.g., human hepatoma cells like HepG2) or in an animal model, followed by treatment with this compound. The expected outcome is that in the absence or with significantly reduced levels of PPARα, the cellular or physiological response to this compound will be attenuated or completely abolished.
Experimental Workflow
The following diagram illustrates a typical workflow for a knockdown experiment designed to validate a drug's target.
Detailed Methodologies
1. Cell Culture and Transfection:
-
Human hepatoma cells (e.g., HepG2) would be cultured under standard conditions.
-
For knockdown, cells would be transfected with either small interfering RNA (siRNA) or short hairpin RNA (shRNA) constructs specifically targeting the PPARA mRNA. A non-targeting control siRNA/shRNA would be used as a negative control.
2. Knockdown Validation:
-
Quantitative PCR (qPCR): To confirm the reduction in PPARA mRNA levels.
-
Western Blot: To verify the decrease in PPARα protein expression.
3. This compound Treatment:
-
Both the PPARα-knockdown cells and the control cells would be treated with various concentrations of this compound. A vehicle control (e.g., DMSO) would also be included.
4. Endpoint Analysis:
-
Gene Expression Analysis: The mRNA levels of known PPARα target genes (e.g., CPT1A, ACO, APOA1) would be quantified using qPCR.
-
Phenotypic Assays: Cellular lipid accumulation could be assessed using staining methods like Oil Red O.
Data Presentation and Expected Outcomes
The quantitative data from such a study would be summarized as follows:
Table 1: Effect of PPARA Knockdown on this compound-Induced Gene Expression
| Treatment Group | PPARA mRNA level (relative to control) | CPT1A mRNA level (fold change vs. vehicle) | ACO mRNA level (fold change vs. vehicle) |
| Control siRNA + Vehicle | 1.0 | 1.0 | 1.0 |
| Control siRNA + this compound | 1.0 | Increased | Increased |
| PPARA siRNA + Vehicle | Decreased | 1.0 | 1.0 |
| PPARA siRNA + this compound | Decreased | No significant change | No significant change |
Table 2: Effect of PPARA Knockdown on this compound's Impact on Cellular Lipids
| Treatment Group | Cellular Lipid Content (OD at 510 nm) |
| Control siRNA + Vehicle | Baseline |
| Control siRNA + this compound | Decreased |
| PPARA siRNA + Vehicle | Baseline |
| PPARA siRNA + this compound | No significant change |
A successful knockdown study would demonstrate that in the presence of control siRNA, this compound significantly upregulates the expression of PPARα target genes and reduces cellular lipid content. Conversely, in cells with PPARA knocked down, this compound would fail to elicit these effects.
Comparison with Alternative Fibrates
While specific knockdown studies for this compound are not prominent, the mechanism of action for other fibrates like fenofibrate is well-established through such experiments. Studies using PPARα knockout mice have shown that the lipid-lowering effects of fenofibrate are absent in these animals, providing strong evidence for PPARα being the essential target. Researchers can infer from this data that this compound, as a member of the same drug class with a similar chemical structure, likely operates through the same primary target.
Table 3: Comparison of this compound with Other Fibrates
| Feature | This compound | Fenofibrate | Bezafibrate | Gemfibrozil |
| Primary Target | PPARα (presumed) | PPARα (confirmed by knockdown/out) | PPARα | PPARα |
| Potency | High | High | Moderate | Moderate |
| Daily Dosage | 100 mg | 48-145 mg | 200-400 mg | 600-1200 mg |
| Lipid Effects | ↓Triglycerides, ↑HDL | ↓Triglycerides, ↑HDL | ↓Triglycerides, ↑HDL | ↓Triglycerides, ↑HDL |
Signaling Pathway
The signaling pathway initiated by this compound through PPARα activation is depicted below.
Conclusion
While direct experimental evidence from knockdown studies specifically for this compound is limited in the public domain, the wealth of data for the broader fibrate class strongly supports PPARα as its primary molecular target. The experimental framework provided in this guide offers a robust methodology for researchers seeking to formally validate this target for this compound or to investigate the on-target effects of novel fibrate compounds. Such studies are crucial for a comprehensive understanding of a drug's mechanism of action and for the development of more targeted and effective therapies for dyslipidemia.
References
- 1. Transcriptional and phenotypic comparisons of Ppara knockout and siRNA knockdown mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dominant-Negative and Knockdown Approaches to Studying PPAR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound:pharmacodynamic properties and therapeutic use in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Beclobrate and Other Fibrates on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of beclobrate and other fibrates, namely fenofibrate, bezafibrate, and gemfibrozil, on gene expression. Fibrates are a class of lipid-lowering drugs that primarily act by modulating the expression of genes involved in lipid and lipoprotein metabolism. While the mechanism of action for fenofibrate, bezafibrate, and gemfibrozil is well-documented, public domain data on the specific gene expression changes induced by this compound is limited. This guide summarizes the available quantitative data for the well-studied fibrates and outlines the common experimental protocols used in their investigation.
Mechanism of Action: The Central Role of PPARα
Fibrates exert their effects on gene expression primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that acts as a transcription factor. Upon binding by a fibrate, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to either an increase or decrease in their transcription. This compound, as a fibric acid derivative, is presumed to share this mechanism of action, leading to potent cholesterol- and triglyceride-lowering effects[1].
Quantitative Comparison of Gene Expression Changes
The following table summarizes the quantitative effects of fenofibrate, bezafibrate, and gemfibrozil on the expression of key genes involved in lipid metabolism, inflammation, and other relevant pathways. The data is compiled from in vitro studies in human hepatocytes and in vivo studies in animal models. It is important to note that the magnitude of gene expression changes can vary depending on the experimental system, dose, and duration of treatment.
Table 1: Comparative Effects of Fibrates on Target Gene Expression
| Gene | Function | Fenofibrate (Fold Change) | Bezafibrate (Fold Change) | Gemfibrozil (Fold Change) | Reference |
| Lipid Metabolism | |||||
| CPT1A | Fatty Acid Oxidation | ↑ (Significant increase) | ↑ 1.6 to 4.5 | ↑ (Significant increase) | [2][3] |
| ACOX1 | Peroxisomal Fatty Acid Oxidation | ↑ (Significant increase) | ↑ 1.6 | ↑ (Significant increase) | [2][3] |
| LPL | Lipoprotein Lipase | ↑ (Stimulation) | - | - | |
| APOC3 | Apolipoprotein C3 (LPL Inhibitor) | ↓ (Strong suppression) | - | - | |
| APOA1 | Apolipoprotein A1 (HDL) | ↑ (Increased synthesis) | ↑ 1.2 | ↑ (Increased synthesis) | |
| APOA2 | Apolipoprotein A2 (HDL) | - | ↑ 1.27 | - | |
| SREBP-2 | Cholesterol Synthesis Regulation | ↓ 2.0 | - | ↑ 2.9 | |
| HMGCR | Cholesterol Synthesis | ↓ (Decreased mRNA) | - | ↑ 9.9 | |
| Drug Metabolism | |||||
| CYP3A4 | Cytochrome P450 3A4 | ↑ 2.0 - 5.0 | - | ↑ 2.0 - 5.0 | |
| CYP2C8 | Cytochrome P450 2C8 | ↑ 2.0 - 6.0 | - | ↑ 2.0 - 6.0 | |
| UGT1A1 | UDP Glucuronosyltransferase 1A1 | ↑ 2.0 - 3.0 | - | ↑ 2.0 - 3.0 |
Experimental Protocols
The following sections detail the typical methodologies employed in studies investigating the effects of fibrates on gene expression.
In Vitro Studies using Human Hepatocytes
-
Cell Culture: Primary human hepatocytes or human hepatoma cell lines (e.g., HepG2, HuH7) are cultured under standard conditions (37°C, 5% CO2) in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.
-
Fibrate Treatment: Cells are treated with various concentrations of the fibrate (or its active metabolite, e.g., fenofibric acid) or a vehicle control (e.g., DMSO) for a specified period, typically ranging from 24 to 72 hours.
-
RNA Isolation: Total RNA is extracted from the cells using methods such as TRIzol reagent or commercially available kits (e.g., RNeasy Mini Kit). RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): Reverse transcription of RNA to cDNA is performed, followed by PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) to quantify the amplification of target genes. Gene expression levels are typically normalized to a housekeeping gene (e.g., GAPDH, ACTB).
-
Microarray Analysis: Labeled cDNA is hybridized to a microarray chip containing probes for thousands of genes, allowing for a broad assessment of changes in the transcriptome.
-
RNA Sequencing (RNA-Seq): This high-throughput sequencing method provides a comprehensive and quantitative analysis of the entire transcriptome.
-
In Vivo Studies using Animal Models
-
Animal Models: Rodent models, such as rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6), are commonly used.
-
Fibrate Administration: Fibrates are typically administered orally via gavage or mixed in the diet for a specified duration, ranging from a few days to several weeks.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues of interest (primarily the liver) are collected and snap-frozen in liquid nitrogen or stored in an RNA stabilization solution.
-
RNA Isolation and Gene Expression Analysis: The procedures for RNA isolation and gene expression analysis from tissue samples are similar to those described for in vitro studies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling pathway activated by fibrates and a typical experimental workflow for studying their effects on gene expression.
Caption: PPARα signaling pathway activated by fibrates.
Caption: General experimental workflow for fibrate gene expression studies.
Conclusion
Fenofibrate, bezafibrate, and gemfibrozil modulate the expression of a wide array of genes, primarily through the activation of PPARα. This leads to beneficial changes in lipid metabolism, including increased fatty acid oxidation and altered apolipoprotein levels. While this compound is a potent lipid-lowering agent with a pharmacological profile suggesting a similar mechanism of action, detailed studies on its specific effects on gene expression are not widely available in the public domain. Further research, including head-to-head comparative transcriptomic studies, is warranted to fully elucidate the similarities and potential differences in the molecular effects of this compound compared to other fibrates. Such studies would provide valuable insights for drug development and personalized medicine in the management of dyslipidemia.
References
- 1. This compound:pharmacodynamic properties and therapeutic use in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The whole transcriptome effects of the PPARα agonist fenofibrate on livers of hepatocyte humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
Comparative Analysis of Beclobrate's Side Effect Profile
A comprehensive review of the available clinical data on the side effect profile of Beclobrate in comparison to other widely used fibrates, including Fenofibrate, Gemfibrozil, and Ciprofibrate. This guide is intended for researchers, scientists, and drug development professionals.
While this compound has demonstrated efficacy in modifying lipid profiles, a detailed quantitative comparison of its side effect profile with other fibrates is limited in publicly available literature. However, existing clinical data and reviews suggest that the adverse effects of this compound are generally comparable to those of other drugs in its class. This guide synthesizes the available information to provide a comparative analysis, highlighting key differences and similarities in the side effect profiles of these fibrates.
Executive Summary
Fibrates, as a class, are known to be associated with a range of side effects, primarily affecting the gastrointestinal system, liver, and muscles. While direct, head-to-head comparative trials with detailed adverse event data for this compound are scarce, this analysis draws from individual studies and comparative reviews of other fibrates to provide a contextual understanding of this compound's potential side effect profile. A notable case of fatal acute liver failure has been reported in a patient treated with this compound, underscoring the importance of monitoring liver function during therapy.
Comparative Side Effect Profile of Fibrates
The following table summarizes the reported incidence of common side effects associated with Fenofibrate, Gemfibrozil, and Ciprofibrate. Due to the lack of specific quantitative data for this compound, its profile is qualitatively described as "comparable to other fibrates" based on available reviews.[1]
| Side Effect Category | This compound | Fenofibrate | Gemfibrozil | Ciprofibrate |
| Gastrointestinal | Comparable to other fibrates | ~5% (abdominal discomfort, diarrhea, constipation) | Higher incidence leading to withdrawal (12.2% in one study) | Generally well-tolerated |
| Hepatobiliary | Case of fatal acute liver failure reported | Elevated aminotransferases (~3-5%); Higher rate of liver-related adverse events than Gemfibrozil | Generally lower rate of liver-related events than Fenofibrate | Generally well-tolerated |
| Musculoskeletal | Comparable to other fibrates | Myopathy risk <1% | Higher rate of muscle-related adverse events than Fenofibrate; Myopathy risk <1% | Generally well-tolerated |
| Dermatological | Comparable to other fibrates | Skin rash (~2%) | ||
| Neurological | Comparable to other fibrates | Headache, dizziness | Headache (most common) | |
| Other | Increased risk of cholelithiasis and venous thrombosis (<1%) | Increased risk of cholelithiasis and venous thrombosis (<1%) |
In-Depth Analysis of Key Side Effects
Hepatotoxicity
Fibrates are known to cause elevations in liver enzymes. For Fenofibrate, mild and transient elevations in serum aminotransferases are common, with clinically significant elevations occurring in a small percentage of patients. A severe case of acute liver failure resulting in death has been documented with this compound use, highlighting this potential risk. The mechanism of fibrate-induced liver injury is thought to be multifactorial, involving activation of peroxisome proliferator-activated receptor alpha (PPARα) and potentially immune-mediated responses.
Myotoxicity
Muscle-related side effects, ranging from myalgia to rhabdomyolysis, are a known class effect of fibrates. The risk of myopathy is generally low (<1%) for most fibrates. Comparative data suggests that Gemfibrozil may have a higher propensity for muscle-related adverse events compared to Fenofibrate. The underlying mechanism is believed to involve the metabolic effects of fibrates on muscle cells.
Gastrointestinal Disturbances
Gastrointestinal side effects are among the most frequently reported adverse events with fibrate therapy. These can include abdominal pain, nausea, and diarrhea. One study indicated that gastrointestinal side effects were a more common reason for discontinuing Gemfibrozil compared to Bezafibrate (a fibrate similar to those in this comparison).
Signaling Pathways and Mechanisms of Side Effects
The therapeutic effects and some of the adverse effects of fibrates are mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).
Figure 1. Simplified signaling pathway of fibrates, highlighting the central role of PPARα in both therapeutic effects and major side effects.
Experimental Protocols for Side Effect Assessment
Standard clinical trial protocols for fibrates involve rigorous monitoring for potential side effects. While specific protocols for the cited studies are not detailed in the available literature, the following represents a general workflow for assessing fibrate-related adverse events.
Liver Function Monitoring
-
Baseline Assessment: Measurement of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin before initiating therapy.
-
Routine Monitoring: Periodic testing of liver function tests (e.g., at 3 and 6 months, then annually) during treatment.
-
Action Thresholds: Discontinuation or dose reduction is typically considered if ALT levels persist at >3 times the upper limit of normal.
Muscle Safety Monitoring
-
Baseline Assessment: Measurement of creatine kinase (CK) levels, particularly in patients with predisposing factors for myopathy.
-
Symptom-driven Monitoring: CK levels are measured in patients who report muscle pain, tenderness, or weakness.
-
Action Thresholds: Significant CK elevations (e.g., >5 or 10 times the upper limit of normal), especially with muscle symptoms, warrant immediate discontinuation of the drug.
References
Validating the Hypolipidemic Effect of Beclobrate in Novel Experimental Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypolipidemic effects of Beclobrate, a fibric acid derivative, with a focus on its validation in emerging experimental models. While clinical data has established this compound's efficacy in treating hyperlipidemia, its evaluation in newer, more translational preclinical models is crucial for elucidating its precise mechanisms of action and comparing its performance against other fibrates. This document summarizes available data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support further research in this area.
Executive Summary
This compound is a potent lipid-lowering agent that has demonstrated significant reductions in triglycerides and LDL-cholesterol, alongside an increase in HDL-cholesterol in clinical settings.[1] Its primary mechanism of action is through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[2][3] While this compound has been evaluated in traditional diet-induced hyperlipidemic rat models, there is a notable lack of published data on its effects in newer, genetically modified murine models of atherosclerosis, such as Apolipoprotein E (ApoE) and LDL-receptor (LDLr) knockout mice. These models offer a more human-like pathological context for studying dyslipidemia and the effects of therapeutic interventions.
This guide presents a comparison based on available data for this compound in traditional models and for other fibrates, such as Fenofibrate and Bezafibrate, in these advanced models. This comparative approach aims to provide a framework for designing future studies to validate this compound's efficacy in these more contemporary research settings.
Data Presentation: this compound and Other Fibrates in Preclinical Models
The following tables summarize the quantitative effects of this compound and other commonly used fibrates on key lipid parameters in various preclinical models.
Table 1: Effect of this compound on Plasma Lipids in a Diet-Induced Hypercholesterolemic Rat Model
| Treatment Group | Dose | Total Cholesterol | Triglycerides | HDL-Cholesterol | LDL-Cholesterol |
| Control | - | Baseline | Baseline | Baseline | Baseline |
| This compound | 50 mg/kg | ↓ 25% | Data not specified | ↑ 166% | Data not specified |
Data extracted from a study in rats fed a hypercholesterolemic diet.[4]
Table 2: Comparative Effects of Other Fibrates in Genetically Modified Mouse Models
| Drug | Model | Key Findings |
| Fenofibrate | ApoE*3Leiden Mice | ↓ 66% Plasma Cholesterol, ↓ >80% Plasma Triglycerides.[5] Reduced atherosclerosis development beyond cholesterol-lowering effects. |
| Bezafibrate | LDL-receptor knockout mice | ↓ Plasma Cholesterol and Triglycerides, ↑ HDL-Cholesterol. Suppressed fatty streak lesions in the aortic sinus by 51%. |
Note: The absence of data for this compound in ApoE and LDL-receptor knockout mouse models represents a significant research gap. Future studies should aim to generate this comparative data to better understand this compound's potential in the context of these more advanced atherosclerosis models.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experimental models relevant to the study of hypolipidemic agents.
Diet-Induced Hyperlipidemia in Rats
This model is a foundational method for inducing dyslipidemia to test the efficacy of lipid-lowering compounds.
Objective: To induce hyperlipidemia in rats through a high-fat, high-cholesterol diet.
Materials:
-
Male Wistar rats (180-200 g)
-
Standard rat chow
-
High-fat diet (HFD) composition: a common composition includes standard chow supplemented with 1-2% cholesterol, 10-20% lard or other animal fat, and 0.5% cholic acid to enhance cholesterol absorption.
-
Metabolic cages for sample collection.
Procedure:
-
Acclimatize rats for one week with free access to standard chow and water.
-
Divide rats into a control group (fed standard chow) and an experimental group (fed HFD).
-
Maintain the respective diets for a period of 4-8 weeks.
-
Monitor food and water intake, and body weight regularly.
-
At the end of the dietary induction period, collect blood samples via tail vein or cardiac puncture after an overnight fast.
-
Centrifuge blood to separate serum or plasma and store at -80°C until analysis.
-
Analyze serum/plasma for total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available enzymatic kits.
Macrophage Cholesterol Efflux Assay
This in vitro assay is a key method to assess the ability of a compound to promote reverse cholesterol transport, a crucial anti-atherosclerotic process.
Objective: To measure the capacity of a test compound to enhance the efflux of cholesterol from macrophages to an acceptor molecule (e.g., ApoA-I or HDL).
Materials:
-
Macrophage cell line (e.g., J774 or THP-1)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Radiolabeled cholesterol (e.g., [³H]-cholesterol)
-
ACAT inhibitor (to prevent cholesterol esterification)
-
cAMP (to upregulate ABCA1 expression)
-
Cholesterol acceptors (e.g., Apolipoprotein A-I or HDL)
-
Scintillation counter
Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere.
-
Label the cells with [³H]-cholesterol in the presence of an ACAT inhibitor for 24 hours.
-
Wash the cells and equilibrate them in a serum-free medium for 18-24 hours. This step may include treatment with cAMP to induce ABCA1 expression.
-
Incubate the labeled and equilibrated cells with the test compound (e.g., this compound) for a defined period.
-
Add the cholesterol acceptor (ApoA-I or HDL) to the medium and incubate for 4-6 hours.
-
Collect the supernatant (containing effluxed cholesterol) and lyse the cells to determine the amount of cholesterol remaining in the cells.
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (Radioactivity in supernatant / (Radioactivity in supernatant + Radioactivity in cell lysate)) x 100.
Mandatory Visualization
Signaling Pathway: this compound's Mechanism of Action via PPARα
This compound, like other fibrates, exerts its hypolipidemic effects primarily through the activation of PPARα. This nuclear receptor acts as a ligand-activated transcription factor, regulating the expression of numerous genes involved in lipid metabolism.
References
- 1. This compound:pharmacodynamic properties and therapeutic use in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. annexpublishers.com [annexpublishers.com]
- 3. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 4. Differential effects of this compound on lipid/lipoprotein distribution in normal and hypercholesterolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Cross-Validation of Beclobrate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclobrate is a fibric acid derivative developed for the treatment of hyperlipidemia. Like other fibrates, its primary mechanism of action involves the modulation of lipid metabolism through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the α subtype. This guide provides a comparative analysis of this compound's mechanism and performance against other common fibrates, supported by experimental data and detailed methodologies.
Mechanism of Action: PPARα Activation
This compound and other fibrates function as agonists for PPARα, a nuclear receptor that plays a critical role in the regulation of genes involved in lipid and lipoprotein metabolism.[1] Activation of PPARα leads to a cascade of downstream effects, ultimately resulting in reduced plasma triglycerides and Low-Density Lipoprotein (LDL) cholesterol, and an increase in High-Density Lipoprotein (HDL) cholesterol.[2]
The binding of a fibrate to PPARα induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1] This interaction modulates the transcription of genes encoding for proteins involved in fatty acid uptake and oxidation, lipoprotein lipase (LPL) synthesis, and apolipoprotein production (ApoA-I and ApoA-II).[1][2]
References
A Comparative Guide to Beclobrate: Efficacy and Mechanism of Action in Hyperlipidemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Beclobrate, a fibric acid derivative, in the context of treating hyperlipidemia. Due to the limited availability of recent reproducibility studies for this specific compound, this document synthesizes data from original clinical trials and compares its performance with other fibrates. The information is intended to offer a retrospective and objective overview for research and drug development purposes.
Comparative Efficacy of this compound and Other Fibrates
This compound has demonstrated potent cholesterol- and triglyceride-lowering effects in various studies.[1] The following table summarizes the reported efficacy of this compound in treating different types of hyperlipidemia and provides a dosage comparison with other common fibrates.
| Drug | Dosage for Equivalent Efficacy | Mean LDL-Cholesterol Reduction | Mean Triglyceride Reduction | Mean HDL-Cholesterol Increase |
| This compound | 100 mg once daily | -10% to -28% | -20% to -58% | +8.5% to +23.9% [1] |
| Fenofibrate | 300 mg | Not specified in direct comparison | Not specified in direct comparison | Not specified in direct comparison |
| Bezafibrate | 600 mg | Not specified in direct comparison | Not specified in direct comparison | Not specified in direct comparison |
| Gemfibrozil | 900 mg | Not specified in direct comparison | Not specified in direct comparison | Not specified in direct comparison |
Data for LDL, Triglyceride, and HDL changes are derived from studies on patients with hyperlipidemia types IIa, IIb, and IV, as well as secondary hyperlipidemia.[1]
Experimental Protocols
A Generalized Experimental Workflow for a Fibrate Clinical Trial
The following diagram illustrates a generalized workflow for a double-blind, placebo-controlled clinical trial evaluating the efficacy of a fibrate like this compound.
Key Methodological Aspects:
-
Study Design: Double-blind, placebo-controlled, randomized crossover trials were common designs for these types of studies.
-
Patient Population: Studies typically included patients with specific types of hyperlipidemia (e.g., Type IIa, IIb).
-
Intervention: Administration of this compound at a specified dosage (e.g., 100 mg daily) or a placebo.
-
Primary Endpoints: The primary outcomes measured were changes in lipid profiles, including total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
-
Data Analysis: Statistical comparisons of the mean changes in lipid parameters between the treatment and placebo groups.
Mechanism of Action: Fibrate Signaling Pathway
This compound, as a fibric acid derivative, is understood to exert its lipid-lowering effects through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3] This nuclear receptor plays a central role in the regulation of lipid metabolism.
The following diagram illustrates the signaling pathway initiated by fibrates like this compound.
Pathway Description:
-
Activation of PPARα: Fibrates like this compound enter the cell and bind to and activate PPARα, a nuclear receptor.
-
Heterodimerization and DNA Binding: The activated PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes.
-
Gene Transcription Modulation: This binding modulates the transcription of genes involved in lipid metabolism, leading to:
-
Increased Lipoprotein Lipase (LPL) Synthesis: LPL is a key enzyme that breaks down triglycerides in lipoproteins, leading to increased clearance of triglycerides from the blood.
-
Increased Apolipoprotein A-I and A-II Synthesis: These are the major protein components of High-Density Lipoprotein (HDL), leading to increased HDL ("good") cholesterol levels.
-
Decreased Apolipoprotein C-III Synthesis: ApoC-III is an inhibitor of LPL. By reducing its synthesis, fibrates further enhance triglyceride clearance.
-
Increased Fatty Acid Oxidation: Fibrates stimulate the uptake and breakdown of fatty acids in the liver, reducing their availability for triglyceride and Very-Low-Density Lipoprotein (VLDL) synthesis.
-
References
Beclobrate's Cellular Impact: A Comparative Analysis Across Hepatocytes, Muscle Cells, and Cancer Cells
A comprehensive review of existing experimental data reveals a differential impact of the lipid-lowering agent Beclobrate on various cell types, with hepatocytes showing the most pronounced and direct metabolic effects. While information on its direct influence on muscle and cancer cells is less extensive, studies on related fibrates provide valuable insights into its potential mechanisms of action. This guide synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.
This compound, a fibric acid derivative, primarily exerts its effects through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a central role in the regulation of lipid metabolism. The cellular response to this compound is largely dictated by the expression levels and activity of PPARα in different tissues.
Data Presentation: Quantitative Effects of this compound and Related Fibrates
The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound and its close structural analogs, Bezafibrate and Ciprofibrate, on hepatocytes, muscle cells, and cancer cells.
| Cell Type | Drug | Concentration | Parameter Measured | Observed Effect | Citation |
| Primary Rat Hepatocytes | Beclobric Acid | 10 µM | Peroxisomal β-oxidation | 10-fold increase | [1] |
| Primary Rat Hepatocytes | Beclobric Acid | >300 µM | Cytotoxicity | Increased | [1] |
| Primary Monkey Hepatocytes | Beclobric Acid | Up to 300 µM | Peroxisomal β-oxidation | No stimulation | [1] |
| Primary Human Hepatocytes | Beclobric Acid | Up to 300 µM | Peroxisomal β-oxidation | No stimulation | [1] |
| Rat Hepatocytes | Bezafibrate | Not specified | Mitochondrial Fatty Acid Oxidation | Inhibition | [2] |
| C2C12 Myotubes (in vivo model) | Bezafibrate | Not specified | Immobilization-induced Muscle Atrophy | Reduced | |
| Glioblastoma Cell Lines (U-87 MG, T98G, A172, U-118 MG) | Bezafibrate | Not specified | Cell Viability | Inhibited |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols employed in the cited studies.
Hepatocyte Culture and Treatment
-
Cell Isolation and Culture: Primary hepatocytes are isolated from liver tissue (rat, monkey, or human) by collagenase perfusion. Cells are then plated on collagen-coated dishes and cultured in a suitable medium, such as Williams' E medium supplemented with fetal bovine serum, insulin, and antibiotics.
-
This compound Treatment: Beclobric acid, the active metabolite of this compound, is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO). The final concentration of the compound is added to the culture medium for a specified duration, typically 24 to 72 hours. Control cultures receive the vehicle (DMSO) alone.
-
Peroxisomal β-oxidation Assay: After treatment, hepatocytes are harvested and homogenized. The activity of peroxisomal β-oxidation is determined by measuring the cyanide-insensitive conversion of [1-14C]palmitoyl-CoA to water-soluble products.
Muscle Cell Culture and Differentiation
-
C2C12 Myoblast Culture: Mouse C2C12 myoblasts are cultured in a growth medium, typically Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Myotube Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium containing a lower serum concentration (e.g., 2% horse serum) once the myoblasts reach confluence. The cells are then allowed to differentiate for several days.
-
Fibrate Treatment: A stock solution of the fibrate (e.g., Bezafibrate) is prepared in a suitable solvent and added to the differentiation medium at the desired final concentration.
Cancer Cell Viability Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) are maintained in appropriate culture media, such as RPMI-1640 or DMEM, supplemented with fetal bovine serum and antibiotics.
-
Cytotoxicity Assay (MTT Assay): Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of this compound or other fibrates. After a predetermined incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug that inhibits cell growth by 50%, can then be calculated.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound and other fibrates is the activation of PPARα. This transcription factor regulates the expression of numerous genes involved in fatty acid uptake, transport, and catabolism.
PPARα Signaling Pathway in Hepatocytes
In hepatocytes, this compound binds to and activates PPARα. The activated PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to an increased transcription of genes encoding enzymes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1 (CPT1), resulting in enhanced breakdown of fatty acids.
Potential Experimental Workflow for Comparing this compound's Effects
A robust experimental design to directly compare the effects of this compound across different cell types would involve culturing primary hepatocytes, differentiated C2C12 myotubes, and a panel of cancer cell lines. These cells would then be treated with a range of this compound concentrations. Subsequent analyses would include quantitative PCR or microarray to assess changes in gene expression, metabolic assays to measure fatty acid oxidation and glucose uptake, and cell viability and apoptosis assays to determine cytotoxic effects. This comprehensive approach would provide a clearer picture of the cell-type-specific responses to this compound.
References
- 1. The effect of beclobric acid and clofibric acid on peroxisomal beta-oxidation and peroxisome proliferation in primary cultures of rat, monkey and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of hepatic fatty acid oxidation by bezafibrate and bezafibroyl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Beclobrate Clinical Trial Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of beclobrate with other fibrates in the treatment of hyperlipidemia. The information is based on a meta-analysis of available clinical trial data, focusing on efficacy, experimental protocols, and mechanism of action.
This compound, a fibric acid derivative, has demonstrated potent cholesterol- and triglyceride-lowering effects in various clinical studies.[1] This guide synthesizes the available quantitative data to offer a clear comparison with other commonly used fibrates: fenofibrate, bezafibrate, and gemfibrozil.
Comparative Efficacy of Fibrates on Lipid Profiles
The following tables summarize the lipid-modifying effects of this compound and other fibrates based on data from clinical trials and reviews. This compound has been shown to be comparable in efficacy to other fibrates, with the advantage of a once-daily dosing regimen which may improve patient compliance.[1]
Table 1: Efficacy of this compound in Treating Hyperlipidemia [1]
| Lipid Parameter | Mean Reduction / Increase |
| LDL-Cholesterol | -10% to -28% |
| Triglycerides | -20% to -58% |
| HDL-Cholesterol | +8.5% to +23.9% |
Source: Review of various studies on this compound in patients with hyperlipidemia types IIa, IIb, and IV.[1]
Table 2: Comparative Efficacy of this compound and Other Fibrates [1]
| This compound Dosage | Equivalent Efficacy Dosage of Other Fibrates |
| 100 mg | 300 mg fenofibrate |
| 600 mg bezafibrate | |
| 900 mg gemfibrozil |
Source: Pharmacodynamic and pharmacokinetic investigations.
Table 3: Head-to-Head Comparison of Fibrates (Percentage Change from Baseline)
| Fibrate | Total Cholesterol | LDL-Cholesterol | HDL-Cholesterol | Triglycerides | Study Population |
| This compound | -10% to -28% (LDL-C) | - | +8.5% to +23.9% | -20% to -58% | Hyperlipidemia Types IIa, IIb, IV |
| Bezafibrate | ↓ (Significant) | ↓ (Significant) | ↑ | ↓ (Significant) | Primary Hyperlipoproteinaemia |
| Fenofibrate | ↓ | ↓ | No significant change | ↓ (Significant) | Primary Hyperlipoproteinaemia |
Note: Direct head-to-head percentage change data for all parameters for this compound against other fibrates in a single study is limited. The data for this compound is a range from multiple studies.
Experimental Protocols
The methodologies of clinical trials evaluating fibrates share common elements but can vary in specific inclusion criteria and endpoints. Below are summaries of typical experimental protocols.
This compound Clinical Trial Protocol
A representative study of this compound was a double-blind, crossover trial with placebo periods.
-
Study Design: Double-blind, crossover with placebo periods before, between, and after active treatment.
-
Patient Population: Patients with hyperlipidemia type IIa and IIb.
-
Dosage: this compound 100 mg administered twice daily.
-
Primary Endpoints: Changes in plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
-
Inclusion Criteria (General for Hyperlipidemia Trials):
-
Diagnosis of primary hyperlipidemia (Type IIa, IIb, or IV).
-
Fasting lipid levels exceeding specific thresholds (e.g., LDL-C > 160 mg/dL, Triglycerides > 200 mg/dL).
-
Stable body weight.
-
Absence of secondary causes of hyperlipidemia.
-
-
Exclusion Criteria (General for Hyperlipidemia Trials):
-
History of significant renal or hepatic disease.
-
Use of other lipid-lowering medications within a specified washout period.
-
Uncontrolled diabetes mellitus or hypertension.
-
Pregnancy or lactation.
-
Mechanism of Action: PPAR-alpha Signaling Pathway
Fibrates, including this compound, exert their lipid-lowering effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.
Upon activation by a fibrate, PPAR-alpha forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various aspects of lipid metabolism.
Key downstream effects of PPAR-alpha activation include:
-
Increased Lipoprotein Lipase (LPL) Synthesis: This enhances the clearance of triglyceride-rich lipoproteins.
-
Decreased Apolipoprotein C-III (ApoC-III) Synthesis: As ApoC-III is an inhibitor of LPL, its reduction further promotes triglyceride clearance.
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in fatty acid transport and beta-oxidation in the liver and muscle.
-
Increased Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II) Synthesis: These are the major protein components of HDL, leading to increased HDL-cholesterol levels.
References
A Comparative Analysis of Beclobrate and Novel Hypolipidemic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fibrate beclobrate against a new generation of hypolipidemic agents: the selective peroxisome proliferator-activated receptor alpha modulator (SPPARMα) pemafibrate, the adenosine triphosphate-citrate lyase (ACL) inhibitor bempedoic acid, and the small interfering RNA (siRNA) therapeutic inclisiran. This comparison is supported by experimental data from key clinical trials to inform research and drug development in the field of lipid management.
Mechanism of Action
The fundamental difference between these agents lies in their molecular targets and mechanisms of action. This compound, as a fibric acid derivative, is understood to exert its effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. In contrast, the novel agents employ more targeted or distinct pathways.
-
This compound: Activates PPARα, leading to increased lipoprotein lipase (LPL) activity, which enhances the clearance of triglyceride-rich lipoproteins. It also modulates the expression of apolipoproteins, contributing to a reduction in triglycerides and a modest increase in high-density lipoprotein (HDL) cholesterol.
-
Pemafibrate: As a selective PPARα modulator (SPPARMα), pemafibrate offers a more targeted activation of the PPARα pathway compared to older fibrates.[1] This selectivity is designed to optimize the beneficial effects on lipid metabolism while potentially reducing the risk of adverse effects associated with broader PPAR activation.[1]
-
Bempedoic Acid: This agent acts upstream of HMG-CoA reductase, the target of statins, by inhibiting ATP-citrate lyase (ACL).[2] ACL is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting ACL, bempedoic acid reduces the synthesis of cholesterol in the liver, leading to the upregulation of low-density lipoprotein (LDL) receptors and increased clearance of LDL cholesterol from the circulation.[2][3]
-
Inclisiran: This therapeutic utilizes a novel mechanism of RNA interference (RNAi). It is a small interfering RNA (siRNA) that specifically targets the messenger RNA (mRNA) for proprotein convertase subtilisin/kexin type 9 (PCSK9). By degrading PCSK9 mRNA, inclisiran prevents the synthesis of the PCSK9 protein, which normally promotes the degradation of LDL receptors. The resulting higher number of LDL receptors on hepatocytes leads to a significant and sustained reduction in LDL cholesterol levels.
Signaling Pathway Diagrams
Caption: this compound's PPARα activation pathway.
Caption: Mechanisms of action for novel hypolipidemic agents.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data on the lipid-modulating effects and safety profiles of this compound and the novel hypolipidemic agents based on findings from key clinical trials.
Table 1: Efficacy on Lipid Parameters
| Agent | Trial(s) | LDL-C Reduction | Triglyceride Reduction | HDL-C Increase |
| This compound | Various | -10% to -28% | -20% to -58% | +8.5% to +23.9% |
| Pemafibrate | PROMINENT / Phase 3 | Increase of ~5% | -26.2% | - |
| Bempedoic Acid | CLEAR Outcomes | -21.1% (placebo-corrected) | - | - |
| Inclisiran | ORION-9, 10, 11 | ~ -50% (placebo-corrected) | - | - |
Table 2: Safety and Tolerability Profile
| Agent | Key Adverse Events |
| This compound | Generally comparable to other fibric acid derivatives. |
| Pemafibrate | Increased incidence of adverse renal events and venous thromboembolism observed in the PROMINENT trial. |
| Bempedoic Acid | Higher incidence of gout (1.6/100 person-years vs 0.5/100 for placebo). Mild increases in uric acid, creatinine, and blood urea nitrogen. |
| Inclisiran | Injection site reactions are the most common adverse events, generally mild and transient. |
Experimental Protocols of Key Clinical Trials
Below are summaries of the methodologies for pivotal clinical trials cited in this guide.
This compound Clinical Trial (General Methodology)
-
Study Design: A double-blind, crossover trial with placebo periods before, in between, and after active treatment.
-
Patient Population: Patients with hyperlipidemia type IIa and IIb.
-
Intervention: this compound administered at a dosage of 100 mg twice daily.
-
Primary Endpoints: Changes in LDL-cholesterol, HDL-cholesterol, and triglycerides.
-
Duration: Not specified in the available abstract.
PROMINENT Trial (Pemafibrate)
-
Study Design: A multinational, double-blind, randomized, placebo-controlled trial.
-
Patient Population: 10,497 patients with type 2 diabetes, mild-to-moderate hypertriglyceridemia (200-499 mg/dL), and low HDL-C levels (≤40 mg/dL).
-
Intervention: Pemafibrate (0.2 mg twice daily) or matching placebo.
-
Primary Endpoint: A composite of nonfatal myocardial infarction, nonfatal ischemic stroke, coronary revascularization, or death from cardiovascular causes.
-
Duration: Median follow-up of 3.4 years.
CLEAR Outcomes Trial (Bempedoic Acid)
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
-
Patient Population: 13,970 patients with or at high risk for cardiovascular disease who were intolerant to statins.
-
Intervention: Bempedoic acid 180 mg daily or matching placebo.
-
Primary Endpoint: A four-component composite of major adverse cardiovascular events (death from cardiovascular causes, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization).
-
Duration: Median follow-up of 40.6 months.
ORION-10 Trial (Inclisiran)
-
Study Design: A placebo-controlled, double-blind, randomized trial.
-
Patient Population: Subjects with atherosclerotic cardiovascular disease (ASCVD) and elevated LDL-C.
-
Intervention: Inclisiran sodium 300 mg administered as a subcutaneous injection on Day 1, Day 90, and then every 6 months.
-
Primary Endpoints: Percentage change in LDL-C from baseline to day 510 and time-adjusted percentage change in LDL-C from baseline after day 90 and up to day 540.
-
Duration: Approximately 554 days.
Experimental Workflow Diagrams
Caption: Workflow of a this compound Crossover Trial.
Caption: Simplified workflows of pivotal trials for novel agents.
Conclusion
References
- 1. New, Novel Lipid-Lowering Agents for Reducing Cardiovascular Risk: Beyond Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CLEAR Outcomes Trial: Bempedoic Acid and CV Outcomes in Statin-Intolerant Patients—A Clear Glimmer of Hope - American College of Cardiology [acc.org]
- 3. Bempedoic acid cuts CV events in statin-intolerant patients: CLEAR Outcomes | MDedge [mdedge.com]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Beclobrate
For researchers and drug development professionals, the lifecycle of a chemical compound extends beyond its use in experimentation. The proper disposal of substances like beclobrate, a fibric acid derivative, is a critical final step to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste is a highly regulated process overseen by multiple federal and state agencies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] The foundational principle of this process is the proper characterization of waste to determine if it is hazardous or non-hazardous, which then dictates the appropriate disposal pathway.
Step-by-Step Disposal Protocol for this compound
Step 1: Waste Characterization and Review of Safety Data Sheet (SDS)
Step 2: Segregation of this compound Waste
Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure that each waste stream is disposed of correctly. This compound waste should be separated into the following categories:
-
Unused or Expired this compound: Pure, unused, or expired this compound should be collected in a designated, well-sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials (Non-Sharps): Items such as gloves, bench paper, and pipette tips that have come into contact with this compound should be collected in a separate, lined container clearly marked as "Hazardous Waste: this compound Contaminated Debris."
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant, leak-proof sharps container that is clearly labeled.
-
Contaminated Liquid Waste: Solutions containing this compound should be collected in a compatible, sealed, and labeled container. Depending on local regulations and the concentration of this compound, some aqueous solutions may be treatable on-site, but this should only be done following established and approved protocols.
Step 3: Proper Labeling and Storage
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The name of the chemical (this compound)
-
The specific type of waste (e.g., solid, liquid, sharps)
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or department
Waste containers should be stored in a designated, secure area away from general laboratory traffic and incompatible materials.
Step 4: Disposal Through a Licensed Contractor
The final disposal of this compound waste must be handled by a licensed hazardous waste contractor. These contractors are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations. The most common method for the disposal of hazardous pharmaceutical waste is incineration at a permitted facility. Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the drain.
Quantitative Data Summary
| Waste Type | Container Requirement | Disposal Stream |
| Unused/Expired this compound | Sealed, labeled hazardous waste container | Licensed Hazardous Waste Contractor |
| Contaminated Labware (non-sharps) | Lined, labeled hazardous waste container | Licensed Hazardous Waste Contractor |
| Contaminated Sharps | Puncture-resistant, labeled sharps container | Licensed Hazardous Waste Contractor |
| Contaminated Liquid Waste | Compatible, sealed, labeled container | Licensed Hazardous Waste Contractor |
This compound Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Beclobrate
For Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the safe handling and disposal of Beclobrate in a laboratory setting. The following recommendations are based on general laboratory safety protocols and information from Safety Data Sheets (SDSs) of structurally related fibrate compounds, such as Fenofibrate and Bezafibrate. It is crucial to always consult the specific Safety Data Sheet for any chemical before use and to perform a risk assessment for your specific laboratory procedures.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield | To protect against splashes, dust, and flying particles.[1][2] | OSHA 29 CFR 1910.133 or European Standard EN166[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption.[1][2] | ASTM D6978 (for chemotherapy gloves, a good practice for potent compounds) |
| Body Protection | Laboratory coat or disposable gown | To protect skin and personal clothing from contamination. | Polyethylene-coated polypropylene or similar non-absorbent material is preferred. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required when handling fine powders outside of a ventilated enclosure or when engineering controls are insufficient. | Follow guidelines in EN 149. |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects. | N/A |
Operational Plan for Handling this compound
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other disposable materials in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any needles or other sharps used to handle this compound solutions must be disposed of in a designated sharps container.
Disposal Procedure:
-
Ensure all waste containers are properly labeled with the chemical name ("this compound") and associated hazard warnings.
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
